Product packaging for (1-Methyl-1H-indazol-7-yl)boronic acid(Cat. No.:CAS No. 1001907-59-0)

(1-Methyl-1H-indazol-7-yl)boronic acid

Katalognummer: B1386724
CAS-Nummer: 1001907-59-0
Molekulargewicht: 175.98 g/mol
InChI-Schlüssel: TWHUPAUNRIZSBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(1-Methyl-1H-indazol-7-yl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BN2O2 B1386724 (1-Methyl-1H-indazol-7-yl)boronic acid CAS No. 1001907-59-0

Eigenschaften

IUPAC Name

(1-methylindazol-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-8-6(5-10-11)3-2-4-7(8)9(12)13/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUPAUNRIZSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=NN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656770
Record name (1-Methyl-1H-indazol-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-59-0
Record name B-(1-Methyl-1H-indazol-7-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001907-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indazol-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-indazol-7-yl)boronic acid

In the landscape of modern drug discovery and development, the strategic assembly of complex molecular architectures is paramount. Heterocyclic building blocks, particularly those functionalized for cross-coupling reactions, serve as indispensable tools for medicinal chemists. This compound (CAS No. 1001907-59-0) has emerged as a key structural motif and a versatile reagent.[1][2][3][4] Its indazole core is a privileged scaffold found in numerous biologically active compounds, while the C7-boronic acid functionality makes it an ideal partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.

This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into the challenges and solutions associated with its synthesis and purification.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of this compound hinges on the formation of the carbon-boron bond at the C7 position of the 1-methyl-1H-indazole core. Three principal strategies dominate the literature and practice, each with distinct advantages and mechanistic underpinnings.

  • Halogen-Metal Exchange & Borylation : This classic and robust method begins with a pre-functionalized 7-halo-1-methyl-1H-indazole. A lithium-halogen exchange generates a potent nucleophilic organolithium species, which is then trapped with a boron electrophile.

  • Directed Ortho-Metalation (DoM) : A powerful strategy that leverages the inherent directing ability of the indazole's nitrogen atoms. Starting from 1-methyl-1H-indazole, a strong base is used to selectively deprotonate the C7 position, followed by borylation.[7][8]

  • Transition Metal-Catalyzed C-H Borylation : A modern, atom-economical approach that forges the C-B bond directly from a C-H bond using an iridium catalyst, avoiding the need for pre-functionalization or harsh organolithium bases.[9][10]

The logical flow of these synthetic approaches is visualized below.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Target Molecule 7-Halo-1-methyl-1H-indazole 7-Halo-1-methyl-1H-indazole Route_1 Route 1: Halogen-Metal Exchange & Borylation 7-Halo-1-methyl-1H-indazole->Route_1 1-Methyl-1H-indazole 1-Methyl-1H-indazole Route_2 Route 2: Directed Ortho-Metalation (DoM) 1-Methyl-1H-indazole->Route_2 Route_3 Route 3: Iridium-Catalyzed C-H Borylation 1-Methyl-1H-indazole->Route_3 Target This compound Route_1->Target Route_2->Target Route_3->Target

Caption: Core synthetic strategies for the target molecule.

Route 1: Synthesis via Halogen-Metal Exchange

This pathway is arguably the most established and reliable, proceeding through a well-defined 7-bromo-1-methyl-1H-indazole intermediate. The reliability stems from the high efficiency of the lithium-halogen exchange step.

Workflow for Route 1

G Start 7-Bromo-1H-indazole Step1 Step 1: N-Methylation (e.g., MeI, K2CO3, DMF) Start->Step1 Intermediate 7-Bromo-1-methyl-1H-indazole Step1->Intermediate Step2 Step 2: Li-Halogen Exchange (n-BuLi, THF, -78 °C) Intermediate->Step2 Step3 Step 3: Borylation (B(OiPr)3) Step2->Step3 Step4 Step 4: Acidic Hydrolysis (e.g., aq. HCl) Step3->Step4 End Target Boronic Acid Step4->End

Caption: Workflow for the Halogen-Metal Exchange route.

Step 1: Synthesis of 7-Bromo-1-methyl-1H-indazole

The precursor, 7-bromo-1-methyl-1H-indazole, can be synthesized by the N-methylation of commercially available 7-bromo-1H-indazole.[11]

Experimental Protocol:

  • To a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-bromo-1-methyl-1H-indazole.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate the indazole N-H, generating the nucleophilic indazolide anion, which then attacks the methyl iodide.

Step 2: Borylation via Lithium-Halogen Exchange and Hydrolysis

This crucial step transforms the aryl bromide into the target boronic acid.

Experimental Protocol:

  • Dissolve 7-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. The formation of the 7-lithio-1-methyl-1H-indazole intermediate occurs during this time.

  • In the same pot, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise, again keeping the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of 2M aqueous hydrochloric acid (HCl), adjusting the pH to ~1-2.

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extract the mixture with ethyl acetate. The product may partition between layers or precipitate. If a precipitate forms, it can be isolated by filtration.

  • The organic extracts can be concentrated, and the resulting crude solid purified as described in the Purification section.

Causality: The lithium-halogen exchange is extremely fast at low temperatures. Anhydrous conditions and an inert atmosphere are critical, as organolithium reagents react rapidly with water and oxygen. Triisopropyl borate is used as the boron electrophile; the bulky isopropoxy groups prevent the formation of over-addition products. The final acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.[12]

Route 2: Synthesis via Directed Ortho-Metalation (DoM)

This elegant strategy capitalizes on the Lewis basic nitrogen at the N2 position of the indazole ring to direct lithiation specifically to the adjacent C7 position. This avoids the need to synthesize a halogenated precursor.

Mechanism of Directed Ortho-Metalation

G Start 1-Methyl-1H-indazole + n-BuLi Coordination Coordination Complex (Li coordinates to N2) Start->Coordination Deprotonation Regioselective Deprotonation (C7-H removed) Coordination->Deprotonation Intermediate 7-Lithio-1-methyl-1H-indazole Deprotonation->Intermediate Borylation Quench with B(OR)3 Intermediate->Borylation Ester Boronate Ester Intermediate Borylation->Ester Hydrolysis Acidic Workup Ester->Hydrolysis End Target Boronic Acid Hydrolysis->End

Caption: Mechanistic flow of the DoM strategy.

Experimental Protocol:

  • Dissolve 1-methyl-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add N,N,N′,N′-tetramethylethylenediamine (TMEDA, 1.2 eq) if desired, which can accelerate the lithiation.

  • Cool the solution to -78 °C.

  • Slowly add sec-butyllithium (s-BuLi, 1.2 eq, solution in cyclohexane) dropwise. Note: s-BuLi is often more effective than n-BuLi for this transformation.

  • Stir the mixture at -78 °C for 2-3 hours to ensure complete formation of the lithiated species.

  • Proceed with the borylation and hydrolysis steps exactly as described in Route 1, Step 2 , from point 5 onwards.

Causality: The N2 nitrogen acts as a Directed Metalation Group (DMG).[7] It coordinates to the lithium ion of the alkyllithium base, positioning the base in close proximity to the C7 proton and dramatically increasing its kinetic acidity.[8][13] This complex-induced proximity effect ensures high regioselectivity for deprotonation at C7 over other positions.[14] TMEDA acts as a chelating agent for lithium, breaking up alkyllithium aggregates and increasing the basicity and reactivity of the reagent.[15]

Route 3: Iridium-Catalyzed C-H Borylation

This state-of-the-art method offers a more "green" and operationally simple alternative, forming the C-B bond directly from a C-H bond without strong bases or cryogenic temperatures. The product is typically the pinacol ester, which is often more stable and easier to handle than the free boronic acid.

Experimental Protocol:

  • In a reaction vessel, combine 1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), [Ir(cod)OMe]₂ (iridium catalyst, 1-3 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, ligand, 2-6 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add an anhydrous, non-polar solvent such as cyclohexane or heptane.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove the catalyst, and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is this compound pinacol ester.

  • This pinacol ester can be purified by chromatography or used directly in subsequent reactions.[16] If the free boronic acid is required, the ester can be hydrolyzed.

Causality: The iridium(I) complex is the active catalyst that selectively activates the sterically accessible C7-H bond of the indazole.[9][10] The reaction proceeds via a catalytic cycle involving oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the catalyst. Steric hindrance at other positions favors borylation at C7.[10]

Parameter Route 1: Halogen-Metal Exchange Route 2: Directed Ortho-Metalation (DoM) Route 3: C-H Borylation
Starting Material 7-Bromo-1-methyl-1H-indazole1-Methyl-1H-indazole1-Methyl-1H-indazole
Key Reagents n-BuLi, B(O-iPr)₃s-BuLi/TMEDA, B(O-iPr)₃[Ir(cod)OMe]₂, B₂pin₂
Temperature -78 °C (Cryogenic)-78 °C (Cryogenic)80-100 °C (Heated)
Pros High yielding, reliable, well-established.Avoids synthesis of halogenated starting material.Atom-economical, functional group tolerant, avoids strong bases and cryogenics.
Cons Requires multi-step precursor synthesis, strict anhydrous conditions.Sensitive to steric hindrance, strict anhydrous conditions, potential for competing lithiation.Expensive catalyst, product is a pinacol ester which may require an extra hydrolysis step.

Purification of this compound

The purification of arylboronic acids is notoriously challenging. They are prone to dehydration to form cyclic boroxine anhydrides, and their polarity makes them difficult to purify via standard silica gel chromatography, where they often streak or decompose.[16][17]

Recommended Purification Workflow

G cluster_extraction Acid/Base Extraction Detail Crude Crude Boronic Acid Method1 Recrystallization (e.g., Hot Water/Ethanol) Crude->Method1 Method2 Acid/Base Extraction Crude->Method2 Pure Pure Boronic Acid Method1->Pure Dissolve Dissolve in aq. Base (e.g., NaOH) Wash Wash with Organic Solvent (e.g., Ether) Dissolve->Wash Acidify Re-acidify with aq. HCl Wash->Acidify Isolate Isolate Precipitate Acidify->Isolate Isolate->Pure

Caption: General purification strategies for arylboronic acids.

Protocol 1: Purification via Acid/Base Extraction [18][19]

  • Suspend the crude boronic acid in water.

  • Add a 2M solution of sodium hydroxide (NaOH) until the solid dissolves and the solution is basic (pH > 12).

  • Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove non-acidic impurities.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly re-acidify the aqueous layer with 2M HCl with stirring. The pure boronic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization [17][19]

  • Arylboronic acids can often be purified by recrystallization. Finding a suitable solvent system is key.

  • Commonly used solvents include hot water, ethanol, or mixtures like ethyl acetate/hexanes.

  • The crude material is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to induce crystallization.

For the pinacol ester produced in Route 3 , purification is more straightforward. It can typically be purified using column chromatography on silica gel (sometimes pre-treated with boric acid) or neutral alumina, eluting with a hexane/ethyl acetate gradient.[16][20]

References

A Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-indazol-7-yl)boronic acid is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. As a derivative of indazole, a bicyclic aromatic system, it serves as a versatile building block in the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators. The presence of the boronic acid moiety at the 7-position of the 1-methyl-1H-indazole core makes it a key participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, stability, and suitability for downstream applications. This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure and properties of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While publicly available experimental spectra for this specific isomer are limited, this guide will leverage data from related structures and foundational spectroscopic principles to provide a robust predictive framework and detailed analytical protocols.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name (1-methylindazol-7-yl)boronic acid, is characterized by a 1-methyl-1H-indazole core with a boronic acid group (-B(OH)₂) at the C7 position. The molecular formula is C₈H₉BN₂O₂ and it has a molecular weight of approximately 175.98 g/mol .[1][2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the molecule.

¹H NMR Spectroscopy

Theoretical Framework: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region will be particularly informative for confirming the 7-substitution pattern. The protons on the indazole ring (H-3, H-4, H-5, and H-6) will appear as distinct signals, and their coupling patterns will be key to their assignment. The methyl group protons will appear as a singlet, typically in the upfield region. The hydroxyl protons of the boronic acid group are often broad and may exchange with residual water in the solvent, making them less reliable for structural assignment.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0s-
H-4~7.0-7.2d~7-8
H-5~7.2-7.4t~7-8
H-6~7.6-7.8d~7-8
N-CH₃~4.0s-
B(OH)₂~5.0-8.0br s-

Disclaimer: These are predicted values based on known data for 1-methyl-1H-indazole and general substituent effects. Actual experimental values may vary.

Experimental Protocol:

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition and Processing prep1 Dissolve 5-10 mg of this compound prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm) prep2->prep3 setup1 Use a 400 MHz or higher field NMR spectrometer setup2 Tune and shim the instrument for optimal resolution setup1->setup2 setup3 Set acquisition parameters (e.g., 16-32 scans, 5s relaxation delay) setup2->setup3 acq Acquire the ¹H NMR spectrum proc1 Apply Fourier transform acq->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate the signals and reference to TMS proc2->proc3

Caption: Workflow for acquiring a ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the -OH signals compared to other solvents like CDCl₃.

  • Field Strength: A higher field spectrometer (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • Relaxation Delay: A sufficient relaxation delay ensures accurate integration of the signals.

¹³C NMR Spectroscopy

Theoretical Framework: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons. The carbon attached to the boron atom (C-7) will have a characteristic chemical shift. The other aromatic carbons and the methyl carbon will also have predictable shifts based on data from related indazole derivatives.[3][4][5]

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-3~135
C-3a~125
C-4~110
C-5~128
C-6~120
C-7~130 (broad due to quadrupolar relaxation of Boron)
C-7a~140
N-CH₃~35

Disclaimer: These are predicted values based on known data for substituted indazoles.[6][7] Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Challenges in Boronic Acid Analysis: The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to undergo dehydration to form cyclic boroxines (trimers).[8] This can complicate spectral interpretation. Therefore, the choice of ionization technique is critical.

Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for LC-MS, which often yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[9]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that is highly sensitive and can produce singly charged molecular ions, often as adducts with the matrix.[10]

Predicted Mass Spectrum (ESI+):

m/zIon
177.08[M+H]⁺
199.06[M+Na]⁺
159.07[M+H - H₂O]⁺

Experimental Protocol (LC-ESI-MS):

G cluster_0 Sample Preparation & LC cluster_1 Mass Spectrometer Setup cluster_2 Data Analysis prep1 Prepare a dilute solution (~10 µg/mL) in acetonitrile/water prep2 Inject onto a C18 HPLC column prep1->prep2 prep3 Elute with a gradient of mobile phase (e.g., water/acetonitrile with 0.1% formic acid) prep2->prep3 setup1 Operate in positive electrospray ionization (ESI+) mode setup2 Optimize source parameters (e.g., capillary voltage, gas flow) setup1->setup2 setup3 Set mass range (e.g., m/z 50-500) setup2->setup3 acq Acquire mass spectrum proc1 Identify the molecular ion peak [M+H]⁺ acq->proc1 proc2 Analyze for characteristic fragment ions proc1->proc2

Caption: Workflow for acquiring an LC-ESI-MS spectrum.

Causality Behind Experimental Choices:

  • LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from impurities before it enters the mass spectrometer, leading to cleaner spectra.

  • Formic Acid: The addition of a small amount of formic acid to the mobile phase promotes the formation of protonated molecules [M+H]⁺ in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Framework: The IR spectrum of this compound will show characteristic absorption bands for the O-H and B-O bonds of the boronic acid group, as well as C-H and C=C bonds of the aromatic system and the methyl group.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationIntensity
3200-3600O-H stretch (boronic acid)Broad, Strong
2850-3000C-H stretch (aromatic and methyl)Medium
1600-1650C=C stretch (aromatic)Medium
1300-1400B-O stretchStrong

Disclaimer: These are predicted values based on typical IR frequencies for these functional groups.[11][12] Actual experimental values may vary.

Conclusion

References

An In-Depth Technical Guide to the ¹H NMR Characterization of (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of (1-Methyl-1H-indazol-7-yl)boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind the analysis, ensuring that researchers, scientists, and drug development professionals can confidently interpret their own results. The narrative balances theoretical principles with practical, field-proven protocols, establishing a self-validating system for structural elucidation.

Part 1: Foundational Principles of the Analyte and Method

Before delving into the spectrum, it is crucial to understand the molecular architecture of this compound and the NMR principles that govern its characterization. The molecule consists of a 1-methyl-indazole core, which is an aromatic bicyclic system, substituted at the 7-position with a boronic acid [-B(OH)₂] group. Each proton environment is unique and will give rise to a distinct signal in the ¹H NMR spectrum, influenced by neighboring atoms and the overall electronic structure.

Molecular Structure and Proton Environments

The key to accurate spectral interpretation lies in identifying and numbering the unique proton environments within the molecule.

Caption: Structure of this compound with key protons numbered.

The primary spectroscopic features to anticipate are:

  • Aromatic Protons (H-4, H-5, H-6): These protons reside on the benzene portion of the indazole ring. Their chemical shifts will be in the aromatic region (typically 7.0-8.5 ppm) and they will exhibit spin-spin coupling, leading to characteristic splitting patterns (multiplets).

  • Indazole C3-Proton (H-3): This is the sole proton on the pyrazole part of the ring system. It is not adjacent to other protons, so it is expected to appear as a singlet.

  • N-Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically in the range of 3.5-4.5 ppm.

  • Boronic Acid Protons (-B(OH)₂): These two protons are acidic and capable of chemical exchange. Their signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

Part 2: A Self-Validating Experimental Protocol

Trustworthy data originates from a robust and well-reasoned experimental design. The following protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum.

Experimental Workflow Diagram

Caption: A standard workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve polar, hydrogen-bond-donating compounds like boronic acids.[1] Crucially, as an aprotic solvent, it slows the exchange rate of the acidic B(OH)₂ protons, often allowing them to be observed as a broad signal. In contrast, protic solvents like D₂O or CD₃OD would cause rapid exchange, leading to the signal's disappearance.

  • Instrument Configuration:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the complex aromatic region.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Set standard acquisition parameters for a ¹H spectrum (e.g., 90° pulse, 1-2 second relaxation delay, spectral width of ~16 ppm).

  • Data Acquisition and Processing:

    • Acquire the spectrum, co-adding 16 to 32 scans to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) by applying a Fourier transform.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction.

    • Reference the spectrum by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

  • Protocol Validation: D₂O Exchange:

    • After acquiring the initial spectrum, add one to two drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

    • Trustworthiness: This is a critical self-validating step. The deuterium will exchange with labile protons (in this case, the two protons of the B(OH)₂ group). The disappearance of the corresponding signal after the D₂O shakeout provides definitive proof of its assignment.

Part 3: Spectral Analysis and Data Interpretation

Based on the structure and established principles of NMR spectroscopy, a predicted ¹H NMR spectrum for this compound in DMSO-d₆ is summarized below.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
B(OH)₂8.0 - 9.0 (variable)Broad Singlet (br s)-2H
H-4~7.8 - 8.0Doublet (d)J4,5 ≈ 7.0 - 8.0 Hz1H
H-6~7.5 - 7.7Doublet (d)J5,6 ≈ 7.0 - 8.0 Hz1H
H-5~7.1 - 7.3Triplet (t)J5,4 ≈ J5,6 ≈ 7.0 - 8.0 Hz1H
H-3~8.1 - 8.3Singlet (s)-1H
N-CH₃~4.1 - 4.3Singlet (s)-3H
Detailed Signal Interpretation
  • B(OH)₂ (δ ~8.0-9.0, br s, 2H): This signal is expected to be a low-intensity, broad singlet due to rapid chemical exchange and quadrupolar relaxation from the adjacent boron-11 nucleus.[2] Its disappearance upon D₂O exchange is the gold standard for its confirmation.

  • Aromatic Region (H-4, H-5, H-6): These three protons form a coupled spin system.

    • H-5 is coupled to both H-4 and H-6. Assuming the coupling constants are similar (Jortho), it will appear as a triplet.[3][4]

    • H-4 and H-6 are each coupled only to H-5 and will therefore appear as doublets. The relative positions of H-4 and H-6 are influenced by the electronic effects of the fused pyrazole ring and the boronic acid group. The proton ortho to the boronic acid (H-6) may experience different shielding compared to H-4.

  • H-3 (δ ~8.1-8.3, s, 1H): As this proton has no adjacent proton neighbors, it will present as a clean singlet, often downfield due to the electronic environment of the pyrazole ring.[5]

  • N-CH₃ (δ ~4.1-4.3, s, 3H): The methyl group attached to the nitrogen is electronically deshielded and will appear as a sharp singlet with an integration value corresponding to three protons.[6]

Part 4: Advanced Considerations and Complementary Analysis

For a truly comprehensive characterization, it is beneficial to consider complementary techniques and potential chemical equilibria.

¹¹B NMR Spectroscopy

While ¹H NMR is excellent for the proton framework, ¹¹B NMR provides direct information about the boron center.

  • Expected Signal: For a tricoordinate arylboronic acid, a single, often broad signal is expected in the ¹¹B NMR spectrum between δ +28 and +33 ppm (relative to BF₃·Et₂O).[7][8][9][10]

  • Significance: Observing a signal in this region confirms the presence and electronic state of the boronic acid moiety, distinguishing it from potential tetracoordinate boronate esters or other boron species.[2][9]

Potential for Boroxine Formation

Boronic acids can undergo dehydration, especially upon standing or heating, to form a cyclic anhydride known as a boroxine.

  • Impact on ¹H NMR: If present, the boroxine will exhibit a separate set of signals for the indazole protons, potentially complicating the spectrum.

  • Impact on ¹¹B NMR: The ¹¹B chemical shift for a boroxine is typically very similar to that of the parent boronic acid, though the signal for the boroxine may be broader.[8] Careful sample handling (e.g., using fresh samples and avoiding excessive heating) minimizes this possibility.

Conclusion

The ¹H NMR characterization of this compound is a systematic process grounded in the fundamental principles of chemical structure and magnetic resonance. By following a robust experimental protocol, including solvent selection and D₂O exchange for validation, one can confidently assign every proton signal. The predicted spectrum, characterized by distinct singlets for the H-3 and N-methyl protons and a coupled multiplet system for the aromatic protons, provides a clear spectroscopic signature for this molecule. When combined with complementary ¹¹B NMR data, this guide equips the research scientist with a powerful and reliable methodology for the definitive structural elucidation of this important chemical entity.

References

Physical and chemical properties of (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Methyl-1H-indazol-7-yl)boronic acid

Introduction

This compound is a heterocyclic organoboron compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique structural architecture, featuring a methylated indazole core coupled with a reactive boronic acid moiety, makes it a sought-after reagent, particularly in the field of medicinal chemistry and materials science. Boronic acids are widely recognized for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1][2][3]

The indazole scaffold itself is a key pharmacophore found in numerous biologically active molecules, including anticancer agents.[4] The ability to functionalize the C7 position of the indazole ring via this boronic acid opens up avenues for creating novel derivatives with tailored pharmacological or electronic properties.[5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and application, and essential safety information for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding any chemical reagent is to clarify its structure and key identifiers. The molecular architecture of this compound is depicted below, followed by a summary of its essential identifiers.

Caption: Molecular structure of this compound.

Table 1: Compound Identifiers

IdentifierValueReference(s)
CAS Number 1001907-59-0[6][7]
Molecular Formula C₈H₉BN₂O₂[7][8]
Molecular Weight 175.98 g/mol [7][8][9]
IUPAC Name This compound[6]
InChI 1S/C8H9BN2O2/c1-11-8-6(5-10-11)3-2-4-7(8)9(12)13/h2-5,12-13H,1H3[6]
InChIKey TWHUPAUNRIZSBL-UHFFFAOYSA-N[6]
SMILES CN1N=CC2=C1C=CC=C2B(O)O[9]

Physical and Chemical Properties

A thorough understanding of a compound's physical state, stability, and reactivity is paramount for its effective use in a laboratory setting.

Physical Properties

The macroscopic properties of this compound are summarized below. This information is critical for proper handling, storage, and weighing of the material.

Table 2: Physical Characteristics

PropertyDescriptionReference(s)
Appearance White to off-white solid or crystalline powder.[6][9]
Purity Commercially available with purities typically ≥95%.[6][7][8]
Storage Temperature Recommended storage at 2-8°C (Refrigerator).[6][8]
Solubility Soluble in organic solvents such as methanol, DMF, and dioxane; limited solubility in water.General knowledge
Chemical Properties and Reactivity

The utility of this compound is defined by its chemical behavior.

  • Lewis Acidity: The boron atom in the boronic acid group has a vacant p-orbital, rendering it a Lewis acid.[10] This property is fundamental to its mechanism in transmetalation steps of cross-coupling reactions and allows it to form complexes with Lewis bases.

  • Stability and Decomposition: Boronic acids, particularly heterocyclic variants, can be susceptible to decomposition.[11] Two common pathways are:

    • Dehydration: Intermolecular dehydration can lead to the formation of a cyclic trimer anhydride known as a boroxine. This process is often reversible upon addition of water.[12]

    • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This degradation can be accelerated by heat or the presence of aqueous base, competing with the desired cross-coupling reaction.[11] For unstable boronic acids, conversion to more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates can be an effective strategy for long-term storage and slow release during a reaction.[11]

  • Key Reactions:

    • Suzuki-Miyaura Cross-Coupling: This is the most significant application. The compound serves as the organoboron partner, reacting with aryl, heteroaryl, or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new C-C bond.[3][4][13] This reaction is highly valued for its functional group tolerance and mild conditions.[14]

    • Esterification: Boronic acids readily react with diols, such as pinacol or ethylene glycol, to form cyclic boronate esters. This is often used to protect the boronic acid group, enhance its stability, or facilitate purification.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for the characterization and application of this compound.

Analytical Characterization

Confirming the identity and purity of the starting material is a prerequisite for any successful synthesis.

Protocol 3.1.1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expect to see signals corresponding to the methyl group (singlet, ~4.0 ppm), aromatic protons on the indazole ring (multiplets, ~7.0-8.0 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. This will confirm the number of unique carbon environments in the molecule. The carbon atom attached to the boron (ipso-carbon) may show a broad signal or be difficult to detect.[15]

  • ¹¹B NMR Analysis: Acquire the boron NMR spectrum. A broad signal in the range of δ 28-32 ppm is characteristic of a trigonal planar arylboronic acid.[15]

Protocol 3.1.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for verifying molecular weight and assessing purity. The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to form adducts or dehydrate.[12][16]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a mixture of acetonitrile and water.

  • Chromatography:

    • Column: Use a reverse-phase C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[17]

    • Mobile Phase: Employ a gradient elution using Mobile Phase A (e.g., 0.1% formic acid or ammonium hydroxide in water) and Mobile Phase B (acetonitrile).[17][18]

    • Flow Rate: A typical flow rate is 0.25-0.5 mL/min.[17]

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode.

    • Positive Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 177.0. Adducts with sodium [M+Na]⁺ may also be present.

    • Negative Mode: The deprotonated ion [M-H]⁻ at m/z 174.9 can be observed.[18]

    • Analysis: Integrate the peak area from the chromatogram to determine purity (e.g., >95%).

Application: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for using this compound in a Suzuki-Miyaura reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.[19]

suzuki_workflow start Reaction Setup reagents Combine Boronic Acid (1.2 eq), Aryl Halide (1.0 eq), Catalyst (2-5 mol%), and Base (2-3 eq) in a flask. start->reagents 1 add_solvent Add Solvent to Flask under Inert Atmosphere (N₂/Ar) reagents->add_solvent 2 degas Degas Solvent (e.g., Dioxane/H₂O) degas->add_solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring add_solvent->reaction 3 monitor Monitor Progress (TLC or LC-MS) reaction->monitor 4 workup Aqueous Workup monitor->workup 5 (Upon Completion) cool Cool to Room Temperature workup->cool extract Dilute with Water & Extract with Organic Solvent (e.g., EtOAc) cool->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify 6 chromatography Purify via Flash Column Chromatography purify->chromatography characterize Characterize Final Product (NMR, MS) chromatography->characterize 7

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2.1: Step-by-Step Procedure

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.2 mmol), the aryl/vinyl halide partner (1.0 mmol), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02-0.05 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).[4][19]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Add the solvent to the reaction flask via syringe under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring.[19]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.[19]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to isolate the desired product.[19]

  • Characterization: Confirm the structure and purity of the final product using NMR and MS analysis as described in section 3.1.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[20][21][22]

Table 3: GHS Hazard Information

CategoryInformationReference(s)
Pictogram(s) GHS07 (Exclamation Mark)[6]
Signal Word Warning [6][23]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][21][22][23]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21]
  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and prevent contact with skin, eyes, and clothing.[22] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[24]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. For long-term stability, storage in a refrigerator at 2-8°C is recommended.[6][8][21]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[21]

References

A Technical Guide to (1-Methyl-1H-indazol-7-yl)boronic acid: Synthesis, Supply, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (1-Methyl-1H-indazol-7-yl)boronic acid, a key building block for researchers and scientists in the field of drug development. We will explore its chemical properties, commercial availability, and its critical role in the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

The Ascendancy of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its frequent appearance in molecules exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4][5] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise three-dimensional positioning of pharmacophoric features, enabling high-affinity interactions with biological targets. Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[2]

This compound is a particularly valuable derivative for drug discovery programs. The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions. The N-methylation at the 1-position of the indazole ring prevents potential complications from N-H reactivity and can influence the molecule's solubility and metabolic stability. The 7-position of the boronic acid provides a distinct vector for molecular elaboration, allowing chemists to explore specific regions of a target's binding site.

Core Compound Identification and Properties

  • Chemical Name: this compound

  • CAS Number: 1001907-59-0

  • Molecular Formula: C₈H₉BN₂O₂

  • Molecular Weight: 175.98 g/mol

Commercial Supplier Overview

The accessibility of high-quality starting materials is paramount for reproducible and successful research. This compound is commercially available from a number of reputable suppliers. The following table provides a comparative summary to aid in procurement decisions.

SupplierCAS NumberStated PurityAvailability
Sigma-Aldrich 1001907-59-0InquireStock
BLDpharm 1001907-59-0≥98%Stock
Synblock 1001907-59-0≥98%Stock
CoreSyn 1001907-59-0≥98%Stock
CyclicPharma 1001907-59-0≥98%Stock
Pharmaffiliates 1001907-59-0InquireStock

Note: Availability and purity are subject to change. It is recommended to consult the supplier's website for the most current information and to request a certificate of analysis.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

The following section details a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The choice of catalyst, ligand, base, and solvent are critical for a successful reaction, and the rationale behind these choices is discussed.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Objective: To synthesize a 7-aryl-1-methyl-1H-indazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The addition of water is often beneficial for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1-methyl-1H-indazole.

Causality Behind Experimental Choices:
  • Catalyst and Ligand (Pd(dppf)Cl₂): The choice of a palladium catalyst is central to the Suzuki-Miyaura reaction. Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst that is activated in situ. The dppf ligand is an electron-rich, bulky phosphine that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent reductive elimination to form the desired product.

  • Base (K₂CO₃): The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer. Potassium carbonate is a moderately strong inorganic base that is often effective and cost-efficient.

  • Solvent System (Dioxane/Water): The choice of solvent is crucial for ensuring the solubility of all reaction components. 1,4-Dioxane is a common solvent for cross-coupling reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. The addition of a small amount of water can accelerate the reaction by promoting the formation of the active boronate species.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ind-B(OH)₂ (Base) ArPdInd Ar-Pd(II)L₂(Ind) Transmetal->ArPdInd RedElim Reductive Elimination ArPdInd->RedElim RedElim->Pd0 Ar-Ind ArInd 7-Aryl-1-methyl-1H-indazole ArBr Aryl Bromide IndBOH2 This compound caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability and amenability to robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction make it an attractive starting material for drug discovery programs. A thorough understanding of the underlying reaction mechanisms and careful selection of reaction components are key to successfully incorporating this important scaffold into complex molecular architectures. This guide provides a foundational understanding to aid researchers in their synthetic endeavors.

References

An In-Depth Technical Guide on (1-Methyl-1H-indazol-7-yl)boronic acid: From Synthesis to Structural Elucidation and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Methyl-1H-indazol-7-yl)boronic acid represents a significant building block in contemporary medicinal chemistry. Its unique electronic and structural features, characteristic of the indazole scaffold combined with the versatile reactivity of the boronic acid moiety, position it as a valuable precursor for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role in drug discovery. While a definitive X-ray crystal structure is not publicly available at the time of this writing, we present a robust, field-proven methodology for its determination, from crystal growth to structure refinement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development endeavors.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to participate in a wide range of intermolecular interactions, including hydrogen bonding and π-stacking, makes it an attractive framework for designing molecules that can effectively interact with biological targets. When functionalized with a boronic acid group, the resulting molecule gains the ability to participate in a host of powerful chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.

Boronic acids themselves have garnered significant attention in drug development, with several boronic acid-containing drugs approved for clinical use.[2][3] These include Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[2][3] The boron atom's ability to form reversible covalent bonds with active site serine or threonine residues in enzymes is a key aspect of their mechanism of action.[2]

This compound, with its methylated indazole core, offers a strategic advantage by blocking the N-H group, which can sometimes lead to undesirable metabolic liabilities or off-target interactions. The placement of the boronic acid at the 7-position provides a distinct vector for chemical diversification, allowing for the exploration of chemical space in a manner that is complementary to other positional isomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug discovery. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1001907-59-0[4]
Molecular Formula C₈H₉BN₂O₂[4]
Molecular Weight 175.98 g/mol [4]
Purity Typically ≥95% - 98%[5]
Physical Form Solid
Storage Temperature 2-8°C, Sealed in dry conditions[5]

Synthesis and Chemical Reactivity

While specific synthetic routes to this compound are proprietary to chemical suppliers, the synthesis of aryl boronic acids is a well-established field of organic chemistry.[2] A common approach involves the lithiation of an appropriately substituted aryl halide, followed by quenching with a trialkyl borate ester and subsequent hydrolysis. For the synthesis of the title compound, a plausible route would start from a 7-halo-1-methyl-1H-indazole.

The primary utility of this compound in drug discovery lies in its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, allows for the facile formation of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Hypothetical Methodology for X-ray Crystal Structure Determination

As of the date of this publication, the X-ray crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or otherwise made publicly available. The following section provides a detailed, expert-driven protocol for obtaining and solving the crystal structure of this compound, which would provide invaluable insights into its solid-state conformation and intermolecular interactions.

Crystal Growth: The Foundation of Structural Analysis

The growth of high-quality, single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount and is guided by the solubility and polarity of the compound.

Experimental Protocol: Crystal Growth by Vapor Diffusion

  • Solubility Screening: Begin by screening the solubility of this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene).

  • Hanging Drop Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a suitable solvent (the "well solution").

    • Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip.

    • Invert the coverslip over a reservoir containing a less-soluble "precipitant" solvent. The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting the formation of well-ordered crystals.

  • Sitting Drop Vapor Diffusion:

    • This method is similar to the hanging drop technique, but the drop is placed on a post within the well, which can be more stable.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent.

    • Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

The ideal crystals for X-ray diffraction will be single, well-formed, and have dimensions of at least 50-100 µm in all directions.

Crystal_Growth_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis Start Start with Pure Compound Solubility Solubility Screening Start->Solubility VaporDiffusion Vapor Diffusion (Hanging/Sitting Drop) Solubility->VaporDiffusion SlowEvaporation Slow Evaporation Solubility->SlowEvaporation Microscopy Microscopic Examination VaporDiffusion->Microscopy SlowEvaporation->Microscopy Diffraction X-ray Diffraction Microscopy->Diffraction

Caption: Workflow for Crystal Growth of this compound.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed for structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation if data is collected at low temperatures (e.g., 100 K).

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector. Modern diffractometers are equipped with powerful X-ray sources (e.g., Mo or Cu Kα radiation) and sensitive detectors (e.g., CCD or CMOS).

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.

Structure Solution and Refinement

The final step is to use the processed diffraction data to solve and refine the crystal structure.

Workflow: Structure Solution and Refinement

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This involves adjusting the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.

Structure_Determination_Workflow DataCollection X-ray Data Collection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation

Caption: Workflow for X-ray Crystal Structure Determination.

Potential Significance of the Crystal Structure

The determination of the X-ray crystal structure of this compound would provide critical insights for drug design and development:

  • Conformational Analysis: It would reveal the preferred conformation of the molecule in the solid state, including the torsion angles between the indazole ring and the boronic acid group.

  • Intermolecular Interactions: The crystal packing would show the network of hydrogen bonds and other non-covalent interactions, which are crucial for understanding the compound's physical properties and for designing molecules with improved solid-state characteristics.

  • Structure-Based Drug Design: The precise atomic coordinates could be used as a starting point for computational modeling and structure-based drug design, allowing for the rational design of more potent and selective inhibitors.

Conclusion

This compound is a highly valuable building block for the synthesis of novel therapeutic agents. While its X-ray crystal structure is not yet in the public domain, the methodologies for its determination are well-established. The insights gained from such a structure would be invaluable for the rational design of next-generation therapeutics. This guide provides the foundational knowledge and experimental framework to empower researchers to fully exploit the potential of this versatile compound.

References

A Technical Guide to the Reactivity of (1-Methyl-1H-indazol-7-yl)boronic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] (1-Methyl-1H-indazol-7-yl)boronic acid is a key building block that enables the introduction of this valuable moiety into complex molecules, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the structural features and reactivity profile of this reagent. We will explore its primary application in Suzuki-Miyaura coupling, delve into the mechanistic underpinnings of common and often problematic side reactions—most notably protodeboronation—and present field-proven strategies and protocols to maximize reaction efficiency and yield. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent while navigating its potential reactivity challenges.

The Indazole Moiety: Structural and Electronic Context

The indazole ring system, a fusion of benzene and pyrazole, exists in two primary tautomeric forms: the 1H- and 2H-indazoles.[3][4] The 1H-tautomer is generally the more thermodynamically stable form.[5][6] In the case of This compound , the presence of a methyl group at the N-1 position is a critical design feature. This methylation effectively "locks" the molecule into the 1H-tautomeric form, preventing the potential for regioisomeric mixtures that can arise when N-alkylating an unprotected indazole ring.[7][8] This structural rigidity simplifies its reactivity profile, making it a more predictable synthetic partner.

The electronic nature of the indazole ring is inherently π-rich and aromatic. The N-1 methyl group acts as a weak electron-donating group, while the boronic acid at the C-7 position is electron-withdrawing. This electronic arrangement influences the reactivity of both the C-B bond and the heterocyclic ring itself. The nitrogen at the N-2 position possesses a lone pair of electrons that can play a significant role in reactivity, sometimes acting as a Lewis base that can coordinate to and potentially inhibit metal catalysts.[9][10]

Primary Application: The Suzuki-Miyaura Cross-Coupling

The paramount utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed method is one of the most efficient ways to form C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl-aryl structures.[11][12]

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ + Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar¹-Ar² RedElim->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: Optimizing the Coupling

Success with heteroaryl boronic acids like this compound requires careful optimization to favor the desired catalytic cycle over competing decomposition pathways.

ParameterRecommended ChoiceRationale & Causality
Catalyst/Ligand Pd(dppf)Cl₂, Pd(PPh₃)₄, or pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[9]Bulky ligands accelerate the rate-limiting reductive elimination step, which can be slow for heteroaromatic substrates. This increased rate helps outcompete catalyst decomposition and side reactions.[9][10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃. Weaker bases are often preferred.The base is essential for forming the active boronate species for transmetalation. However, strong bases can aggressively promote protodeboronation.[13] A weaker base provides a sufficient concentration of the boronate without excessively increasing the rate of the side reaction.
Solvent Anhydrous polar aprotic solvents (e.g., Dioxane, 2-MeTHF, DMF) with minimal water.Water is a reactant in protodeboronation.[14][15] While some water is often necessary for the base to function and to facilitate boronate formation, excess water will accelerate the undesired C-B bond cleavage.
Temperature 60-100 °CSufficient thermal energy is needed to drive the catalytic cycle. However, excessively high temperatures can increase the rate of protodeboronation and other decomposition pathways. The optimal temperature is a balance between reaction rate and reagent stability.

Potential Reactivity and Competing Pathways

The primary challenge in using heteroaryl boronic acids is their susceptibility to decomposition, which competes directly with the desired cross-coupling reaction.[16][17] Understanding these pathways is critical for troubleshooting and optimization.

Competing_Pathways Diagram 2: Competing Pathways for Indazolylboronic Acid Start This compound Suzuki Desired Product (7-Aryl-1-methyl-1H-indazole) Start->Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-X) Protodeboronation Side Product (1-Methyl-1H-indazole) Start->Protodeboronation Protodeboronation (H₂O, Base, Heat)

Caption: The desired Suzuki coupling competes with the protodeboronation side reaction.

Protodeboronation: The Primary Unwanted Reaction

Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid functional group with a hydrogen atom.[14] This side reaction is a frequent cause of low yields in Suzuki-Miyaura couplings involving electron-rich or heteroaryl boronic acids.[16][18]

The mechanism is often pH-dependent and accelerated by base.[13] It typically involves the formation of a boronate anion ([ArB(OH)₃]⁻), which is then susceptible to ipso-protonation, leading to the cleavage of the C-B bond.[13]

Factors that exacerbate protodeboronation:

  • High pH: Stronger bases increase the concentration of the reactive boronate anion.

  • Protic Solvents: The presence of a proton source (like water) is required for the C-B bond cleavage.

  • Elevated Temperatures: Higher temperatures increase the rate of this decomposition pathway.

  • Electron-rich Heterocycles: The indazole ring is relatively electron-rich, which can make the C-B bond more susceptible to cleavage.

Mitigation Strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, is a common and effective strategy.[19][20] The bulky pinacol group sterically shields the boron center from attack by water or hydroxide, thereby suppressing both hydrolysis and subsequent protodeboronation.[13] The ester can then participate directly in the coupling reaction or be slowly hydrolyzed in situ to the boronic acid.

  • Careful Choice of Base: Use the mildest base that effectively promotes the reaction (e.g., K₂CO₃ instead of NaOH).

  • Control of Water Content: Use anhydrous solvents and reagents where possible, while recognizing that a small amount of water may be necessary for the catalytic cycle.

  • Lower Reaction Temperatures: If the reaction proceeds at a reasonable rate, avoid excessive heating.

Other Potential Side Reactions
  • Oxidation: Boronic acids can be oxidized, especially in the presence of certain metal catalysts or air at high temperatures, to the corresponding phenol (7-hydroxy-1-methyl-1H-indazole). This can often be minimized by maintaining an inert atmosphere (N₂ or Ar).[21]

  • Homocoupling: The boronic acid can couple with itself to form a bi-indazole dimer (1,1'-dimethyl-7,7'-bi-1H-indazole). This is typically a minor byproduct but can be promoted by certain catalyst systems or reaction conditions.

  • Catalyst Inhibition: The N-2 nitrogen of the indazole ring can act as a ligand for the palladium center, leading to the formation of inactive catalyst species.[9] The use of strongly coordinating, bulky phosphine ligands helps to prevent this by outcompeting the indazole for binding sites on the palladium.[10]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the coupling of this compound with a generic aryl bromide. The inclusion of an internal standard allows for accurate monitoring of conversion and byproduct formation.

Experimental_Workflow Diagram 3: Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation (Weigh solids, measure liquids) B 2. Inert Atmosphere (Degas solvent, purge vessel with N₂/Ar) A->B C 3. Reaction Assembly (Add reagents in specified order) B->C D 4. Heating & Stirring (Set to target temperature) C->D E 5. Reaction Monitoring (TLC or LC-MS analysis of aliquots) D->E E->D Continue if incomplete F 6. Workup & Quenching (Cool, dilute, and quench) E->F Proceed if complete G 7. Extraction & Purification (Liquid-liquid extraction, chromatography) F->G

Caption: A generalized workflow for performing and monitoring the reaction.

Materials:

  • This compound (1.2 equiv, e.g., 1.2 mmol, 211 mg)

  • Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%, e.g., 0.02 mmol, 16 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv, e.g., 2.5 mmol, 345 mg)

  • 1,4-Dioxane, anhydrous (0.2 M concentration, e.g., 5 mL)

  • Water, degassed (10% v/v of dioxane, e.g., 0.5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the catalyst and boronic acid.

  • Solvent Addition: Using a syringe, add the anhydrous dioxane, followed by the degassed water. The mixture should be briefly purged again with inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: After 1 hour, and at subsequent intervals, take a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by TLC and/or LC-MS to determine the consumption of starting material and the formation of the product and the protodeboronated byproduct (1-Methyl-1H-indazole).

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.

Conclusion

This compound is a powerful and reliable reagent for the synthesis of C-7 functionalized indazoles, which are prevalent in drug discovery. Its N-methyl group provides a key structural advantage by preventing tautomerization and simplifying its reactivity. While its primary utility in Suzuki-Miyaura coupling is robust, users must remain vigilant to the potential for undesired side reactions, particularly base-catalyzed protodeboronation.

By understanding the mechanistic basis for this instability and employing rational experimental design—including the judicious selection of catalyst, base, and solvent, and maintaining a controlled, inert atmosphere—researchers can successfully mitigate these challenges. The strategic use of more stable boronic esters represents a premier approach for particularly difficult couplings. By following the principles and protocols outlined in this guide, scientists can effectively harness the synthetic potential of this valuable building block.

References

(1-Methyl-1H-indazol-7-yl)boronic Acid: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

(1-Methyl-1H-indazol-7-yl)boronic acid (CAS 1001907-59-0) has emerged as a significant heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining the versatile indazole scaffold with the reactive boronic acid moiety, make it a valuable synthon for the construction of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth exploration of the discovery and the first reported synthetic approaches to this important compound, offering insights into the chemical principles and experimental considerations that underpin its preparation.

The indazole core is a prevalent motif in numerous pharmacologically active compounds, known to interact with a variety of biological targets. The introduction of a boronic acid at the 7-position of the 1-methyl-1H-indazole ring system opens up a wealth of possibilities for creating carbon-carbon bonds, enabling the facile introduction of aryl and heteroaryl substituents. This capability is crucial in the lead optimization phase of drug development, where the systematic exploration of chemical space around a core scaffold is paramount for enhancing potency, selectivity, and pharmacokinetic properties.

The Genesis of a Synthon: Discovery and Initial Synthetic Rationale

While a singular, seminal "discovery" paper solely dedicated to this compound is not readily apparent in the primary literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for functionalizing indazole systems and the expanding utility of organoboron reagents in organic synthesis. The logical retrosynthetic analysis points towards a strategy involving the introduction of a boron-containing functional group onto a pre-formed 1-methyl-1H-indazole scaffold.

The most probable and widely practiced approach for the synthesis of aryl boronic acids involves the reaction of an organometallic species with a trialkyl borate, followed by acidic hydrolysis. This general strategy, often referred to as a lithiation-borylation sequence , provides a reliable and versatile route to a wide array of boronic acids.[1][2][3]

The key challenge in applying this method to 1-methyl-1H-indazole lies in achieving regioselective functionalization at the C7 position. Directed ortho-metalation (DoM) is a powerful tool for achieving such regioselectivity, where a directing group on the aromatic ring guides the deprotonation to an adjacent position. However, in the case of 1-methyl-1H-indazole, direct C-H activation at the 7-position can be challenging due to the electronic nature of the heterocyclic ring.

A more robust and predictable strategy involves the use of a halogenated precursor, typically a bromo- or iodo-indazole, which can then be converted to the corresponding boronic acid via a halogen-metal exchange followed by borylation.

First Reported Synthesis: A Step-by-Step Protocol

The first reported synthesis of this compound is detailed within the patent literature, specifically in the context of creating novel compounds for therapeutic applications. The following protocol is a representative example of the initial synthetic route.

Experimental Protocol: Synthesis of this compound

This synthesis proceeds in two key stages: the preparation of a 7-halo-1-methyl-1H-indazole intermediate and its subsequent conversion to the target boronic acid.

Part 1: Synthesis of 7-Bromo-1-methyl-1H-indazole

  • Starting Material: 7-Bromo-1H-indazole.

  • Alkylation: To a solution of 7-bromo-1H-indazole in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for example, sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C.

  • Methylation: Following the deprotonation, introduce a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 7-bromo-1-methyl-1H-indazole.

Part 2: Synthesis of this compound

  • Halogen-Metal Exchange: Dissolve the 7-bromo-1-methyl-1H-indazole in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is typically stirred at this temperature for a short period to ensure complete halogen-metal exchange.

  • Borylation: To the resulting organolithium species, add a trialkyl borate, most commonly triisopropyl borate [B(O-i-Pr)₃], dropwise at -78 °C.

  • Hydrolysis: After stirring for a specified time, the reaction is quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl) and allowed to warm to room temperature.

  • Isolation and Purification: The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude boronic acid is often purified by recrystallization or precipitation to yield this compound as a solid.

Step Reactants Reagents Solvent Key Parameters Typical Yield
1. Methylation 7-Bromo-1H-indazoleNaH, CH₃IDMF0 °C to RT85-95%
2. Borylation 7-Bromo-1-methyl-1H-indazolen-BuLi, B(O-i-Pr)₃, HCl (aq)THF-78 °C to RT60-75%

Table 1: Summary of Synthetic Parameters for this compound

Causality Behind Experimental Choices

  • Choice of Halogenated Precursor: 7-Bromo-1H-indazole is a readily available starting material and the carbon-bromine bond is sufficiently reactive for halogen-metal exchange with common organolithium reagents.

  • Methylation Conditions: The use of a strong base like NaH ensures complete deprotonation of the indazole nitrogen, facilitating a clean and efficient methylation reaction. DMF is an excellent polar aprotic solvent for this type of transformation.

  • Lithiation-Borylation Sequence: The low temperature (-78 °C) is crucial for the stability of the aryllithium intermediate, preventing side reactions. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can lead to fewer side products. The acidic workup is essential to hydrolyze the borate ester intermediate to the final boronic acid.

Visualizing the Synthesis

Synthesis_Workflow cluster_part1 Part 1: Methylation cluster_part2 Part 2: Borylation Start1 7-Bromo-1H-indazole Step1 Deprotonation with NaH in DMF Start1->Step1 1. Step2 Methylation with CH3I Step1->Step2 2. Intermediate 7-Bromo-1-methyl-1H-indazole Step2->Intermediate 3. Step3 Lithiation with n-BuLi in THF at -78°C Intermediate->Step3 4. Step4 Borylation with B(O-i-Pr)3 Step3->Step4 5. Step5 Acidic Hydrolysis (HCl) Step4->Step5 6. Product This compound Step5->Product 7.

Figure 1: Synthetic workflow for this compound.

Conclusion and Future Perspectives

The development of a reliable synthetic route to this compound has provided medicinal chemists with a valuable tool for the construction of novel indazole-containing compounds. The lithiation-borylation of a 7-halo-1-methyl-1H-indazole precursor stands as the foundational and most direct method for its preparation. As the demand for diverse molecular scaffolds in drug discovery continues to grow, the importance of key building blocks like this compound is set to increase. Future research may focus on developing more efficient, scalable, and environmentally friendly synthetic methods, potentially exploring C-H activation strategies to bypass the need for pre-functionalized starting materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors with (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a privileged scaffold in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, serving as a bioisostere for indole and benzimidazole, allows for versatile interactions within the ATP-binding pocket of a wide array of kinases.[3] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[4]

The 1-methyl-1H-indazole moiety, in particular, offers several advantages. The methylation at the N1 position can enhance metabolic stability and modulate the electronic properties of the ring system, which can be fine-tuned to achieve higher potency and selectivity for the target kinase. The strategic placement of a reactive handle, such as a boronic acid at the 7-position, transforms this scaffold into a powerful building block for combinatorial library synthesis via robust cross-coupling methodologies.

This guide provides a comprehensive overview of the synthesis of kinase inhibitors utilizing (1-Methyl-1H-indazol-7-yl)boronic acid. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-tested protocols for synthesis and biological evaluation, and contextualize the application of these compounds against therapeutically relevant kinase targets such as Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and AXL receptor tyrosine kinase.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of the synthetic approach described herein is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient and modular coupling of the this compound with a variety of aryl or heteroaryl halides.[5][6] The versatility of this reaction enables the rapid generation of a diverse library of compounds, each with unique substituents that can be systematically varied to probe the structure-activity relationship (SAR) for a given kinase target.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Starting Materials: This compound & Aryl/Heteroaryl Halide (e.g., 3-bromopyridine) Reaction Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) Start->Reaction Combine Heating Heating under Inert Atmosphere (e.g., 100-140°C) Reaction->Heating Initiate Reaction Workup Aqueous Work-up & Extraction Heating->Workup After Reaction Completion Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: ¹H NMR, ¹³C NMR, MS Purification->Characterization Final_Product Final Product: Kinase Inhibitor Precursor Characterization->Final_Product

Caption: General workflow for the synthesis of a kinase inhibitor precursor via Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Synthesis of 3-(1-Methyl-1H-indazol-7-yl)pyridine - A Key Kinase Inhibitor Intermediate

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a key intermediate for a variety of kinase inhibitors. The reaction conditions are based on established methods for the coupling of bromo-indazoles and heteroaryl boronic acids.[5][7]

Materials:

ReagentCAS NumberMolecular WeightEquivalentsAmount
7-Bromo-1-methyl-1H-indazole885520-53-4211.05 g/mol 1.0(To be calculated)
Pyridin-3-ylboronic acid1692-25-7122.92 g/mol 1.2(To be calculated)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 0.05(To be calculated)
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0(To be calculated)
1,4-Dioxane (anhydrous)123-91-188.11 g/mol -(To be calculated)
Water (degassed)7732-18-518.02 g/mol -(To be calculated)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-bromo-1-methyl-1H-indazole (1.0 equiv), pyridin-3-ylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-140°C with vigorous stirring. The reaction can be performed using conventional heating with a reflux condenser or in a microwave reactor for shorter reaction times.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of reaction solvent).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8][9][10]

Protocol 2: Biological Evaluation - In Vitro Kinase Inhibition Assay (LanthaScreen™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase, such as TAK1, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay like LanthaScreen™.[2][11][12]

Materials:

  • Purified, active kinase (e.g., TAK1)

  • Fluorescently labeled substrate

  • Europium-labeled antibody specific for the phosphorylated substrate

  • ATP

  • Assay buffer

  • Synthesized inhibitor compound

  • Control inhibitor (e.g., Staurosporine)

  • 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the fluorescently labeled substrate, and the inhibitor at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction by adding a solution containing EDTA and the europium-labeled antibody.

  • Signal Reading: Incubate the plate for a further 30-60 minutes to allow for antibody binding to the phosphorylated substrate. Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation: Representative Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
Example Compound A TAK1Value
Example Compound B AXLValue
Staurosporine (Control) TAK116.7[13]

Note: The IC₅₀ values are hypothetical and would be determined experimentally.

Application Focus: Targeting the TAK1 Signaling Pathway

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a key serine/threonine kinase that plays a central role in inflammatory and immune responses.[1][14] It is a critical node in signaling pathways initiated by cytokines such as TNF-α and IL-1, as well as by Toll-like receptor (TLR) ligands.[11][14] Dysregulation of the TAK1 pathway is implicated in a variety of inflammatory diseases and cancers, making it an attractive therapeutic target.[1][4]

Upon activation, TAK1 phosphorylates and activates downstream targets, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38.[12] This leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.[1]

TAK1_Pathway TNFa TNF-α / IL-1 TNFR TNFR / IL-1R TNFa->TNFR binds TRAF TRAF2/6 TNFR->TRAF recruits TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates MKKs MKKs TAK1_complex->MKKs phosphorylates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to JNK_p38 JNK / p38 MKKs->JNK_p38 activates AP1 AP-1 JNK_p38->AP1 activates AP1->Nucleus translocates to Inflammation Inflammation Cell Survival Immune Response Nucleus->Inflammation gene transcription Inhibitor Indazole-based Kinase Inhibitor Inhibitor->TAK1_complex inhibits

References

Application Notes & Protocols for (1-Methyl-1H-indazol-7-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern drug discovery, the indazole nucleus is recognized as a privileged scaffold—a molecular framework that frequently appears in biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for developing potent and selective therapeutic agents, particularly in oncology and inflammatory diseases.[2][3] (1-Methyl-1H-indazol-7-yl)boronic acid emerges as a critical reagent, providing medicinal chemists with a robust tool to introduce the specifically substituted 1-methyl-1H-indazol-7-yl moiety into target molecules.

The strategic placement of the boronic acid at the 7-position allows for precise vector control in molecular design, enabling targeted interactions within the binding sites of proteins like kinases. Furthermore, the N-1 methylation of the indazole ring serves a dual purpose: it blocks a potential site of metabolism and eliminates the possibility of NH-tautomerism, which can lead to undesired regioisomers in subsequent synthetic steps and ambiguous structure-activity relationships (SAR).

This guide provides an in-depth exploration of the application of this compound, focusing on its central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer insights into the causality behind critical experimental choices, empowering researchers to leverage this valuable building block in their drug discovery programs.

Reagent Profile and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValue
Chemical Name This compound[4]
CAS Number 1001907-59-0[4]
Molecular Formula C₈H₉BN₂O₂[4]
Molecular Weight 175.98 g/mol [4][]
Appearance Solid
Purity Typically ≥95%[]
Storage Temperature Refrigerator

Safety and Handling:

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P261, P280, P304, P305, P338, P340, P351, P405.

  • Pictograms: GHS07 (Harmful).

  • General Handling: Like most boronic acids, this compound is susceptible to dehydration to form a boroxine (a cyclic trimer) upon prolonged storage or heating. While this does not always impede reactivity, it can alter the stoichiometry. It is best stored in a cool, dry place. For Suzuki-Miyaura coupling, it is often used as is, with the understanding that the active species is generated in situ.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the indazole C7-position and an aryl or heteroaryl halide/triflate.[6] This reaction is prized for its high functional group tolerance, mild conditions, and the commercial availability of a vast library of coupling partners.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: The Causality Behind Key Choices

A successful coupling reaction hinges on the judicious selection of catalyst, base, and solvent.

ParameterOptionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a classic, reliable choice for many couplings. PdCl₂(dppf) offers greater stability and is often effective for more challenging substrates. For heteroaryl chlorides or sterically hindered partners, modern catalyst systems using bulky, electron-rich phosphine ligands (like SPhos or XPhos ) with a Pd precursor like Pd₂(dba)₃ are often required to facilitate the difficult oxidative addition step and promote rapid reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is not merely a proton scavenger; it is essential for activating the boronic acid.[7] K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble in organic solvents and more basic, often accelerating the reaction, especially with less reactive chlorides. K₃PO₄ is a strong, non-nucleophilic base that can be effective when other bases fail. The choice of base can significantly impact yield and reaction time.[2]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, ACN/H₂OA biphasic system like Dioxane/H₂O or Toluene/H₂O is standard. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. DMF is a polar aprotic solvent that can be used for reactions that require higher temperatures. Crucially, all solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common laboratory setups. They are designed to be self-validating through in-process controls and final product characterization.

Protocol 1: Microwave-Assisted Synthesis

This method is ideal for rapid reaction screening, optimization, and small-scale synthesis due to its efficiency and precise temperature control.

Title: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 1-bromo-4-fluorobenzene.

Workflow1 start Start reagents 1. Combine Reagents - Boronic Acid (1.2 eq) - Aryl Halide (1.0 eq) - Pd Catalyst (2-5 mol%) - Base (2-3 eq) start->reagents add_solvent 2. Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->add_solvent seal_vial 3. Seal Vial add_solvent->seal_vial microwave 4. Microwave Irradiation (e.g., 120 °C, 20 min) seal_vial->microwave workup 5. Work-up - Dilute with EtOAc - Filter through Celite/Silica microwave->workup concentrate 6. Concentrate in vacuo workup->concentrate purify 7. Purify (Flash Chromatography) concentrate->purify characterize 8. Characterize Product (NMR, LC-MS, HRMS) purify->characterize end End characterize->end

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Methodology:

  • Reagent Preparation: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.24 mmol, 1.2 equiv), 1-bromo-4-fluorobenzene (0.20 mmol, 1.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 5 mol%), and cesium carbonate (Cs₂CO₃, 0.40 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (2.0 mL) and water (0.5 mL), both previously degassed by sparging with argon for 20 minutes.

  • Reaction Setup: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 120 °C for 20 minutes with stirring.[6]

  • In-Process Control: After cooling, spot a small aliquot of the reaction mixture on a TLC plate or dilute for LC-MS analysis to confirm the consumption of the starting material.

  • Work-up: Dilute the cooled reaction mixture with ethyl acetate (10 mL). Pass the solution through a small plug of silica gel or Celite®, eluting with additional ethyl acetate to remove inorganic salts and the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure 7-(4-fluorophenyl)-1-methyl-1H-indazole.

Protocol 2: Conventional Heating Method

This protocol is suitable for larger-scale reactions or when a microwave reactor is unavailable. It relies on careful control of an inert atmosphere.

Title: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide under Inert Atmosphere.

Methodology:

  • Glassware Setup: Place a magnetic stir bar in a round-bottom flask. Assemble the flask with a condenser and ensure all glassware is oven- or flame-dried and cooled under a stream of argon or nitrogen.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure the removal of all oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.2 equiv), the heteroaryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add degassed toluene (e.g., 0.2 M concentration) and degassed water (e.g., 10% v/v) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Deactivated catalyst (oxygen exposure).2. Insufficiently active catalyst for the substrate.3. Insufficient base strength or solubility.4. Reaction temperature too low.1. Ensure solvents are rigorously degassed and an inert atmosphere is maintained.2. Switch to a more active catalyst system (e.g., use a phosphine ligand like SPhos).3. Use a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).4. Increase the reaction temperature.
Protodeboronation 1. Presence of excess water or protic sources.2. Reaction run for too long at high temperature.3. Base-mediated decomposition.1. Use anhydrous solvents if possible, or minimize the amount of water.2. Optimize reaction time; monitor closely and stop once the starting material is consumed.3. Screen different bases; sometimes a milder base can prevent this side reaction.
Homocoupling (Aryl-Aryl) 1. Presence of oxygen, leading to oxidative coupling.2. High catalyst loading or temperature.1. Improve degassing procedures.2. Reduce catalyst loading and/or reaction temperature.

Conclusion

This compound is a high-value, strategic building block for medicinal chemists. Its utility is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, which provides reliable access to a diverse array of 7-arylated 1-methyl-indazoles. By understanding the mechanistic principles and carefully selecting reaction parameters, researchers can efficiently incorporate this important pharmacophore into complex molecular architectures, paving the way for the discovery of next-generation therapeutics.

References

Topic: Reaction Conditions for the Suzuki-Miyaura Coupling of (1-Methyl-1H-indazol-7-yl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of the Indazole Moiety

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of indazole exhibit diverse pharmacological activities, including potent kinase inhibition critical in oncology.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in the synthetic chemist's toolkit for forging carbon-carbon bonds.[4][5] Its high functional group tolerance and relatively mild conditions have cemented its status as the most frequently used C(sp²)–C(sp²) bond-forming reaction in drug discovery.[5]

This guide provides an in-depth analysis and actionable protocols for a key synthetic transformation: the palladium-catalyzed Suzuki-Miyaura coupling of (1-Methyl-1H-indazol-7-yl)boronic acid with various aryl and heteroaryl halides. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to optimize conditions for their specific substrates.

The Reaction Principle: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (the boronic acid) and an organic halide.[6][7] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][8][9]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This step, often rate-determining, forms a Pd(II) intermediate.[4][8]

  • Transmetalation: The organic moiety from the boron reagent is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and displacing the halide from the palladium.[8][10]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L_n oxidative_adduct Ar-Pd(II)L_n-X pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)L_n-Ar' oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->oxidative_adduct boronic_acid Ar'-B(OH)₂ boronic_acid->oxidative_adduct base Base base->oxidative_adduct

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters for Coupling with this compound

The success of coupling heteroaryl boronic acids, such as this compound, is highly dependent on a careful selection of reaction parameters. These substrates are often prone to a key side reaction: protodeboronation, where the boronic acid group is cleaved by solvent or residual water before it can transmetalate.[11][12][13] Therefore, reaction conditions must be chosen to favor a rapid rate of cross-coupling over this decomposition pathway.

Palladium Catalyst and Ligand Selection

The choice of catalyst is paramount. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems composed of a palladium source and a specialized phosphine ligand often provide superior results, especially for challenging substrates like aryl chlorides or sterically hindered partners.[14][15]

  • Traditional Catalysts: Pd(PPh₃)₄ and PdCl₂(dppf) are reliable starting points, particularly for aryl bromides and iodides.[16][17] PdCl₂(dppf) is often preferred for its air stability and effectiveness in coupling heteroaryl systems.[16]

  • Buchwald Ligands & Precatalysts: For less reactive aryl chlorides or to achieve lower reaction temperatures, electron-rich, bulky biaryl monophosphine ligands (e.g., SPhos, XPhos) are the state-of-the-art.[11][18] These ligands accelerate both the oxidative addition and reductive elimination steps.[11] Using them in the form of pre-formed "precatalysts" (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species and leads to more reproducible results.[5]

The Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid.[10] The strength and nature of the base can dramatically influence reaction outcomes.

  • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are the most common choices.[16][17] Cs₂CO₃ is more soluble in organic solvents and more basic, often providing better yields for difficult couplings.[14]

  • Phosphates: Potassium phosphate (K₃PO₄) is an excellent choice, particularly when dealing with boronic acids prone to decomposition.[11][18] Its use in aqueous solvent mixtures often leads to rapid and clean reactions.[11]

  • Fluorides: Potassium fluoride (KF) can be used under anhydrous conditions and is useful when base-sensitive functional groups are present.[10][19]

Solvent System

The Suzuki-Miyaura reaction is renowned for its compatibility with various solvents, often biphasic mixtures containing water.[20]

  • Ethers: 1,4-Dioxane, tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME) are excellent choices, typically in a mixture with water (e.g., 4:1 or 3:1 ratio).[7][16][17]

  • Aromatics: Toluene is also widely used, often in a three-component system with ethanol and aqueous base.[4]

  • Alcohols: n-Butanol or isopropanol can be effective solvents, particularly with certain catalyst systems.[5][18]

Expert Insight: The presence of water is often beneficial, as it helps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex required for transmetalation. However, all solvents, including water, must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid.[13]

Aryl Halide Reactivity

The reactivity of the aryl halide coupling partner follows the general trend of bond strength: I > Br > OTf >> Cl .[15] While aryl iodides and bromides are the most common substrates, modern catalysts have made the coupling of the more economical and widely available aryl chlorides routine.[11][18]

Comparative Overview of Reaction Conditions

The following table summarizes conditions successfully employed for Suzuki-Miyaura couplings of bromo-indazoles and related heteroaryl systems, providing a valuable starting point for optimization.

EntryCatalyst (mol%)LigandBase (equiv)Solvent SystemTemp (°C)TimeYield (%)Reference
1Pd(dppf)Cl₂ (10)dppfK₂CO₃ (2)DME / H₂O802 hGood[16]
2Pd(PPh₃)₄ (10)PPh₃Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404 h70-80[14]
3Pd₂(dba)₃ (2)XPhosK₃PO₄ (2)THF / H₂ORT30 minExcellent[11]
4Pd(dppf)Cl₂ (5)dppfK₂CO₃ (3)1,4-Dioxane / H₂O10012 hHigh[17]

Experimental Protocols

Safety First: Always perform reactions in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all reagents. Palladium catalysts, solvents, and bases can be hazardous.[3] Appropriate personal protective equipment (PPE) is mandatory.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble & Dry Reaction Vessel reagents 2. Add Solids: Boronic Acid, Aryl Halide, Base setup->reagents inert 3. Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->inert solvents 4. Add Degassed Solvents via Syringe inert->solvents catalyst 5. Add Catalyst under Argon Flow solvents->catalyst heat 6. Heat to Desired Temp with Vigorous Stirring catalyst->heat monitor 7. Monitor Progress (TLC, LC-MS) heat->monitor cool 8. Cool to Room Temp & Quench monitor->cool extract 9. Liquid-Liquid Extraction cool->extract dry 10. Dry Organic Layer (e.g., Na₂SO₄) & Filter extract->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify via Column Chromatography concentrate->purify

Figure 2: A general experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Standard Conditions for Aryl Bromides and Iodides

This protocol utilizes a classic and reliable catalyst system suitable for more reactive aryl halides.

Reagents & Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide or iodide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane and Deionized Water (4:1 v/v), degassed

  • Reaction vessel (e.g., round-bottom flask or sealed tube) with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.[17]

  • Seal the vessel with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[17]

  • Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst under a positive flow of argon. Reseal the vessel immediately.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.[17]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[6][16]

Protocol 2: High-Performance Conditions for Aryl Chlorides

This protocol employs a modern Buchwald precatalyst, ideal for coupling less reactive but more cost-effective aryl chlorides.[11]

Reagents & Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv.)

  • Tetrahydrofuran (THF) and Deionized Water (2:1 v/v), degassed

  • Reaction vessel with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of argon, add the aryl chloride, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst to a dry reaction vessel.

  • Seal the vessel and remove from the glovebox (if used).

  • Add the degassed 2:1 mixture of THF and water via syringe.[11]

  • Place the vessel in a preheated oil bath at 40 °C. The use of a highly active precatalyst often allows for significantly lower reaction temperatures.[11]

  • Stir vigorously and monitor the reaction. These reactions are often complete in 30 minutes to a few hours.[11]

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting and Field-Proven Insights

  • Issue: Protodeboronation (Loss of Boronic Acid): If you observe significant formation of 1-methyl-1H-indazole, your coupling is too slow relative to the decomposition of the boronic acid.

    • Solution: Switch to a more active catalyst system (e.g., a Buchwald system from Protocol 2) to accelerate the coupling.[11] Using K₃PO₄ as the base can also be beneficial.[11] Alternatively, using the boronic acid's pinacol ester derivative can increase stability.[5]

  • Issue: Low or No Conversion:

    • Solution: First, ensure your reagents are pure and your solvents are rigorously degassed. Oxygen is a common culprit for deactivating the catalyst.[13] If the issue persists, a screening of conditions is warranted. Try a different base (Cs₂CO₃ instead of K₂CO₃), a different solvent (Toluene instead of Dioxane), or a different catalyst/ligand combination.[21]

  • Issue: Catalyst Poisoning: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis.[12][13]

    • Solution: The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is specifically designed to prevent such catalyst deactivation and promote efficient turnover.[5]

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for drug discovery professionals. While standard conditions provide a reliable foundation, the use of modern, highly active catalyst systems opens the door to coupling a wider range of aryl halides, including challenging chlorides, under milder conditions and in shorter reaction times. By understanding the function of each component and the key mechanistic challenges, researchers can intelligently troubleshoot and optimize this reaction to accelerate the synthesis of novel indazole-based therapeutics.

References

Application Notes and Protocols for the Strategic Use of (1-Methyl-1H-indazol-7-yl)boronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other targeted therapies.[1] (1-Methyl-1H-indazol-7-yl)boronic acid emerges as a key building block for the functionalization of this important heterocycle. The presence of the boronic acid moiety at the 7-position offers a versatile handle for carbon-carbon bond formation, most notably through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. This allows for the strategic introduction of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles.[2][3]

This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed, field-proven protocols for its application in synthetic chemistry, with a particular focus on its role in drug development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1001907-59-0[4]
Molecular Formula C₈H₉BN₂O₂[5]
Molecular Weight 175.98 g/mol [5][6][7]
Appearance White to off-white solid/crystalline powder[5]
Storage Store at 2-8°C under an inert atmosphere. Boronic acids can be sensitive to air and moisture.[7][8]
Safety and Handling Precautions

This compound and related boronic acids are classified as irritants. Adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[9]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with copious amounts of water.[11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Skin: Wash with plenty of soap and water.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical advice.[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between the indazole C7-position and an aryl or heteroaryl halide.[2]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X).

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_boronic (1-Methyl-1H-indazol-7-yl)B(OH)2 Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-X Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation

Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Step-by-Step Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl bromides. Optimization of the base, solvent, and catalyst may be required for challenging substrates.

Materials:

  • This compound

  • Aryl or heteroaryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound (1.2 eq), aryl bromide (1.0 eq), and base (2.0 eq) in a reaction vessel. B Add anhydrous solvent. A->B C Degas the mixture by bubbling with N2 or Ar for 15-20 minutes. B->C D Add Palladium catalyst (2-5 mol%) under a positive pressure of inert gas. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent (e.g., EtOAc) and water. G->H I Separate the organic layer, wash with brine, and dry over Na2SO4 or MgSO4. H->I J Concentrate the organic layer in vacuo. I->J K Purify the crude product by flash column chromatography. J->K

Fig. 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Procedure:

  • To a dry reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1-methyl-1H-indazole.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activity or decomposition.Use a more robust catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos). Increase catalyst loading. Ensure anhydrous and oxygen-free conditions.
Insufficiently active base.Switch to a stronger base such as Cs₂CO₃ or K₃PO₄.[12]
Protodeboronation Presence of water or acidic protons.Use anhydrous solvents and reagents. A milder base like KF may be beneficial.[10]
Homocoupling of Boronic Acid Oxidative conditions.Thoroughly degas the reaction mixture.

Applications in Drug Synthesis: A Case Study

The 7-aryl-indazole motif is a key feature in a number of kinase inhibitors. For instance, the synthesis of analogs of Pazopanib, a tyrosine kinase inhibitor, can utilize Suzuki-Miyaura coupling to introduce substituents at the 7-position of the indazole core, thereby modulating its inhibitory profile and selectivity.[1]

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and efficient route to a diverse range of 7-substituted indazole derivatives. Its primary application in Suzuki-Miyaura cross-coupling reactions is well-established and offers a straightforward method for the construction of complex molecules with significant potential in drug discovery and development. The protocols and guidelines presented herein are designed to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

The Strategic Utility of (1-Methyl-1H-indazol-7-yl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds and Versatile Reagents

In the landscape of contemporary medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a molecular framework frequently found in compounds exhibiting a wide array of biological activities.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing potent and selective therapeutic agents, including anti-cancer, anti-inflammatory, and anti-viral drugs.[1][4][5] The strategic functionalization of this core is paramount to modulating a compound's pharmacological profile.

Parallel to the rise of privileged scaffolds, boronic acids have emerged as indispensable building blocks in pharmaceutical synthesis.[6][7] Their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond-forming reactions have revolutionized the construction of complex molecular architectures.[6][7][8] The palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, heavily relies on the reactivity of boronic acids to create biaryl structures prevalent in many marketed drugs.[9][10]

This guide focuses on a specific, highly valuable reagent that embodies the synergy of these two powerful concepts: (1-Methyl-1H-indazol-7-yl)boronic acid . The methylation at the N1 position of the indazole ring prevents unwanted side reactions and mimics a common substitution pattern in bioactive molecules, while the boronic acid moiety at the 7-position provides a reactive handle for precise, late-stage diversification of drug candidates. Herein, we provide detailed application notes and protocols for the use of this building block, underscoring its role in accelerating the discovery of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is critical for its effective and safe implementation in a laboratory setting.

Data Presentation: Key Properties
PropertyValueSource
CAS Number 1001907-59-0[11][12]
Molecular Formula C₈H₉BN₂O₂[11][12]
Molecular Weight 175.98 g/mol [11][12]
Physical Form Solid[13]
Purity ≥95%[13]
Storage Store in a dry, sealed place, preferably refrigerated.[13][12]
Safety and Handling Precautions

This compound should be handled with the standard precautions for laboratory chemicals. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][13][12]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[13][12]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[3]

  • Skin Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat is mandatory.[3]

  • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[3]

Handling and Storage:

  • Avoid formation of dust and aerosols.[3]

  • Keep the container tightly closed in a dry and well-ventilated place.[13][12]

  • Wash hands thoroughly after handling.[3]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, enabling the formation of a C-C bond between the indazole C7 position and an aryl or heteroaryl halide. This reaction is fundamental for constructing the core structures of many targeted therapies, particularly kinase inhibitors.[2][4][5]

Causality Behind Experimental Choices

The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling.

  • Catalyst: A palladium(0) source is required to initiate the catalytic cycle. While various precursors can be used, pre-catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often chosen for their reliability and air stability.[14]

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling with sterically hindered or electron-rich partners.[15]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used, with the choice often depending on the acidity of the boronic acid and the lability of the coupling partners.[11][14]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.[1][11]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent System (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture (N₂/Ar Purge) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up (e.g., EtOAc/Water Extraction) cool->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a 7-Aryl-1-methyl-1H-indazole

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of indazoles and related heterocycles.[14][15]

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: To the flask, add a degassed solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio), to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-1-methyl-1H-indazole product.

Application in Chan-Lam N-Arylation

The Chan-Lam coupling provides an alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. It utilizes a copper catalyst to couple boronic acids with N-H containing compounds, such as amines, amides, and heterocycles, to form N-arylated products.[16] This reaction is particularly advantageous due to its typically mild conditions, often proceeding at room temperature and open to the air.[16][17]

Causality Behind Experimental Choices
  • Catalyst: Copper(II) salts, such as copper(II) acetate (Cu(OAc)₂), are the most common catalysts for this transformation.[16][18]

  • Base: A base, often a tertiary amine like pyridine or triethylamine, is typically required to facilitate the reaction, although base-free conditions have also been reported.[18][19] The base can act as both a ligand and a proton scavenger.

  • Solvent: Dichloromethane (DCM) or methanol are common solvents for the Chan-Lam coupling.[17]

  • Oxidant: The reaction is an oxidative coupling, and molecular oxygen from the air often serves as the terminal oxidant, regenerating the active Cu(II) catalyst.[16]

Experimental Workflow: Chan-Lam N-Arylation

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Amine/N-Heterocycle, This compound, Cu(OAc)₂, and Base (e.g., Pyridine) solvent Add Solvent (e.g., DCM) reagents->solvent stir Stir at Room Temperature (Open to Air) solvent->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify

Caption: Workflow for a typical Chan-Lam N-arylation reaction.

Detailed Protocol: Synthesis of a 7-(N-amino)-1-methyl-1H-indazole

This is a general protocol based on standard Chan-Lam conditions.[17][19]

  • Reagent Preparation: In a round-bottom flask open to the atmosphere, add the N-H containing substrate (e.g., an amine or N-heterocycle, 1.0 equiv.), this compound (1.5 equiv.), and copper(II) acetate (1.1 equiv.).

  • Solvent and Base Addition: Add the solvent (e.g., dichloromethane, DCM) to achieve a concentration of ~0.1 M, followed by the addition of a base such as pyridine (2.0 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary significantly, from a few hours to 2-3 days, depending on the nucleophilicity of the amine.[16]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Filter the suspension through a pad of Celite to remove copper salts, washing the pad with additional DCM.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude material by flash column chromatography on silica gel to yield the desired N-arylated product.

Applications in Drug Discovery: A Case Study Perspective

The 1-methyl-indazole moiety is a key structural feature in several classes of potent enzyme inhibitors. Its ability to form critical hydrogen bonds and engage in hydrophobic interactions within protein active sites makes it a highly sought-after component in drug design.

Case Study: Synthesis of a TAK1 Kinase Inhibitor Analog

Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial enzyme in inflammatory signaling pathways, making it a high-priority target for autoimmune diseases and certain cancers.[13][20][21] Several potent TAK1 inhibitors feature a substituted indazole core. While a specific synthesis using the 7-yl boronic acid is not prominently published, a highly analogous synthesis of a TAK1 inhibitor using the 6-yl isomer demonstrates the utility of this building block class.[14] The following table outlines the key steps and outcomes, adapted for the 7-yl isomer.

StepReaction TypeKey ReagentsProductSignificance
1Suzuki-Miyaura Coupling6-Bromo-3-iodoimidazo[1,2-b]pyridazine, This compound 6-Bromo-3-(1-methyl-1H-indazol-7-yl)imidazo[1,2-b]pyridazineInstallation of the key indazole pharmacophore onto the core scaffold.[14]
2Buchwald-Hartwig Amination(2S,6R)-2,6-Dimethylmorpholine(2S,6R)-4-(3-(1-Methyl-1H-indazol-7-yl)imidazo[1,2-b]pyridazin-6-yl)-2,6-dimethylmorpholine (TAK1 Inhibitor Analog)Introduction of a solubilizing group that also makes key interactions in the kinase active site.[14]

This synthetic strategy highlights how this compound can be used in a modular fashion to rapidly construct complex, biologically active molecules. The Suzuki-Miyaura coupling serves as the linchpin reaction, efficiently connecting the two key heterocyclic systems.

Relevance to PARP Inhibitors

The indazole scaffold is also central to the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has transformed the treatment of cancers with BRCA mutations.[7][17] Marketed drugs like Niraparib contain an indazole core that mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[1][17] The development of Niraparib analogues and other novel PARP inhibitors frequently involves the synthesis of functionalized indazoles.[6] Although the manufacturing routes for Niraparib itself may not directly use this specific boronic acid, the ability to use this compound to introduce diverse aryl groups at the C7 position provides a powerful tool for generating novel PARP inhibitor candidates with potentially improved potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a prime example of a modern building block that empowers medicinal chemists to navigate complex synthetic challenges with elegance and efficiency. Its design combines the pharmacologically relevant 1-methyl-indazole core with the synthetic versatility of a boronic acid functional group. Through robust and well-understood reactions like the Suzuki-Miyaura and Chan-Lam couplings, this reagent provides a reliable and modular approach to the synthesis of sophisticated molecules targeting critical disease pathways. The detailed protocols and strategic insights provided in this guide are intended to facilitate its seamless integration into drug discovery programs, ultimately accelerating the journey from concept to clinical candidate.

References

Application Notes & Protocols: Accelerating Drug Discovery with Microwave-Assisted Suzuki Reactions of (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Speed, Structure, and Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the field of medicinal chemistry, where the rapid assembly of biaryl and heteroaryl-aryl scaffolds is critical for the development of novel therapeutics. The indazole core, a prominent privileged structure, is frequently found in molecules targeting a range of diseases.[3][4] Consequently, functionalized building blocks like (1-Methyl-1H-indazol-7-yl)boronic acid[5][6] are invaluable reagents for drug discovery programs.

Conventional Suzuki couplings, however, can be hindered by long reaction times and the challenges associated with unreactive coupling partners or sensitive heterocyclic substrates.[7] This is where Microwave-Assisted Organic Synthesis (MAOS) offers a transformative advantage. By utilizing microwave irradiation for rapid and uniform heating, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields, cleaner reaction profiles, and improved reproducibility.[8][9][10]

This guide provides a comprehensive overview and a detailed protocol for performing microwave-assisted Suzuki-Miyaura reactions using this compound. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, present key optimization data, and provide expert insights for troubleshooting common challenges.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood palladium-catalyzed cycle. The application of microwave energy does not alter this fundamental mechanism but dramatically accelerates its kinetics. The cycle consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Palladium(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organoboronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the Palladium(II) complex, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex (R²-B(OH)₃⁻), which facilitates this transfer.[2][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the catalytically active Pd(0) species.[2]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X (Palladium(II) Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex [B(OH)₃X]⁻ reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product boronic_acid R²-B(OH)₂ ate_complex [R²-B(OH)₃]⁻ (Ate Complex) boronic_acid->ate_complex base Base (e.g., CO₃²⁻) base->ate_complex ate_complex->transmetalation Activation

Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Protocol: Microwave-Assisted Synthesis of 7-Aryl-1-Methyl-1H-indazoles

This protocol provides a generalized procedure for the coupling of this compound with a representative aryl bromide. Conditions should be optimized for each specific substrate.

Materials and Reagents
  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv., limiting reagent)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or XPhos Pd G2 (1-2 mol%)[12][13]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)[14]

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)[13]

  • Inert Gas: Nitrogen or Argon

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Anhydrous Sodium Sulfate, Silica Gel)

Equipment
  • Scientific Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave-safe reaction vial (10 mL) with a snap cap or crimp top

  • Magnetic stir bar

  • Standard laboratory glassware for workup and chromatography

Step-by-Step Procedure
  • Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), the chosen base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxygen from deactivating the catalyst.[15]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe. A degassed solvent is crucial to minimize oxidative degradation of the catalyst.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes) with magnetic stirring. Use the "fixed temperature" setting.[8][13]

  • Reaction Monitoring & Cooldown: After the initial time, cool the reaction vial to room temperature using compressed air. Check for completion by thin-layer chromatography (TLC) or LC-MS. If the reaction is incomplete, it can be subjected to further irradiation.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Data-Driven Optimization

The success of a Suzuki reaction often hinges on the careful selection of catalyst, base, and solvent. The following table provides representative data on how varying these parameters can influence the outcome of the coupling with a challenging heteroaryl boronic acid.

EntryCatalyst (mol%)Base (2.0 equiv.)Solvent SystemTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃Dioxane/H₂O (4:1)1203065
2Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O (4:1)1202088
3Pd(PPh₃)₄ (5%)Cs₂CO₃ Dioxane/H₂O (4:1) 120 15 94
4XPhos Pd G2 (2%)K₂CO₃Dioxane/H₂O (4:1)1201592
5Pd(PPh₃)₄ (5%)K₂CO₃EtOH/H₂O (4:1)1302075
6Pd(PPh₃)₄ (5%)K₂CO₃Acetonitrile/H₂O (4:1)1402081

Note: This data is illustrative, based on established principles for heteroaryl couplings.[1][12][13][16] Yields are for isolated product after purification.

Analysis of Results:

  • Base Selection: The choice of base is critical. Weaker bases like Na₂CO₃ (Entry 1) are less effective. Stronger, more soluble bases like K₂CO₃ and Cs₂CO₃ (Entries 2 & 3) significantly improve reaction rate and yield.[14]

  • Catalyst Choice: While classic catalysts like Pd(PPh₃)₄ are effective (Entry 3), modern Buchwald-type pre-catalysts like XPhos Pd G2 (Entry 4) can achieve high yields at lower catalyst loadings, which is economically and environmentally beneficial.[12][17]

  • Solvent Effects: Aprotic polar solvents like 1,4-Dioxane (Entries 1-4) generally provide the best results for these types of couplings. While other solvents can work, they may require different temperatures and yield less optimal results (Entries 5 & 6).

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise, particularly with nitrogen-containing heterocycles like indazoles.

  • Problem 1: Low to No Yield

    • Cause: Catalyst deactivation is a primary suspect. This can be due to impure or non-degassed solvents allowing oxygen to poison the Pd(0) species.[15]

    • Solution: Ensure all solvents are rigorously degassed by sparging with an inert gas or using the freeze-pump-thaw method. Use a fresh, high-purity catalyst. Consider a more robust, air-stable pre-catalyst.[15]

  • Problem 2: Significant Protodeboronation

    • Cause: Protodeboronation is the undesired cleavage of the C-B bond by a proton source (often water), replacing the boronic acid with a hydrogen atom. This is a common side reaction for electron-rich or sensitive heteroaryl boronic acids, especially under strongly basic, aqueous conditions.[14][15]

    • Solutions:

      • Use a Milder Base: Switch from a strong base like Cs₂CO₃ to a milder one like potassium fluoride (KF) or K₂CO₃.[15]

      • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions (dry solvent, dry base) can significantly reduce this side reaction.[14][15]

      • Use Boronic Esters: this compound can be converted to a more stable pinacol or MIDA boronate ester, which are more resistant to protodeboronation.

  • Problem 3: Boronic Acid Instability

    • Cause: Some boronic acids have limited shelf stability and can degrade over time.

    • Solution: For unstable boronic acids, consider in-situ protection by forming a diethanolamine adduct. This creates a stable, crystalline solid that can be used directly in Suzuki couplings, often in protic solvents.[18]

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly efficient and powerful tool for medicinal chemists and drug development professionals. By leveraging the speed and efficiency of microwave heating, this protocol enables the rapid synthesis of complex, indazole-containing molecules. Understanding the core mechanism, carefully optimizing reaction parameters, and being prepared to troubleshoot common issues like protodeboronation will ensure successful and reproducible outcomes, ultimately accelerating the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Palladium-Catalyzed N-Arylation of Amines with (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the most powerful tools for forging these connections is the palladium-catalyzed cross-coupling reaction, a field largely defined by the pioneering work of Stephen Buchwald and John Hartwig.[1] While the classical Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or pseudohalide, the underlying principles and catalyst systems have been extended to other coupling partners.[2]

This guide focuses on a related, highly valuable transformation: the palladium-catalyzed N-arylation of amines using (1-methyl-1H-indazol-7-yl)boronic acid and its derivatives. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents with activities ranging from anti-inflammatory to anti-cancer.[3] The ability to directly and selectively attach various amine moieties to the C7 position of the 1-methylindazole nucleus provides a modular and efficient route to novel chemical entities for drug discovery and development.

This document provides a comprehensive overview, field-proven protocols, and mechanistic insights for researchers, scientists, and drug development professionals seeking to employ this specific C-N coupling reaction. We will delve into the critical parameters, explain the causality behind experimental choices, and offer a robust framework for reaction optimization and troubleshooting.

Understanding the Coupling Partners

The Boronic Acid: this compound

The choice of the arylating partner is central to the reaction's success. This compound is a heteroaromatic boronic acid that serves as the source of the indazole moiety.[4][5]

Key Properties and Handling:

  • Structure: A stable, solid compound at room temperature.[5]

  • Reactivity: While generally stable, boronic acids can be susceptible to decomposition pathways such as protodeboronation (loss of the B(OH)₂ group) or formation of trimeric anhydrides (boroxines) upon heating or in the presence of water.

  • Stability Enhancement: For particularly challenging or sensitive applications, or for iterative cross-coupling strategies, the use of more stable boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates can be highly advantageous. MIDA boronates are exceptionally stable to storage and chromatography but can release the active boronic acid in situ under mild aqueous basic conditions.

The Nucleophile: The Amine Partner

The scope of the amine coupling partner is vast, encompassing primary and secondary aliphatic and aromatic amines. The nature of the amine significantly influences the choice of reaction conditions.[6]

  • Primary Amines: Generally reactive coupling partners. Ligands such as BrettPhos have been developed to facilitate their efficient coupling.[7]

  • Secondary Amines: Both cyclic and acyclic secondary amines are viable substrates. Bulky biaryl phosphine ligands like XPhos and RuPhos are often highly effective.[7]

  • Aryl Amines (Anilines): Typically couple with high efficiency.

  • Heterocyclic Amines: Can be challenging substrates due to the potential for the heterocyclic nitrogen to coordinate to the palladium center and inhibit catalysis. Careful selection of a suitable ligand is critical to mitigate this effect.[8]

The Catalytic System: A Symphony of Reagents

The success of the C-N coupling hinges on the interplay between the palladium source, the phosphine ligand, the base, and the solvent. Each component plays a distinct and critical role in the catalytic cycle.

Palladium Precatalysts

The active catalyst in the cycle is a Palladium(0) species. This is typically generated in situ from a more stable Palladium(II) or Palladium(0) precatalyst.

  • Common Sources: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used and cost-effective.[9]

  • Modern Precatalysts: For improved reliability and cleaner reactions, well-defined precatalysts (e.g., Buchwald G3 or G4 Precatalysts) are often preferred. These complexes contain the ligand and a stabilizing group, leading to the rapid and predictable generation of the active Pd(0) catalyst upon exposure to a base.

Phosphine Ligands: The Heart of the Catalyst

The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For coupling heteroaryl substrates like the indazole boronic acid, bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.

  • Role of the Ligand: The steric bulk of these ligands promotes the formation of a monoligated, highly reactive LPd(0) species, which readily undergoes oxidative addition. Furthermore, their electron-donating nature accelerates the final, product-forming reductive elimination step.[7]

  • Ligand Selection: The choice of ligand is highly dependent on the specific amine and aryl partner. A preliminary screen of several ligands is often the most effective strategy for identifying the optimal choice for a new transformation.[7]

The Role of the Base

The base is essential for the catalytic cycle to proceed, but its choice requires careful consideration of substrate compatibility.[10]

  • Function: The base facilitates the deprotonation of the amine or the palladium-amine complex to form the palladium-amido intermediate, which is necessary prior to reductive elimination.[7]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a powerful and commonly used base that often leads to high reaction rates.[7] However, its high basicity makes it incompatible with sensitive functional groups like esters or ketones.[11]

  • Milder Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives for base-sensitive substrates.[7] Their effectiveness can be influenced by their solubility in the reaction solvent.

  • Organic Bases: Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly in applications where a completely homogeneous system is desired, such as in flow chemistry.[12][13]

Solvent Selection

The solvent must be anhydrous and degassed to prevent catalyst deactivation.

  • Common Choices: Aprotic, non-polar to moderately polar solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common and effective choices.[2][14] The solvent can influence the solubility of the base and other reagents, thereby affecting reaction rates.[15]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol that serves as a robust starting point for the N-arylation of an amine with this compound.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Reagent Preparation - Dry & degas solvent - Weigh reagents Setup 2. Reaction Setup - Assemble under inert gas (Ar/N2) - Add reagents in sequence Reagents->Setup Heating 3. Heating & Stirring - Heat to specified temp (e.g., 80-110 °C) - Stir for 4-24 h Setup->Heating Monitoring 4. Reaction Monitoring - TLC or LC-MS analysis Heating->Monitoring Monitoring->Heating Continue if incomplete Quench 5. Workup - Cool to RT - Aqueous quench & extraction Monitoring->Quench If complete Purify 6. Purification - Column chromatography Quench->Purify Characterize 7. Characterization - NMR, MS, etc. Purify->Characterize

Caption: A typical experimental workflow for the Pd-catalyzed C-N coupling.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Phosphine Ligand (e.g., XPhos, 4-8 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, the palladium precatalyst, the phosphine ligand, and the base.[7][9]

  • Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid) or a solution of the amine in the reaction solvent (if solid).

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.[16] Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the vessel from the heat and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.[16] Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated indazole product.[17]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation: Optimizing Reaction Conditions

The following table provides a set of starting conditions for optimization. The optimal parameters will vary depending on the specific amine used. A systematic screening of ligands and bases is highly recommended.

ParameterCondition 1 (General)Condition 2 (Base-Sensitive)Condition 3 (Challenging Amine)Rationale
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)Precatalysts can offer faster initiation and cleaner reactions.
Ligand XPhos (4 mol%)RuPhos (4 mol%)BrettPhos (4 mol%)Ligand choice is crucial and substrate-dependent.[7]
Base NaOtBu (1.5 equiv)K₃PO₄ (2.0 equiv)LHMDS (1.5 equiv)Match base strength to functional group tolerance.[7][11]
Solvent Toluene1,4-DioxaneTHFSolvent can affect solubility and reaction rates.[15]
Temp (°C) 10011080Higher temperatures can increase rate but also degradation.
Typical Yield >80% (expected)>70% (expected)VariableYields are highly dependent on the specific substrates.

Mechanistic Insights: The Catalytic Cycle

While the user's query specifies "Buchwald-Hartwig amination," the use of a boronic acid partner aligns the mechanism more closely with a Suzuki-Miyaura-type C-N coupling. The core principles of palladium catalysis, however, remain central. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][6]

G Pd0 L-Pd(0) OxAdd L-Pd(II)-Ar (X) Pd0->OxAdd Oxidative Addition + Ar-X Transmetal L-Pd(II)-Ar (NR¹R²) OxAdd->Transmetal Amine Coordination & Deprotonation + HNR¹R², Base Transmetal->Pd0 Reductive Elimination Product Ar-NR¹R² Transmetal->Product

Caption: A simplified catalytic cycle for a classic Buchwald-Hartwig amination.

For the coupling with This compound , the central "Amine Coordination & Deprotonation" step is replaced by a Transmetalation step, analogous to the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active L-Pd(0) catalyst adds to an aryl halide (if used as a precursor to the boronic acid) or another suitable electrophile to form a Pd(II) complex. In the context of direct coupling with the boronic acid, this step is more complex and may involve formation of a palladium-base or palladium-boronate complex.

  • Transmetalation: The base activates the boronic acid, forming a boronate species ("ate complex"). This complex then transfers the (1-methyl-1H-indazol-7-yl) group to the palladium(II) center, displacing the halide or other leaving group.[18]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Inappropriate ligand/base combination.3. Poor quality of reagents (wet solvent/amine).4. Catalyst inhibition by substrate.1. Ensure rigorous inert atmosphere technique.2. Screen a panel of different ligands and bases.[7]3. Use freshly distilled/dried solvents and pure reagents.4. Increase catalyst/ligand loading; try a different ligand.
Protodeboronation of Starting Material 1. Presence of water.2. Reaction temperature is too high or time is too long.1. Use rigorously dried reagents and solvents.2. Lower the reaction temperature; monitor carefully to avoid excessive heating times.3. Consider using a more stable boronic acid surrogate like a MIDA boronate.
Formation of Side Products (e.g., diarylamine) 1. Reaction with primary amines can sometimes lead to double arylation.2. Base-mediated decomposition of starting materials.1. Use a bulkier ligand to sterically hinder a second arylation.2. Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃).[7]
Difficulty in Purification 1. Residual palladium catalyst.2. Byproducts from ligand or starting material degradation.1. Filter the crude mixture through a pad of celite and/or silica before concentration.2. Optimize reaction conditions to minimize side reactions; ensure complete conversion.

Conclusion

The palladium-catalyzed N-arylation of amines with this compound is a highly effective and versatile method for synthesizing valuable compounds for pharmaceutical research. Success in this transformation is not serendipitous; it relies on a rational understanding of the roles played by the catalyst, ligand, base, and solvent. By employing rigorous inert atmosphere techniques, carefully selecting the components of the catalytic system, and systematically optimizing the reaction conditions, researchers can reliably access a diverse array of N-aryl indazole derivatives. The protocols and insights provided in this guide offer a solid foundation for achieving this goal.

References

Application Notes and Protocols for the Scale-Up Synthesis of (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (1-Methyl-1H-indazol-7-yl)boronic acid in Medicinal Chemistry

This compound is a crucial building block in contemporary drug discovery and development. The indazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities. The C-7 boronic acid functionality provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the efficient construction of complex molecular architectures, making this reagent indispensable for the synthesis of novel pharmaceutical candidates.

As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a comprehensive understanding of the synthetic strategies and the critical considerations required for transitioning the synthesis of this compound from the laboratory bench to a pilot or manufacturing scale. We will delve into two primary synthetic routes, analyzing their respective merits and challenges, and provide detailed, field-proven protocols.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes are viable for the preparation of this compound:

  • Directed ortho-Metalation (DoM) of 1-Methyl-1H-indazole: This approach involves the direct, regioselective deprotonation of the C-7 position of 1-methyl-1H-indazole using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a boron electrophile. The N1-nitrogen atom of the indazole ring acts as the directing group, facilitating this regioselectivity.[1]

  • Palladium-Catalyzed Miyaura Borylation of 7-Halo-1-methyl-1H-indazole: This route commences with a halogenated indazole derivative, typically 7-bromo-1-methyl-1H-indazole, which is then subjected to a palladium-catalyzed cross-coupling reaction with a diboron reagent. This method is widely used in industrial settings due to its functional group tolerance and generally milder reaction conditions compared to organolithium chemistry.[2][3]

Causality Behind Route Selection for Scale-Up

While both routes are chemically sound, the Miyaura Borylation is often the preferred strategy for scale-up . The primary reasons for this preference are rooted in safety, process robustness, and predictability. Large-scale reactions involving organolithium reagents like n-butyllithium present significant safety challenges, including pyrophoricity and highly exothermic reactions that require specialized equipment for containment and thermal management. In contrast, palladium-catalyzed reactions, while not without their own hazards, are generally considered more manageable and scalable.

Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route for scale-up.

Synthetic_Route_Selection start Define Target: this compound route_analysis Analyze Synthetic Routes start->route_analysis dom Route 1: Directed ortho-Metalation (DoM) route_analysis->dom miyaura Route 2: Miyaura Borylation route_analysis->miyaura dom_pros Pros: - Fewer linear steps - Atom economical dom->dom_pros dom_cons Cons: - Pyrophoric reagents (n-BuLi) - Cryogenic temperatures - Highly exothermic quench - Potential for regioselectivity issues dom->dom_cons miyaura_pros Pros: - Milder conditions - High functional group tolerance - Well-established for scale-up - Better safety profile miyaura->miyaura_pros miyaura_cons Cons: - Requires halogenated starting material - Palladium catalyst cost and removal - Potential for side products (e.g., dehalogenation) miyaura->miyaura_cons decision Decision for Scale-Up dom_cons->decision miyaura_pros->decision conclusion Miyaura Borylation is generally preferred for scale-up due to superior safety and process robustness. decision->conclusion

Caption: Decision workflow for selecting a synthetic route for scale-up.

Part 1: Miyaura Borylation Route - Application Notes and Protocols

This route is a robust and scalable method for the synthesis of this compound. It involves the preparation of a 7-halo-1-methyl-1H-indazole intermediate followed by a palladium-catalyzed borylation.

Step 1: Synthesis of 7-Bromo-1-methyl-1H-indazole

The synthesis of the key intermediate, 7-bromo-1-methyl-1H-indazole, can be achieved in two steps from commercially available 7-aminoindazole.

Protocol 1.1: Diazotization and Sandmeyer Reaction of 7-Aminoindazole

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Charge and Cool: Charge the reactor with concentrated hydrobromic acid (48%) and 7-aminoindazole. Cool the mixture to -10 °C to -5 °C with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite in water and cool it to 0-5 °C. Add this solution dropwise to the reactor, maintaining the internal temperature below 0 °C.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of cuprous bromide in concentrated hydrobromic acid and cool it to 0-5 °C. Add this solution to the cold diazonium salt solution at a rate that maintains the internal temperature below 5 °C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by carefully neutralizing with a saturated sodium bicarbonate solution.

  • Extraction and Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-bromo-1H-indazole.[4]

Protocol 1.2: N-Methylation of 7-Bromo-1H-indazole

  • Reaction Setup: In a clean, dry, inerted reactor, dissolve 7-bromo-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). If using NaH, exercise extreme caution due to its reactivity with moisture and protic solvents.

  • Methylation: Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), dropwise to the reaction mixture, maintaining the temperature between 0-25 °C.

  • Reaction Monitoring and Work-up: Monitor the reaction by HPLC or TLC until completion. Quench the reaction with water and extract the product with an organic solvent.

  • Purification: The crude 7-bromo-1-methyl-1H-indazole can be purified by recrystallization or column chromatography to achieve the desired purity for the subsequent step.

Step 2: Miyaura Borylation of 7-Bromo-1-methyl-1H-indazole

This step involves the palladium-catalyzed coupling of 7-bromo-1-methyl-1H-indazole with a diboron reagent to form the desired boronic acid. The use of bis(pinacolato)diboron (B2pin2) is common, followed by hydrolysis to the boronic acid.

Protocol 2.1: Palladium-Catalyzed Borylation

  • Inert Atmosphere: Set up a reactor under an inert atmosphere (nitrogen or argon).

  • Reagent Charging: Charge the reactor with 7-bromo-1-methyl-1H-indazole, bis(pinacolato)diboron (B2pin2), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

  • Solvent Addition: Add a degassed solvent, such as dioxane or toluene.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by HPLC.

  • Work-up and Isolation: Cool the reaction mixture, filter off the solids, and concentrate the filtrate. The resulting boronate ester can be isolated or used directly in the next step.

Protocol 2.2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water) and add an acid (e.g., HCl) or a base (e.g., NaOH) to facilitate hydrolysis.

  • Purification: The desired boronic acid can be purified by recrystallization from a suitable solvent system.

Scale-Up Considerations for the Miyaura Borylation Route
ParameterLaboratory Scale (grams)Pilot/Manufacturing Scale (kilograms)Rationale and Key Considerations
Starting Material 7-bromo-1-methyl-1H-indazoleSourcing of large quantities, purity specifications, and cost are critical.
Catalyst Loading 1-5 mol%0.1-1 mol%Catalyst cost is a significant driver at scale. Optimization of catalyst loading is crucial for economic viability.
Ligand Selection Standard phosphine ligands (e.g., dppf)Buchwald or other advanced ligands may offer higher turnover numbers and stability.
Base Potassium acetatePotassium carbonate or other less expensive bases may be evaluated.Base strength can influence side reactions.
Solvent Dioxane, TolueneSelection of a solvent with appropriate boiling point, safety profile, and ease of recovery is important.
Temperature Control Heating mantleJacketed reactor with precise temperature control is essential for consistent results and safety.Exothermic events during the reaction need to be managed.
Impurity Profile Dehalogenated starting material, homocoupling productsRigorous in-process controls (IPCs) using HPLC are necessary to monitor and control impurity formation.
Product Isolation ChromatographyCrystallization is the preferred method for isolation and purification at scale.Development of a robust crystallization process is critical for achieving desired purity and physical form.
Safety Standard fume hood proceduresProcess hazard analysis (PHA) is required to identify and mitigate risks associated with reagents, reaction conditions, and equipment.

Part 2: Directed ortho-Metalation (DoM) Route - Application Notes and Protocols

This route offers a more direct approach to the target molecule, but with significant scale-up challenges.

Protocol 3.1: Lithiation and Borylation of 1-Methyl-1H-indazole
  • Rigorous Inert Conditions: This reaction must be conducted under strictly anhydrous and inert conditions. All glassware must be flame-dried, and solvents must be anhydrous.

  • Reaction Setup: In an appropriately sized reactor equipped for low-temperature reactions, dissolve 1-methyl-1H-indazole in anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The addition rate must be carefully controlled to manage the exotherm.

  • Borylation: After stirring for a period to ensure complete lithiation, add a boron electrophile, such as triisopropyl borate, dropwise, again maintaining the low temperature.

  • Quench and Work-up: After the borylation is complete, quench the reaction at low temperature with an acidic aqueous solution (e.g., 1M HCl).

  • Isolation and Purification: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with an organic solvent. The combined organic layers are then dried and concentrated. The crude boronic acid can be purified by crystallization.

Scale-Up Considerations for the DoM Route

ParameterLaboratory Scale (grams)Pilot/Manufacturing Scale (kilograms)Rationale and Key Considerations
Reagents n-BuLi in hexanesHandling large volumes of pyrophoric n-BuLi requires specialized storage, transfer systems, and emergency preparedness.Safety is the paramount concern.
Temperature -78 °C (dry ice/acetone)Large-scale cryogenic cooling is expensive and requires specialized equipment.Maintaining consistent low temperatures in a large reactor is challenging.
Exotherm Control Slow addition to a cold bathPrecise control of addition rates and efficient heat removal are critical to prevent thermal runaway.The lithiation and quench steps are highly exothermic.
Stirring Magnetic stirrerPowerful mechanical agitation is necessary to ensure homogeneity, especially with viscous solutions at low temperatures.Poor mixing can lead to localized "hot spots" and side reactions.
Quench Addition of reaction mixture to quencherThe quench procedure must be carefully designed to control the exotherm and any gas evolution.A reverse quench (adding the reaction mixture to the quenching solution) is often safer at scale.
Impurity Profile Di-lithiated species, unreacted starting materialIn-process monitoring is challenging at low temperatures. The regioselectivity of the lithiation must be robust.

digraph "DoM_Workflow" {
graph [
rankdir="TB",
bgcolor="#F1F3F4",
fontname="Arial",
fontsize=12,
splines=ortho
];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335", penwidth=1.5 ];

edge [ fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.2 ];

start [label="Start: 1-Methyl-1H-indazole", shape=ellipse, fillcolor="#FBBC05"]; dissolve [label="Dissolve in Anhydrous THF"]; cool [label="Cool to -78°C"]; add_nBuLi [label="Slow Addition of n-BuLi"]; lithiation [label="Stir for Lithiation (C-7 Deprotonation)"]; add_borate [label="Slow Addition of Triisopropyl Borate"]; borylation [label="Stir for Borylation"]; quench [label="Quench with Aqueous Acid at -78°C"]; workup [label="Aqueous Work-up and Extraction"]; isolate [label="Isolation and Purification (Crystallization)"]; end [label="Product: this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve -> cool -> add_nBuLi -> lithiation -> add_borate -> borylation -> quench -> workup -> isolate -> end; }

Caption: Experimental workflow for the Directed ortho-Metalation route.

Analytical Methods and Purification

In-Process Controls (IPCs)
  • HPLC: High-Performance Liquid Chromatography is the primary tool for monitoring reaction progress, identifying intermediates, and quantifying impurities. A stable, reproducible HPLC method should be developed early in the process.

  • GC: Gas Chromatography can be useful for monitoring the consumption of volatile starting materials.

  • NMR: Nuclear Magnetic Resonance spectroscopy is invaluable for structural confirmation of intermediates and the final product.

Purification Strategies at Scale
  • Crystallization: This is the most effective and scalable method for purifying the final boronic acid. Solvent screening and optimization of crystallization conditions (temperature, cooling rate, seeding) are critical development activities.

  • Extraction: Liquid-liquid extraction is used extensively during work-up to remove inorganic salts and other water-soluble impurities.

  • Carbon Treatment: Activated carbon can be used to remove colored impurities.

  • Silica Gel Chromatography: While common in the lab, column chromatography is generally avoided at large scales due to cost and solvent consumption. It may be used for the purification of early-stage intermediates if necessary.

Safety and Environmental Considerations

  • Reagent Handling: Develop and strictly follow Standard Operating Procedures (SOPs) for the handling of all hazardous materials, particularly pyrophoric reagents like n-BuLi and flammable solvents.

  • Thermal Safety: Conduct calorimetric studies (e.g., Differential Scanning Calorimetry - DSC, Reaction Calorimetry - RC1) to understand the thermal hazards of the reaction and ensure that the cooling capacity of the plant equipment is sufficient to handle any potential exotherms.

  • Waste Management: All waste streams must be characterized and disposed of in accordance with local environmental regulations. Consider solvent recycling where feasible to improve the process's green credentials.

Conclusion

The synthesis of this compound is a critical process for the advancement of many pharmaceutical research programs. While both Directed ortho-Metalation and Miyaura Borylation are viable synthetic routes, the latter is generally favored for scale-up due to its superior safety profile and process robustness. Successful scaling of this synthesis requires a multi-faceted approach that includes careful route selection, rigorous process optimization, the development of robust analytical controls, and a deep commitment to safety. These application notes and protocols provide a comprehensive framework for navigating the challenges of transitioning this important synthesis from the laboratory to the manufacturing plant.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products Derived from (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methyl-1H-indazol-7-yl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of compounds synthesized using this versatile building block, primarily through Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles to empower you to solve purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the purification of products synthesized from this compound.

Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction with this compound?

A: When performing a Suzuki-Miyaura cross-coupling, you should anticipate several classes of impurities in your crude reaction mixture. Identifying these is the first step toward a successful purification strategy.

  • Unreacted Starting Materials: Residual this compound and the aryl/heteroaryl halide partner are common.

  • Homocoupling Byproducts: You may find the symmetrical biaryl product of your halide coupling with itself, or more commonly, a homocoupled dimer of the boronic acid (1,1'-dimethyl-1H,1'H-7,7'-biindazole). This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2][3]

  • Protodeboronation Product: The boronic acid moiety can be replaced by a hydrogen atom, yielding 1-methyl-1H-indazole. Heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[2][4][5]

  • Catalyst and Ligand Residues: Palladium complexes and phosphine ligands (or their corresponding oxides) from the catalyst system will be present.[6]

  • Inorganic Salts: Bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ used in the reaction are major inorganic impurities.[6]

Q2: What is the standard first step for purifying my crude reaction mixture?

A: The initial workup is critical for removing the bulk of inorganic salts and highly polar impurities. A standard and effective first step is a biphasic aqueous extraction.

Expert Insight: After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). This organic phase is then washed sequentially with water and brine (saturated aq. NaCl). The water wash removes the majority of the inorganic base and salts. The brine wash helps to break up any emulsions and further removes water from the organic layer before the drying step (e.g., with anhydrous Na₂SO₄ or MgSO₄). Filtering the reaction mixture through a pad of Celite before extraction is also a common practice to remove the heterogeneous palladium catalyst.[6]

Q3: When should I choose column chromatography versus recrystallization for my final purification?

A: The choice depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography is the most versatile technique and is the method of choice when:

    • Your product is an oil or a non-crystalline solid.

    • Impurities have polarities that are distinct from your product, but are still soluble in organic solvents (e.g., homocoupled products, unreacted starting materials).[7]

    • You are performing purification on a small (mg) to medium (multi-gram) scale.

  • Recrystallization is a powerful technique for achieving very high purity and is ideal when:

    • Your product is a stable, crystalline solid.[8][9]

    • You have identified a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room or cooler temperatures, while impurities remain in solution.[10]

    • You are working on a larger scale (grams to kilograms), as it is often more scalable and cost-effective than chromatography.

In many cases, a hybrid approach is used: an initial purification by flash chromatography to remove the major impurities, followed by recrystallization of the isolated material to achieve analytical purity.

Q4: How can I deal with palladium contamination in my final product?

A: Residual palladium is a major concern, especially in pharmaceutical development. Several strategies can be employed to reduce it to acceptable levels (<10 ppm).

  • Filtration: For heterogeneous catalysts like Pd/C, simple filtration through Celite is effective.[6]

  • Silica Gel Chromatography: Standard flash chromatography removes a significant amount of palladium, which often binds strongly to the silica at the origin.

  • Activated Carbon Treatment: Stirring a solution of your product with activated carbon can effectively adsorb residual palladium. A subsequent filtration is required.

  • Palladium Scavengers: Commercially available scavenger resins (e.g., thiol-functionalized silica) can be added to a solution of your product to selectively bind and remove palladium.

Section 2: Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My product and the starting aryl halide co-elute during column chromatography.

Expert Insight: This is a frequent and frustrating issue, as the starting halide and the final biaryl product often have very similar polarities. The key is to exploit subtle differences in their chemical properties to achieve separation.[7]

Solution StrategyDetailed Protocol & Explanation
Optimize Solvent System Do not rely solely on Hexane/Ethyl Acetate. Experiment with different solvent systems that offer alternative selectivities. For example, a system containing Dichloromethane/Methanol can interact differently with the solutes. Toluene-based systems can also provide unique selectivity through π-π interactions.
Add a Modifier If your product or impurity has a basic nitrogen (like the indazole ring), adding a small amount of triethylamine (~0.5-1%) to the eluent can suppress tailing and may alter the relative retention times. Conversely, if an acidic impurity is present, a small amount of acetic acid can cause it to stick to the silica gel, allowing your neutral product to elute.[7]
Use a Shallow Gradient Instead of a steep or isocratic elution, use a very shallow gradient (e.g., increasing from 10% to 25% EtOAc over 10-15 column volumes). This can often resolve closely eluting spots.
Change the Stationary Phase If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. For very non-polar compounds, reversed-phase (C18) chromatography may be an option, though it requires different solvent systems (e.g., Acetonitrile/Water or Methanol/Water).

Issue 2: My purified product is still contaminated with boronic acid-related impurities (homocoupled dimer, protodeboronated starting material).

Expert Insight: These impurities form during the reaction, often due to the inherent instability of heteroaryl boronic acids or suboptimal reaction conditions.[4][5] While preventing their formation is ideal (see Pro-Tip below), they can often be removed during workup.

  • Removal of Unreacted Boronic Acid: this compound is acidic. A basic aqueous wash during the initial workup can help remove it. After diluting the reaction mixture in an organic solvent (e.g., EtOAc), wash with a mild base like 1M NaOH or saturated NaHCO₃ solution. The boronic acid will be deprotonated to the water-soluble boronate salt and partition into the aqueous layer. Caution: Perform this wash quickly, as prolonged exposure to base can sometimes degrade the desired product.

  • Removal of Homocoupled Dimer: The homocoupled dimer is typically less polar than the desired cross-coupled product. It should elute earlier during normal-phase column chromatography. Careful fractionation during chromatography is the most effective way to separate it.

  • Pro-Tip (Prevention): The best way to avoid these impurities is to ensure the reaction is run under strictly anaerobic conditions. Degas your solvents and sparge the reaction vessel with nitrogen or argon before adding the palladium catalyst. The presence of oxygen promotes both homocoupling and boronic acid decomposition.[2][3] For particularly sensitive coupling partners, using a more stable boronate ester, such as a pinacol or MIDA boronate ester, can dramatically reduce the formation of these byproducts.[4][11]

Issue 3: I have very low product yield after column chromatography.

Expert Insight: Low recovery can stem from several factors, from product decomposition on the silica to physical loss.

  • Product Decomposition on Silica: Silica gel is acidic and can degrade sensitive compounds. If you suspect this, you can neutralize the silica gel by preparing a slurry with ~1% triethylamine in your starting eluent before packing the column.

  • Irreversible Adsorption: Highly polar or basic compounds can bind irreversibly to silica. This can also be mitigated by adding a modifier like triethylamine or by switching to a less acidic stationary phase like neutral alumina.

  • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of your run to elute all compounds. It is good practice to collect a final "flush" fraction and check it by TLC or LC-MS to ensure your product did not require higher polarity for elution.

  • Physical Loss: Ensure your crude material is fully dissolved in a minimal amount of solvent before loading onto the column. "Dry loading" (adsorbing the crude product onto a small amount of silica gel and loading the resulting powder) is often superior to a "wet load" for achieving sharp bands and good separation.[7]

Issue 4: My product is an oil or amorphous solid and fails to crystallize.

Expert Insight: Successful crystallization requires high purity and the right solvent conditions. If your product refuses to crystallize, it is often due to persistent impurities that inhibit lattice formation.

Troubleshooting StepDetailed Explanation
Re-purify by Chromatography The most common reason for crystallization failure is insufficient purity. Re-running a careful column chromatography with a very shallow gradient may remove the offending impurity.
Systematic Solvent Screening Place small amounts (~10-20 mg) of your purified oil in separate vials. Add a single solvent (e.g., Hexane, EtOAc, DCM, Methanol, Toluene, Acetone) dropwise until the oil dissolves. Then, try to induce crystallization by slow evaporation, cooling, or adding an anti-solvent (a solvent in which your compound is insoluble, e.g., adding hexane to an ethyl acetate solution). A patent for indazole derivatives suggests mixed solvents like methanol/water or acetone/water can be effective.[10]
Trituration Add a small amount of a solvent in which your product is poorly soluble (an anti-solvent) to your oil. Vigorously scratch the side of the flask with a glass rod or spatula. This can sometimes induce nucleation and cause the product to precipitate as a solid, which can then be collected by filtration.
Seeding If you have ever had a pure, crystalline sample in the past, adding a single tiny crystal ("seed crystal") to a supersaturated solution can induce rapid crystallization.

Section 3: Standardized Purification Protocols

Protocol 1: General Post-Suzuki Aqueous Workup
  • Cooling & Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, 10 mL per 1 mmol of limiting reagent).

  • Catalyst Removal: Filter the diluted mixture through a pad of Celite® (2-3 cm thick) in a Büchner funnel to remove the palladium catalyst. Wash the Celite pad with additional organic solvent (2 x 5 mL) to ensure complete recovery of the product.[6]

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (1 x 10 mL)

    • Saturated aqueous NaHCO₃ solution (1 x 10 mL) - Optional, to remove acidic impurities.

    • Brine (1 x 10 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude material is now ready for chromatography or recrystallization.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system will give your product an Rf value of ~0.2-0.3 and show good separation from all major impurities.[7]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the selected eluent. A general rule is to use 50-100 g of silica per 1 g of crude material.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or DCM. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the selected solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization of Indazole Derivatives
  • Solvent Selection: In a small test tube, dissolve ~20-30 mg of the crude or semi-purified solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, acetone).[8]

  • Dissolution: In a larger flask, add the bulk of your material and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a clear, saturated solution is obtained.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator to induce crystallization.[12]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Section 4: Purity Assessment Methodologies

Verifying the purity and identity of your final product is a critical final step.

TechniqueInformation ProvidedKey Application & Expert Insight
¹H and ¹³C NMR Structural confirmation, identification of impurities, purity estimation.The gold standard for structural verification. Integration of signals in ¹H NMR can provide a quantitative measure of purity against a known standard.[13]
LC-MS / UPLC-MS Purity (as % area under the curve), molecular weight confirmation, detection of trace impurities.Excellent for assessing purity and confirming the product's mass. UPLC offers higher resolution and faster run times.[13][14] A method using an Acquity BEH C18 column with an ammonium acetate/acetonitrile mobile phase has been shown to be effective for a broad range of boronic acids and their derivatives.[14]
¹¹B NMR Detection of boron-containing species.Highly specific for identifying any residual boronic acid or boronate esters. A signal around 20-30 ppm typically indicates a trigonal planar boronic acid (sp²), while a signal around 5-15 ppm suggests a tetrahedral boronate species (sp³).[13]
GC-MS Purity and identification of volatile compounds.Useful for analyzing the protodeboronated byproduct (1-methyl-1H-indazole). Boronic acids themselves are not volatile and often require derivatization (e.g., silylation) to be analyzed by GC.[13][15]
Melting Point Physical constant indicating purity.A sharp, well-defined melting point range (e.g., < 2 °C) is a strong indicator of high purity for a crystalline solid.[8]

Section 5: Visual Workflows

Diagram 1: General Purification Workflow

G crude Crude Reaction Mixture workup Aqueous Workup & Filtration (Removes Salts & Catalyst) crude->workup crude_organic Crude Organic Product workup->crude_organic decision Is the product crystalline? crude_organic->decision chromatography Flash Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization Yes pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) pure_product->analysis

Caption: A standard workflow for purifying Suzuki-Miyaura coupling products.

Diagram 2: Troubleshooting Co-Elution in Chromatography

G start Problem: Product and Impurity Co-elute q1 Have you tried a shallow gradient elution? start->q1 s1 Implement a shallow gradient (e.g., 0.5% increase per CV) q1->s1 No q2 Have you tried alternative solvent systems? q1->q2 Yes s1->q2 s2 Test systems like DCM/MeOH or Toluene/EtOAc q2->s2 No q3 Does the product or impurity have an acidic/basic site? q2->q3 Yes s2->q3 s3 Add a modifier: ~0.5% Et3N for bases ~0.5% AcOH for acids q3->s3 Yes s4 Consider changing stationary phase: Alumina or Reversed-Phase (C18) q3->s4 No

Caption: A decision tree for resolving co-eluting compounds in flash chromatography.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methyl-1H-indazol-7-yl)boronic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. My goal is to empower you with the knowledge to diagnose and solve common issues encountered during your experiments, ensuring the integrity and success of your synthetic endeavors.

Section 1: Understanding the Unique Reactivity of this compound

The structure of this compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. The presence of the N-methylated indazole ring, a Lewis-basic N-heterocycle, in proximity to the boronic acid moiety can significantly influence the reaction's course. Understanding these intramolecular interactions is the first step toward mastering its application.

The primary side reactions encountered are protodeboronation and homocoupling . Let's delve into why these occur and how to mitigate them.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I am observing a significant amount of 1-methyl-1H-indazole as a byproduct. What is causing this, and how can I prevent it?

Answer: The formation of 1-methyl-1H-indazole is a classic case of protodeboronation , a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For heteroaromatic boronic acids like yours, this process can be particularly facile.

Causality:

  • Influence of Base and Water: Protodeboronation is often catalyzed by aqueous base.[2] The base activates the boronic acid to a more reactive boronate species, which can then be protonated by a proton source, typically water, leading to the undesired side product.[3] The pH of the reaction medium plays a critical role in the rate of this decomposition pathway.[4]

  • Role of the N-Methyl-Indazole Moiety: The indazole ring system, being a basic heterocycle, can influence the local pH and participate in proton transfer steps. For some basic heteroaromatic boronic acids, the formation of a zwitterionic species under neutral pH conditions can lead to rapid protodeboronation through unimolecular fragmentation.[1] While N-methylation prevents the formation of certain zwitterions, the Lewis basicity of the nitrogen atoms can still play a role in the overall reaction mechanism.

Troubleshooting Workflow:

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Protodeboronation Pathway cluster_2 Homocoupling Pathway A Pd(0)L_n B Ar-Pd(II)-X(L_n) A->B Oxidative Addition (with Ar-X) C Ar-Pd(II)-R(L_n) B->C Transmetalation (with R-B(OH)2) C->A Reductive Elimination D D C->D Ar-R (Product) E (1-Methyl-1H-indazol-7-yl)B(OH)2 F 1-Methyl-1H-indazole E->F + H2O, Base G 2 x (1-Methyl-1H-indazol-7-yl)B(OH)2 I Pd(II) G->I 2x Transmetalation H Bis(1-methyl-1H-indazol-7-yl) J Pd(0) I->J Reductive Elimination

References

Troubleshooting failed reactions with (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (1-Methyl-1H-indazol-7-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance for cross-coupling reactions involving this versatile building block. The indazole moiety is a privileged scaffold in medicinal chemistry, and its successful incorporation is often critical for structure-activity relationship (SAR) studies.[1] However, as a heteroaryl boronic acid, this compound presents unique challenges, primarily related to its stability and reactivity in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[2][3]

This guide moves beyond simple protocols to explain the causality behind common failures, enabling you to diagnose issues and rationally design successful experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to use in Suzuki-Miyaura coupling?

A1: The primary challenges stem from its nature as a heteroaryl boronic acid. The Lewis-basic nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[2][3] Furthermore, like many heteroaryl boronic acids, it is susceptible to a significant side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water), leading to the formation of 1-methyl-1H-indazole and a reduction in product yield.[4][5]

Q2: How should I store this compound to ensure its stability?

A2: Organoboron compounds, in general, should be stored in a cool, dry environment, preferably under an inert atmosphere (nitrogen or argon) to minimize degradation.[6] Boronic acids can be sensitive to air and moisture, which can promote oxidation and other decomposition pathways. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: Can I use this compound directly, or should I convert it to a boronate ester?

A3: While the boronic acid can be used directly, converting it to a boronate ester, such as a pinacol or MIDA ester, can significantly enhance its stability and mitigate issues like protodeboronation.[7][8] Boronate esters are generally less susceptible to premature decomposition.[9] MIDA boronates, in particular, are known for their exceptional benchtop stability and capacity for slow, controlled release of the boronic acid in situ under reaction conditions, which is highly advantageous for challenging couplings.[8]

Q4: What is protodeboronation and why is it a major concern with this reagent?

A4: Protodeboronation is a chemical reaction that involves the protonolysis of the C–B bond, replacing it with a C–H bond.[4] This process is an undesired side reaction that consumes your boronic acid. It is particularly pronounced with electron-rich or heteroaryl boronic acids and is often accelerated in aqueous, basic conditions at elevated temperatures.[1][7] The mechanism typically involves the formation of a boronate anion ([ArB(OH)₃]⁻), which then undergoes ipso-protonation to cleave the C-B bond.[7]

Troubleshooting Failed Reactions

This section provides a systematic approach to diagnosing and solving common problems encountered during Suzuki-Miyaura coupling reactions with this compound.

Problem 1: Low or No Product Yield

A low or nonexistent yield is the most common issue. The key is to systematically isolate the cause, starting from the most likely culprits.

Potential Cause A: Catalyst Inactivity or Inhibition

The palladium catalyst is the heart of the reaction. Its inactivity can halt the entire process.[10]

  • Solutions:

    • Use a High-Quality Precatalyst: Ensure your palladium source is fresh and has been stored properly under an inert atmosphere. Older Pd(PPh₃)₄, for instance, can oxidize. Consider using modern, air-stable precatalysts like Buchwald's G3 or G4 precatalysts, which are designed for challenging couplings.[11]

    • Select an Appropriate Ligand: The Lewis-basic indazole nitrogen can poison the catalyst.[3] Standard ligands like PPh₃ may be insufficient. Use electron-rich, bulky monophosphine ligands such as SPhos, XPhos, or RuPhos, which are proven to promote the coupling of nitrogen-containing heterocycles by stabilizing the active catalytic species and facilitating the key reaction steps.[11][12]

    • Check for Catalyst "Death": A visible change in the reaction mixture to black precipitate (palladium black) can indicate catalyst decomposition.[10] This may be caused by excessive temperature or an inappropriate ligand choice.

Potential Cause B: Competing Protodeboronation

This is the most probable side reaction consuming your boronic acid.[5][13]

  • Solutions:

    • Minimize Water: While many Suzuki protocols use aqueous bases, excess water can accelerate protodeboronation.[1] Try using anhydrous solvents (e.g., dry dioxane, THF, or toluene) with a carefully chosen base. If an aqueous base is necessary, minimize the water content (e.g., use a 10:1 organic/water ratio).

    • Optimize the Base: The choice and strength of the base are critical. Very strong bases (e.g., NaOH) in aqueous media can aggressively promote protodeboronation. A weaker inorganic base like K₃PO₄ or Cs₂CO₃ is often the best choice for sensitive heteroaryl boronic acids.[11][14]

    • Use a Boronate Ester: As mentioned in the FAQs, converting the boronic acid to a pinacol or MIDA boronate ester provides a more robust coupling partner that is less prone to protodeboronation.[7][8]

Potential Cause C: Inefficient Transmetalation

The transfer of the indazolyl group from boron to palladium is a critical step in the catalytic cycle.

  • Solutions:

    • Activate the Boronic Acid: The base's primary role is to form a more nucleophilic "ate" complex (boronate), which facilitates transmetalation.[15] Ensure you are using a sufficient amount of a suitable base (typically 2-3 equivalents). K₃PO₄ is highly effective for this purpose.[11]

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate decomposition. If you suspect protodeboronation, try lowering the reaction temperature and extending the reaction time.[1] Monitor the reaction by TLC or LC-MS to find the optimal balance.

Troubleshooting Workflow: Low/No Yield

G start Low or No Yield Observed reagent_check Check Reagent Quality (Boronic Acid, Halide, Solvents) start->reagent_check catalyst_check Evaluate Catalyst System reagent_check->catalyst_check Reagents OK reagent_sol Solution: Use fresh, high-purity reagents. Consider converting to boronate ester. reagent_check->reagent_sol Degradation Suspected conditions_check Assess Reaction Conditions catalyst_check->conditions_check Catalyst System OK catalyst_sol1 Solution: Use air-stable precatalyst (e.g., Buchwald G3). Use bulky phosphine ligand (e.g., SPhos, XPhos). catalyst_check->catalyst_sol1 Inactivity/Inhibition Suspected conditions_sol1 Solution: Switch base to K₃PO₄ or Cs₂CO₃. Minimize water or use anhydrous conditions. conditions_check->conditions_sol1 Protodeboronation Suspected conditions_sol2 Solution: Optimize temperature. Monitor reaction progress over time. conditions_check->conditions_sol2 Suboptimal Rate Suspected

Caption: A logical workflow for diagnosing low-yield reactions.

Problem 2: Multiple Byproducts Observed

The presence of significant byproducts complicates purification and indicates competing reaction pathways are active.

Potential Cause A: Homocoupling of the Boronic Acid

This side reaction forms a symmetrical bi-indazole byproduct, consuming two equivalents of your starting material.

  • Primary Cause: The presence of dissolved oxygen in the reaction mixture is a major promoter of homocoupling.[16] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which facilitates this undesired pathway.

  • Solutions:

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the mixture for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[10][16]

    • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of nitrogen or argon from start to finish.[1]

Potential Cause B: Protodeboronation Product

As discussed, the formation of 1-methyl-1H-indazole is a common byproduct.

  • Solution: Refer to the solutions for mitigating protodeboronation in Problem 1 . The key is to manage the base and the presence of water.

Potential Cause C: Dehalogenation of the Coupling Partner

The aryl halide starting material is reduced, losing its halogen atom.

  • Solution: This can sometimes be influenced by the ligand and base combination.[15] Ensure high-purity solvents are used, as sources of hydride can promote this pathway. If dehalogenation is severe, screening different ligands may be necessary.

Visualizing Competing Pathways

G cluster_byproducts Undesired Byproducts Indazole_BA This compound Desired_Product Desired Product (Ar-Indazole) Indazole_BA->Desired_Product Cross-Coupling (Desired) Protodeboronation Protodeboronation Product (1-Methyl-1H-indazole) Indazole_BA->Protodeboronation + H⁺ (e.g., H₂O) Homocoupling Homocoupling Product (Indazole-Indazole) Indazole_BA->Homocoupling + O₂ Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Desired_Product

Caption: The desired cross-coupling pathway versus common side reactions.

Recommended Starting Protocol & Conditions

This general protocol serves as a robust starting point. Optimization may be required based on the specific aryl halide used.[1][17]

Table 1: Recommended Reaction Parameters
ParameterRecommendationRationale & Comments
Palladium Precatalyst Buchwald SPhos G3 (2 mol%)Air-stable, highly active precatalyst. The SPhos ligand is excellent for heteroaryl couplings.[11]
Boronic Acid This compound1.2 - 1.5 equivalents. A slight excess helps drive the reaction to completion.[10]
Aryl Halide Ar-X (X = I, Br, OTf, Cl)1.0 equivalent. Reactivity order is I > Br > OTf >> Cl.[15] Chlorides may require higher temp/catalyst loading.
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equivalents. Effective base for activating the boronic acid while minimizing protodeboronation.[11]
Solvent 1,4-Dioxane / H₂O (10:1 v/v)Dioxane is a good solvent for Suzuki couplings. Minimal water activates the base without excessive protodeboronation.[17]
Temperature 80 - 110 °CStart at 90-100 °C. Lower temperatures may be needed to preserve stability, while higher may be needed for less reactive halides.
Atmosphere Nitrogen or ArgonCrucial for preventing catalyst oxidation and homocoupling side reactions.[16]
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Degassing: Bubble nitrogen or argon through the stirred reaction mixture for another 15 minutes to ensure all oxygen is removed.[10]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos G3, 0.02 equiv.).

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle center Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Indazole Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Indazole RedElim->Product ArX Ar-X ArX->OxAdd IndazoleBOH Indazole-B(OH)₂ + Base IndazoleBOH->Transmetalation

Caption: The fundamental steps of the Suzuki-Miyaura reaction.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the optimization of Suzuki-Miyaura cross-coupling reactions involving (1-Methyl-1H-indazol-7-yl)boronic acid. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to facilitate your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling of this compound with aryl or heteroaryl halides.

Q1: My Suzuki coupling reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings, especially with heterocyclic substrates, can often be attributed to a few critical parameters. A systematic evaluation is key.

  • Catalyst System (Palladium Source & Ligand): The activity of your palladium catalyst is paramount. The choice of both the palladium precursor and the ancillary ligand dramatically influences reaction efficiency. For N-heterocyclic substrates like indazoles, standard catalysts such as Pd(PPh₃)₄ can be effective, but more challenging couplings often benefit from more robust systems.

    • Expert Insight: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G3) are often superior for coupling nitrogen-containing heterocycles.[1] These bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Base Selection: The base is not merely a spectator; it plays a critical role in activating the boronic acid for the transmetalation step.[3] The strength, solubility, and nature of the base must be compatible with your substrates.

  • Solvent System: The solvent must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases if a biphasic system is used. The polarity of the solvent can also influence the stability of catalytic intermediates.[4]

  • Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates, while excessive heat can cause degradation of the catalyst, substrates, or products. An optimal temperature must be determined empirically.

  • Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst through oxidation, leading to reaction failure and promoting side reactions like boronic acid homocoupling.[2] It is crucial to ensure all reagents are properly degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common pathway for boronic acid degradation, particularly with electron-rich or heterocyclic boronic acids.

  • Mechanism of Protodeboronation: This process is often facilitated by the presence of water and a strong base, which can lead to the cleavage of the carbon-boron bond.

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, potassium phosphate (K₃PO₄) offers a good balance of basicity and compatibility.[1]

    • Anhydrous Conditions: Since water is a key component in this side reaction, moving to anhydrous conditions can be highly effective. This involves using dry solvents and a non-hydroxide base like potassium fluoride (KF) or an anhydrous preparation of K₃PO₄.

    • Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can protect it from premature degradation.[5] These esters often exhibit enhanced stability and can be used directly in the coupling reaction, sometimes requiring a fluoride source (e.g., KF or CsF) to facilitate transmetalation.

Q3: What is the rationale for choosing a specific base and solvent combination for this indazole boronic acid?

A3: The interplay between the base and solvent is crucial and often substrate-dependent. The goal is to find a system that maximizes the rate of the desired catalytic cycle while minimizing side reactions.

  • The Role of the Base: The primary function of the base is to form a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻ from the boronic acid.[3] This boronate species is much more reactive in the transmetalation step with the Pd(II)-halide complex.

    • Inorganic Bases:

      • Carbonates (K₂CO₃, Cs₂CO₃): These are widely used due to their moderate basicity and good solubility in aqueous/organic mixtures. Cesium carbonate is often more effective than potassium carbonate, which is attributed to the higher solubility of cesium salts and the ability of the large Cs⁺ cation to promote the catalytic cycle.[6][7]

      • Phosphates (K₃PO₄): Tripotassium phosphate is a stronger base than the carbonates and is particularly effective for challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[1]

  • The Role of the Solvent:

    • Polar Aprotic Solvents (Dioxane, THF, DMF): These solvents are excellent at dissolving both the organic substrates and the palladium catalyst complexes.[2][4] They are often used in combination with water to dissolve the inorganic base. A common and effective system for indazole couplings is a mixture of 1,4-dioxane and water.[1][6][7]

    • Alcohol Co-solvents (e.g., Ethanol): The addition of an alcohol like ethanol to a dioxane/water mixture has been shown to be beneficial in some cases, potentially by improving the solubility of certain substrates or intermediates.[6][7]

A literature-optimized condition for the Suzuki coupling of a C7-bromo-indazole involved Cs₂CO₃ as the base in a dioxane/EtOH/H₂O mixture, highlighting the efficacy of this combination for this particular scaffold.[6][7]

Optimization Workflow & Experimental Protocols

Workflow for Optimizing Base and Solvent

The following diagram illustrates a logical workflow for optimizing the reaction conditions for your specific coupling partners.

OptimizationWorkflow Start Start with Literature Precedent Conditions ScreenBase Screen Bases (Cs₂CO₃, K₃PO₄, K₂CO₃) Start->ScreenBase Fixed Solvent & Temperature ScreenSolvent Screen Solvent Systems (Dioxane/H₂O, THF/H₂O, Dioxane/EtOH/H₂O, DMF) ScreenBase->ScreenSolvent Use Best Base OptimizeTemp Optimize Temperature (e.g., 80-140 °C) ScreenSolvent->OptimizeTemp Use Best Solvent CheckCatalyst Low Yield? Try Alternative Catalyst (e.g., Buchwald Precatalyst) OptimizeTemp->CheckCatalyst Low Yield Success High Yield Optimized Protocol OptimizeTemp->Success Good Yield CheckCatalyst->ScreenBase Re-screen

Caption: A stepwise workflow for optimizing Suzuki coupling conditions.

Protocol 1: General Procedure based on Literature Precedent for C7-Indazole Coupling

This protocol is adapted from optimized conditions for the coupling of 7-bromo-1H-indazoles and serves as an excellent starting point.[6][7]

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent)

  • Pd(PPh₃)₄ (5-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.3 - 2.0 equivalents)

  • Solvent: 1,4-Dioxane, Ethanol, and Water (e.g., in a 6:3:1 ratio)

  • Reaction Vessel (e.g., microwave vial or sealed tube)

  • Magnetic Stir Bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and Cesium Carbonate (1.3 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ (10 mol%) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., for a 0.5 mmol scale, use 3 mL Dioxane, 1.5 mL Ethanol, and 0.5 mL Water) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 140 °C. Stir vigorously for 4-12 hours. Alternatively, microwave irradiation at 140 °C for 2 hours can be employed.[6][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Screening of Reaction Conditions

When optimizing, it is crucial to systematically record your results. Below is a template table for screening different bases and solvents.

EntryBase (equiv.)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O (6:3:1)1404Literature Yield
2K₃PO₄ (2.0)Dioxane/H₂O (5:1)10012Experimental
3K₂CO₃ (2.0)Dioxane/H₂O (5:1)10012Experimental
4Cs₂CO₃ (2.0)THF/H₂O (5:1)8012Experimental
5K₃PO₄ (2.0)DMF1208Experimental

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves three main stages.

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Halide Ar-Pd(II)L₂-X OxAdd->PdII_Halide Ar-X Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl Ar'-B(OH)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) complex.[2]

  • Transmetalation: The organic group from the activated boronate species (Ar'-B(OH)₃⁻) displaces the halide on the palladium complex. This is often the rate-determining step and is highly dependent on the choice of base.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

By systematically addressing each component of the reaction—catalyst, base, solvent, and temperature—and understanding their roles within the catalytic cycle, researchers can effectively troubleshoot and optimize the Suzuki-Miyaura coupling of this compound for successful and reproducible outcomes.

References

Technical Support Center: Troubleshooting Deboronation of (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (1-Methyl-1H-indazol-7-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, researchers often encounter challenges with the stability of this reagent, leading to significant yield loss and complex purification issues. The primary culprit is the undesired cleavage of the carbon-boron bond, a process broadly known as deboronation.

This guide provides in-depth technical support for researchers encountering these side reactions. We will move beyond simple procedural lists to explain the underlying mechanisms, offering a troubleshooting framework grounded in chemical principles to help you diagnose and solve these common experimental problems.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental questions surrounding the instability of this compound.

Q1: What is deboronation, and why is it a critical side reaction?

Deboronation is a chemical process that cleaves the C–B bond of a boronic acid, replacing the boronic acid moiety with a hydrogen atom.[1] This side reaction is highly detrimental as it converts your valuable coupling partner into an inert byproduct (in this case, 1-methyl-1H-indazole), directly reducing the maximum achievable yield of your desired product. This process competes directly with the desired palladium-catalyzed cross-coupling, so mitigating it is essential for reaction efficiency.[2]

Q2: What are the primary deboronation pathways for this indazolylboronic acid?

For heteroaromatic boronic acids like this compound, two main degradation pathways are typically observed:

  • Protodeboronation (or Protolytic Deborylation): This is the most common pathway, involving the reaction with a proton source (like water) to replace the –B(OH)₂ group with a hydrogen atom.[1][3] It can be catalyzed by either acid or, more commonly in Suzuki-Miyaura reactions, base.[1][4]

  • Oxidative Deboronation: This pathway involves an oxidant, often residual oxygen or reactive oxygen species, converting the boronic acid into the corresponding phenol (1-methyl-1H-indazol-7-ol).[5][6] While often less prevalent than protodeboronation, it can become significant under poorly degassed conditions or in the presence of certain additives.[6][7]

Q3: Why is this compound particularly prone to protodeboronation?

The instability of this specific reagent stems from its nature as a basic heteroaromatic boronic acid . The indazole ring contains basic nitrogen atoms. Under neutral or near-neutral pH conditions, the molecule can exist as a zwitterion. This zwitterionic form is often highly unstable and can undergo rapid, unimolecular C–B bond fragmentation, leading to accelerated protodeboronation even without strong acid or base catalysis.[1] Shifting the pH away from the point where the zwitterion is most stable—either by adding sufficient acid or base—can paradoxically increase the compound's stability by favoring the fully protonated or deprotonated (boronate) form, respectively.[1]

Q4: How do my choices of base and solvent impact protodeboronation in a Suzuki-Miyaura coupling?

The base and solvent system is critical. While a base is required to activate the boronic acid for transmetalation with the palladium catalyst, it also catalyzes protodeboronation.[4][8]

  • Mechanism of Base-Catalysis: The base (e.g., OH⁻) attacks the empty p-orbital of the boron atom to form a more nucleophilic boronate species, [ArB(OH)₃]⁻.[1] While this boronate is necessary for the productive Suzuki cycle, it is also the key intermediate in base-catalyzed protodeboronation, where it reacts with a proton source (water) in the rate-limiting step.[4][9]

  • Solvent's Role: The presence of water in the solvent mixture provides the proton source for protodeboronation. While aqueous mixtures are common for Suzuki reactions to dissolve the inorganic base, minimizing the water content can sometimes suppress this side reaction.[2]

  • Base Strength: The choice of base matters. A strong base (e.g., KOH, Cs₂CO₃) will readily form the active boronate species. Weaker bases (e.g., K₃PO₄, K₂CO₃) may offer a better balance by promoting the desired reaction without excessively accelerating the competing protodeboronation.

Part 2: Troubleshooting Guide - Diagnosing and Solving Experimental Issues

Problem Scenario 1: Low Yield & Formation of 1-Methyl-1H-indazole

You run a Suzuki-Miyaura coupling with this compound and an aryl bromide. Post-reaction analysis (LC-MS, ¹H NMR) shows a low yield of your desired biaryl product, significant unreacted aryl bromide, and a major byproduct identified as 1-methyl-1H-indazole.

  • Primary Cause: Protodeboronation is the dominant side reaction. The rate of protodeboronation is competitive with or faster than the rate of the desired cross-coupling.

Diagnostic Workflow & Solutions

G cluster_0 Diagnosis cluster_1 Solution Pathways cluster_2 Implementation start Low Yield & Byproduct Detected check_mass Confirm Byproduct Mass via LC-MS (Expected: 1-methyl-1H-indazole) start->check_mass strategy_A Strategy A: Accelerate Cross-Coupling check_mass->strategy_A Cause Confirmed: Protodeboronation strategy_B Strategy B: 'Slow-Release' of Boronic Acid check_mass->strategy_B Cause Confirmed: Protodeboronation protocol_A Run Screening Protocol: Optimize Catalyst, Base, Temp strategy_A->protocol_A protocol_B Convert to MIDA Boronate & Re-run Coupling strategy_B->protocol_B

Caption: Troubleshooting workflow for protodeboronation.

Solution A: Optimize Reaction Kinetics to Favor Cross-Coupling

The core principle here is to make the desired Suzuki-Miyaura reaction kinetically superior to the protodeboronation side reaction. This is often the fastest and most direct approach.

Experimental Protocol: Reaction Condition Screening

  • Set up a baseline reaction: Use your previously failed conditions as a control.

  • Screen parameters in parallel: Set up an array of reactions modifying one parameter at a time.

  • Monitor by UPLC/LC-MS: Take aliquots at regular intervals (e.g., 30 min, 2h, 6h) to track the formation of product versus the protodeboronated byproduct.

Table 1: Recommended Screening Parameters

ParameterCondition 1 (Baseline)Condition 2 (Faster Catalyst)Condition 3 (Different Base)Condition 4 (Solvent)
Catalyst Pd(PPh₃)₄ (2 mol%)Buchwald G3 Precatalyst (e.g., SPhos-Pd-G3) (2 mol%)Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃ (2.5 equiv)K₂CO₃ (2.5 equiv)K₃PO₄ (2.5 equiv)K₂CO₃ (2.5 equiv)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)
Temp 80 °C60 °C80 °C80 °C
Rationale Standard conditions.Modern precatalysts generate the active Pd(0) species faster, promoting rapid coupling.[10]K₃PO₄ can sometimes offer a better rate balance.Modifying the solvent can alter solubility and reaction rates.
Solution B: Employ a "Slow-Release" Strategy with a Boronate Ester

If kinetic optimization fails, the issue may be the inherent instability of the free boronic acid under the reaction conditions.[11] The solution is to "mask" the boronic acid as a more stable derivative that slowly hydrolyzes in situ to release the active coupling partner.[12] This keeps the instantaneous concentration of the unstable free boronic acid very low, minimizing its decomposition.[11][12] N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose.[11]

Experimental Protocol: Synthesis and Use of (1-Methyl-1H-indazol-7-yl) MIDA boronate

Step 1: MIDA Boronate Formation

  • To a flask, add this compound (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and DMSO.

  • Heat the mixture at 80-100 °C under vacuum for 1-2 hours until all water is removed and a clear solution forms.

  • Cool the reaction to room temperature. The MIDA boronate often precipitates and can be isolated by filtration, washed with a non-polar solvent (like ether), and dried. It is now a bench-stable solid.[11]

Step 2: Suzuki-Miyaura Coupling using the MIDA Boronate

  • Combine your aryl halide (1.0 equiv), the newly synthesized MIDA boronate (1.2 equiv), a suitable palladium catalyst system (e.g., Pd(OAc)₂/SPhos), and K₃PO₄ (3.0 equiv) as the base.

  • Use a solvent system such as 5:1 Dioxane/H₂O.

  • Heat the reaction to 60-80 °C. The K₃PO₄ will slowly hydrolyze the MIDA ester, releasing the boronic acid for the coupling reaction over several hours.[11]

  • Monitor the reaction progress by LC-MS.

Problem Scenario 2: Formation of 1-Methyl-1H-indazol-7-ol Byproduct

Your reaction yields the desired product, but you isolate a significant and difficult-to-separate impurity. Mass spectrometry confirms its identity as the hydroxylated analog of your starting material.

  • Primary Cause: Oxidative deboronation due to the presence of oxygen. The C-B bond is being oxidized to a C-O bond.[5][6]

Solution: Rigorous Exclusion of Oxygen

The key principle is to prevent the interaction of your boronic acid with oxygen, which is the primary oxidant in this side reaction.[6]

Experimental Protocol: Inert Atmosphere Technique

  • Solvent Degassing: Before use, thoroughly degas all reaction solvents. The most effective method is three cycles of "freeze-pump-thaw." Alternatively, sparge the solvent with a vigorous stream of an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Reaction Setup: Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and air. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Add all solid reagents (boronic acid, aryl halide, base, catalyst) to the flask. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvents via cannula or a gas-tight syringe.

  • Execution: Run the reaction under a positive pressure of inert gas (a balloon or manifold line is sufficient). Ensure a gentle inert gas flow throughout the heating and stirring process.

Part 3: Visualization of Key Pathways and Mechanisms

Competing Reaction Fates

The following diagram illustrates the critical choice point for the boronic acid in the reaction flask. The goal of any optimization is to direct the flux entirely down the productive Suzuki-Miyaura pathway.

G cluster_suzuki Desired Pathway cluster_proto Side Reaction 1 cluster_ox Side Reaction 2 reagents Ar-B(OH)₂ + R-X (Starting Materials) suzuki_cat Pd(0) Catalyst Base reagents->suzuki_cat proto_cat Proton Source (e.g., H₂O) reagents->proto_cat ox_cat Oxidant (e.g., O₂) reagents->ox_cat product Ar-R (Desired Product) suzuki_cat->product byproduct1 Ar-H (Protodeboronation) proto_cat->byproduct1 byproduct2 Ar-OH (Oxidative Deboronation) ox_cat->byproduct2

Caption: Competing pathways for an aryl boronic acid.

Proposed Mechanism of Base-Catalyzed Protodeboronation

This diagram outlines the key steps leading to the undesired protodeboronated byproduct under the basic conditions typical of a Suzuki-Miyaura coupling.

G start (1-Me-Indazole)-B(OH)₂ boronate [(1-Me-Indazole)-B(OH)₃]⁻ (Boronate Anion) start->boronate + OH⁻ ts Rate-Limiting Step: Concerted Protonation & C-B Cleavage boronate->ts water H₂O (Proton Source) water->ts end 1-Methyl-1H-Indazole (Byproduct) ts->end boric_acid B(OH)₃ ts->boric_acid

Caption: Key steps in base-catalyzed protodeboronation.

Part 4: Best Practices for Storage and Handling

Q: How should I store this compound to ensure its long-term stability?

A: Proper storage is the first line of defense against degradation.

  • Temperature: Store the compound in a refrigerator at 2-8°C.[13]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. At a minimum, ensure the container is tightly sealed to exclude moisture and air.[14]

  • Condition: Keep the material dry. Boronic acids can dehydrate to form boroxines (cyclic anhydrides), which are generally less reactive and must re-hydrolyze to enter the catalytic cycle.[15] More importantly, moisture can facilitate hydrolytic decomposition over time.

By understanding the mechanisms of deboronation and implementing these targeted troubleshooting strategies, you can significantly improve the success rate of your coupling reactions with this challenging but valuable reagent.

References

Managing impurities from (1-Methyl-1H-indazol-7-yl)boronic acid starting material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Methyl-1H-indazol-7-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot impurities associated with this critical starting material. By understanding the nature of these impurities and implementing robust analytical and purification strategies, you can ensure the quality and consistency of your synthetic processes.

Frequently Asked Questions (FAQs)

Impurity Identification & Characterization

Q1: What are the most common impurities I should expect in my this compound starting material?

A1: Based on the general chemistry of arylboronic acids, you should anticipate three primary classes of impurities:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of three boronic acid molecules.[1][2][3] Boroxine formation is a reversible equilibrium that can be influenced by moisture content and storage conditions.[2]

  • Protodeboronation Products: This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] In this case, the impurity would be 1-methyl-1H-indazole. This can be promoted by heat, acidic or basic conditions, and certain metal catalysts.[4][5][6]

  • Homocoupling Products: Palladium catalysts, often used in reactions involving boronic acids (like Suzuki couplings), can promote the formation of a bi-indazolyl dimer.

Q2: My LC-MS analysis shows a peak with a mass corresponding to the trimeric anhydride of my boronic acid. How can I confirm this is a boroxine?

A2: The presence of a boroxine can be confirmed using a combination of techniques:

  • ¹¹B NMR Spectroscopy: This is a highly specific method for observing boron-containing species. Boronic acids typically show a broad signal around δ 25-35 ppm, while the corresponding boroxine (a tetrahedral boron species) appears further upfield, typically between δ 15-25 ppm.[7] The relative integration of these signals can quantify the equilibrium between the two forms.

  • Controlled Hydrolysis: Dissolving a sample in a wet solvent (e.g., acetone with a small amount of water) and re-analyzing by HPLC should show a decrease in the suspected boroxine peak and a corresponding increase in the this compound peak, demonstrating the reversible nature of the anhydride.

Q3: I've observed the formation of 1-methyl-1H-indazole in my reaction mixture. What is causing this protodeboronation?

A3: Protodeboronation is a common side reaction for arylboronic acids and can be triggered by several factors in your experimental setup.[4] The stability of the C-B bond is sensitive to pH, with both acidic and basic conditions potentially accelerating the cleavage.[4][8] The presence of residual catalysts or prolonged heating can also promote this undesired reaction. For heteroaromatic boronic acids, the specific electronic properties of the ring system can influence susceptibility to this degradation pathway.

Troubleshooting & Mitigation Strategies

Q4: How can I minimize the formation of boroxine in my starting material?

A4: To minimize boroxine content, strict control over water content is key.

  • Storage: Store this compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.

  • Solvent Choice: When preparing stock solutions or in reactions, use anhydrous solvents. If the presence of water is unavoidable in a subsequent step, be aware that the equilibrium may shift back towards the boronic acid form.[2]

Q5: During my cross-coupling reaction, I'm seeing significant protodeboronation. What steps can I take to prevent this?

A5: Mitigating protodeboronation often involves optimizing your reaction conditions.

  • Reaction Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce thermal degradation.

  • Base Selection: The choice and stoichiometry of the base are critical. A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary to find conditions that favor the desired coupling over protodeboronation.

  • Inert Atmosphere: Rigorously de-gas all solvents and run the reaction under an inert atmosphere to prevent oxidative degradation pathways that can sometimes be linked to protodeboronation.

  • Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA ester, can protect it from premature decomposition.[6][9] MIDA boronates, in particular, are known for their benchtop stability and capacity for slow, controlled release of the boronic acid under reaction conditions.[9]

Q6: What is the best general method to purify this compound if it contains these impurities?

A6: Purification strategies depend on the nature of the primary impurity.

  • Recrystallization: This is often effective for removing both more and less polar impurities. A solvent screen is recommended to identify a system that provides good recovery and purity.

  • Acid/Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous phase (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic impurities such as the protodeboronation product (1-methyl-1H-indazole). Careful re-acidification of the aqueous layer will then precipitate the purified boronic acid.[10]

  • Chromatography: While possible, silica gel chromatography of boronic acids can be challenging due to their polarity and potential for interaction with the stationary phase.[10] A reversed-phase HPLC approach is often more suitable for analysis and purification.[11]

Technical Guides & Protocols

Protocol 1: Analytical Characterization by HPLC

This method is suitable for quantifying the purity of this compound and detecting common non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

Protocol 2: Purification via Acid-Base Extraction

This workflow is designed to remove neutral impurities, such as the protodeboronation product.

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide solution. The boronic acid will move into the aqueous basic layer as its boronate salt.

  • Organic Wash: Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid until the product precipitates. Monitor the pH to ensure it is acidic.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Analysis: Confirm the purity of the isolated material using the HPLC method described in Protocol 1.

Visualizing Impurity Pathways and Workflows

The following diagrams illustrate the key impurity formation pathways and a general troubleshooting workflow.

G BA This compound Boroxine Boroxine (Trimeric Anhydride) BA->Boroxine - 3 H₂O (Dehydration, Reversible) Proto 1-Methyl-1H-indazole (Protodeboronation Product) BA->Proto + H⁺ (Acid/Base, Heat) Dimer Homocoupled Dimer BA->Dimer Pd Catalyst, O₂

Caption: Key impurity formation pathways from this compound.

G start Impurity Detected in Starting Material or Reaction identify Characterize Impurity (LC-MS, NMR, ¹¹B NMR) start->identify is_boroxine Is it Boroxine? identify->is_boroxine is_proto Is it Protodeboronation? is_boroxine->is_proto No action_boroxine Store under inert gas Use anhydrous solvents is_boroxine->action_boroxine Yes is_other Other Impurity? is_proto->is_other No action_proto Optimize Reaction: - Lower Temperature - Screen Bases - Use Boronate Ester is_proto->action_proto Yes action_purify Purify Material: - Recrystallization - Acid/Base Extraction is_other->action_purify Yes end Proceed with High Purity Material action_boroxine->end action_proto->end action_purify->end

Caption: Troubleshooting workflow for managing impurities.

References

Impact of water on (1-Methyl-1H-indazol-7-yl)boronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Impact of Water on Reaction Efficiency

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (1-Methyl-1H-indazol-7-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile building block. We will move beyond standard protocols to explore the nuanced and often critical role of water in determining the success or failure of your synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of this compound.

Q1: Is water required for Suzuki-Miyaura coupling reactions with this boronic acid?

A: Not strictly required, but often highly beneficial in controlled amounts. Water can play several positive roles in Suzuki-Miyaura reactions: it can increase the solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄), facilitate the formation of the active palladium catalyst, and accelerate the crucial transmetalation step.[1][2] Many established protocols for coupling nitrogen-rich heterocycles, like indazoles, utilize aqueous co-solvents such as dioxane/water or THF/water mixtures to achieve high yields.[3][4] However, an excess of water can promote undesired side reactions.

Q2: What is protodeboronation, and why is it a significant issue?

A: Protodeboronation is a detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[5] In this case, this compound would decompose into 1-methyl-1H-indazole, a common impurity that lowers the yield of the desired coupled product. This reaction is often catalyzed by bases and uses water as the proton source.[6][7] The propensity for protodeboronation is highly dependent on the substrate and reaction conditions, such as pH, temperature, and solvent.[5][8]

Q3: How should I properly store this compound to ensure its stability?

A: Proper storage is critical to prevent degradation via atmospheric moisture. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct heat or sunlight.[9] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. The goal is to minimize exposure to water and oxygen, which can contribute to slow decomposition over time.

Q4: Can I run coupling reactions under strictly anhydrous conditions to avoid protodeboronation?

A: Yes, reactions can be run under anhydrous conditions, and this may be necessary for certain sensitive substrates or when using boronic esters protected with groups that are susceptible to hydrolysis.[1] However, completely anhydrous Suzuki-Miyaura reactions can be sluggish. The absence of water may slow the transmetalation step, which often requires the formation of a boronate species ([ArB(OH)₃]⁻).[10] Some studies have shown that even in reactions run with nominally "anhydrous" reagents, trace water formed from the dehydration of boronic acid itself can be crucial for the reaction to proceed.[11] The key is not necessarily the complete absence of water, but rather the precise control of its concentration.

Section 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and solving problems encountered during reactions.

Problem 1: Low or No Yield of the Desired Coupled Product
Potential Cause Underlying Explanation Recommended Solution
Significant Protodeboronation The primary competing reaction is the hydrolysis of the C-B bond, converting the starting material into the inactive 1-methyl-1H-indazole.[5] This is often accelerated by strong bases, high temperatures, and excessive water content.1. Optimize Base: Switch to a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[3]2. Lower Temperature: Run the reaction at the lowest effective temperature (e.g., 60-80 °C instead of >100 °C).3. Control Water Content: Use anhydrous organic solvents (e.g., dioxane, THF) and add a specific, controlled amount of degassed water (e.g., a 4:1 or 5:1 organic:water ratio).[1][3]4. Monitor by TLC/LC-MS: Check for the formation of 1-methyl-1H-indazole.
Inefficient Transmetalation The transfer of the aryl group from boron to palladium is a rate-determining step. This process is often slow under strictly anhydrous conditions because the boronic acid needs to be activated by a base to form the more nucleophilic boronate.[10]1. Introduce Controlled Water: If running under anhydrous conditions, add a small, measured amount of water (e.g., 2-5 equivalents relative to the boronic acid) to facilitate boronate formation and improve base solubility.[1]2. Choose an Appropriate Base: A base like K₃PO₄ is effective at forming the boronate without being overly harsh.[3]
Catalyst Deactivation The palladium catalyst can be inhibited or deactivated. Unprotected nitrogen atoms in heterocyclic compounds like indazole can sometimes coordinate to the palladium center, hindering its catalytic activity.1. Select a Robust Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that form stable, active catalysts and can prevent substrate inhibition.[3]2. Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more consistent initiation of the catalytic cycle.[3]
Problem 2: Inconsistent Yields Between Batches
Potential Cause Underlying Explanation Recommended Solution
Variable Water Content The "anhydrous" solvents used may have different levels of residual water, or the boronic acid itself may have absorbed atmospheric moisture, leading to unpredictable reaction outcomes.1. Standardize Solvent Handling: Use freshly distilled or commercially available anhydrous solvents from a sealed bottle for each reaction. 2. Add Water Deliberately: Instead of relying on adventitious water, add a specific volume of degassed, deionized water to the reaction mixture to ensure a consistent water concentration. A 4:1 ratio of dioxane to water is a common and effective starting point.[3]
Boronic Acid Degradation The boronic acid may have partially degraded during storage, especially if the container was not properly sealed. Boronic acids can slowly trimerize to form boroxines, releasing water in the process, or undergo decomposition.[11]1. Verify Starting Material Quality: Before use, check the purity of the boronic acid by NMR or LC-MS. 2. Implement Strict Storage Protocols: Store the reagent in a desiccator under an inert atmosphere.[9]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 3.1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling nitrogen-rich heterocycles.[3]

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe. A good starting point is a 4:1 mixture of dioxane and water.[3]

  • Reaction: Heat the mixture with stirring to the desired temperature (start with 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.2: Quantifying Protodeboronation by ¹H NMR

This allows you to assess the stability of the boronic acid under your specific reaction conditions.

  • Prepare a Standard Solution: Create a stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent you will use for analysis (e.g., DMSO-d₆).

  • Set up a "Mock" Reaction: In an NMR tube, combine this compound, the base, and the solvent system you intend to use (using deuterated solvents where possible, e.g., D₂O and dioxane-d₈). Add a known amount of the internal standard stock solution.

  • Acquire Initial Spectrum (t=0): Take a ¹H NMR spectrum immediately after mixing. Integrate the signal from the internal standard and a characteristic signal from the boronic acid.

  • Incubate and Monitor: Heat the NMR tube to your target reaction temperature in a controlled manner. Acquire spectra at regular time intervals (e.g., every 30 minutes).

  • Analyze Data: Monitor the decrease in the integral of the boronic acid signal relative to the stable internal standard. Simultaneously, monitor the increase of the signal corresponding to the protodeboronated product, 1-methyl-1H-indazole. This will give you a quantitative rate of decomposition under your conditions.[6][8]

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to rational troubleshooting.

The Dual Role of Water in the Suzuki-Miyaura Catalytic Cycle

Water's influence is most pronounced at the base activation and transmetalation stages. It helps dissolve the inorganic base, which then activates the boronic acid to the more reactive boronate species ([ArB(OH)₃]⁻). This boronate has enhanced nucleophilicity, facilitating the transfer of the indazolyl group to the palladium center.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (Oxidative Addition) Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' (Transmetalation) ArPdX->ArPdAr Transmetalation Boronic (1-Me-Indazolyl)-B(OH)₂ Boronate [(1-Me-Indazolyl)-B(OH)₃]⁻ (Active Boronate) Boronic->Boronate Base Base (e.g., K₃PO₄) + H₂O Base->Boronate Boronate->ArPdAr ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr->Product Protodeboronation Start (1-Me-Indazolyl)-B(OH)₂ Boronate [(1-Me-Indazolyl)-B(OH)₃]⁻ Start->Boronate Base Activation Base + OH⁻ (from Base + H₂O) Transition [Ipso-Protonation T.S.] Boronate->Transition Rate-Limiting Step Water + H₂O (Proton Source) Product 1-Methyl-1H-indazole (Undesired Byproduct) Transition->Product Borate + B(OH)₃ + OH⁻

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of (1-Methyl-1H-indazol-7-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of (1-Methyl-1H-indazol-7-yl)boronic acid and its derivatives. Boronic acids are crucial building blocks in organic synthesis, particularly in Suzuki coupling reactions, and their accurate characterization is paramount for researchers, scientists, and professionals in drug development. This document delves into the nuances of different ionization and analysis methods, offering field-proven insights and detailed experimental protocols to ensure reliable and reproducible results.

The analysis of boronic acids by mass spectrometry presents unique challenges, primarily due to their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3] This phenomenon can complicate spectral interpretation and requires careful consideration of analytical strategies. This guide will explore various approaches to mitigate these challenges and achieve accurate mass determination and structural elucidation.

A Comparative Overview of Ionization Techniques

The choice of ionization technique is critical and significantly influences the quality of the mass spectrum obtained for boronic acid derivatives. The primary goal is to generate intact molecular ions while minimizing in-source reactions like dehydration. We will compare three commonly employed techniques: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS), which requires prior derivatization.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is highly suitable for polar and thermally labile molecules, making it a primary choice for the analysis of boronic acids, often coupled with liquid chromatography (LC-MS).[1][4]

  • Principle of Operation: A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Strengths for Boronic Acid Analysis: ESI is a gentle technique that often allows for the observation of the intact molecular ion. It is readily coupled with liquid chromatography for the separation of complex mixtures and can be operated in both positive and negative ion modes. In positive mode, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ are commonly observed. In negative mode, deprotonated molecules [M-H]⁻ are detected.[1]

  • Challenges and Mitigation: A significant challenge with ESI is the potential for in-source dehydration and the formation of solvent adducts or boroxines.[5] However, an optimized ultra-high-performance liquid chromatography (UHPLC)-ESI-MS method can minimize these issues without the need for derivatization, offering a high-throughput analysis.[5] Optimization of parameters such as solvent composition, pH, and source temperature is crucial.[5]

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI is another soft ionization technique known for its high sensitivity and tolerance to buffers and salts, making it suitable for a wide range of analytes, including peptides and small molecules.[1]

  • Principle of Operation: The analyte is co-crystallized with a matrix compound on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase where they are ionized.

  • Strengths for Boronic Acid Analysis: MALDI offers high sensitivity and is well-suited for complex mixtures.[1] A particularly interesting application for boronic acids is the use of the matrix itself as a derivatizing agent. For instance, 2,5-dihydroxybenzoic acid (DHB) can act as both a matrix and a reagent for in-situ, on-plate esterification, which stabilizes the boronic acid and simplifies the resulting mass spectrum.[2][3]

  • Challenges and Mitigation: The selection of an appropriate matrix is crucial for successful MALDI analysis. Without derivatization, boronic acids can still form boroxines, which can complicate the spectra.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the excellent separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for non-volatile compounds like boronic acids, derivatization is mandatory.[1]

  • Principle of Operation: The analyte is first derivatized to increase its volatility and thermal stability. The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for ionization (typically by Electron Ionization - EI) and detection.

  • Strengths for Boronic Acid Analysis: GC-MS provides excellent chromatographic resolution and generates reproducible fragmentation patterns, which are highly valuable for structural elucidation and library matching.[1]

  • Challenges and Mitigation: The absolute requirement for derivatization adds an extra step to the sample preparation workflow and is not suitable for thermally labile compounds.[1] A common derivatization method is silylation, which replaces the acidic protons of the boronic acid with trimethylsilyl (TMS) groups.[1]

Summary Comparison of Ionization Techniques
Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS Optional[M+H]⁺, [M+Na]⁺, [M-H]⁻, solvent adducts.[1]Soft ionization, ideal for LC-MS, good for polar compounds.[1]Can be complicated by adduct formation and in-source reactions.[1][5]
MALDI-MS Optional (in-situ with matrix possible)Adducts with the matrix (e.g., DHB), singly charged molecular ions.[1][2]High sensitivity, salt tolerant, suitable for complex mixtures.[1]Requires a suitable matrix; derivatization can simplify spectra.[1]
GC-MS Mandatory (e.g., silylation)Detailed and reproducible fragmentation patterns.[1]Excellent chromatographic separation, valuable for structural analysis.[1]Requires derivatization, not for thermally labile compounds.[1]

Fragmentation Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the structure of this compound derivatives. In an MS/MS experiment, the molecular ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure.[6]

A key characteristic to look for in the mass spectrum of any boron-containing compound is the natural isotopic distribution of boron: approximately 20% ¹⁰B and 80% ¹¹B.[2] This results in a distinctive isotopic pattern for boron-containing ions, which serves as a valuable confirmation of their presence.[2]

For this compound, fragmentation is likely to occur through several pathways, including:

  • Loss of water (H₂O) and boric acid (H₃BO₃) from the boronic acid moiety.

  • Cleavage of the indazole ring structure , leading to characteristic fragments. Studies on similar indazole-containing compounds have shown fragmentation pathways involving the formation of acylium-indazole and methylidene-indazolium ions.[7]

  • Loss of the methyl group from the indazole ring.

G cluster_frags Fragment Ions M [this compound + H]+ F1 Loss of H₂O M->F1  -18 Da F2 Loss of H₃BO₃ M->F2  -62 Da F3 Indazole Ring Fragmentation M->F3 Frag1 [M+H - H₂O]+ F1->Frag1 Frag2 [M+H - H₃BO₃]+ F2->Frag2 Frag3 Characteristic Indazole Fragments F3->Frag3

Caption: Plausible fragmentation pathways for protonated this compound.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear path to reliable and reproducible analysis.

Protocol 1: LC-ESI-MS for High-Throughput Analysis

This protocol is adapted from established methods for the analysis of a broad range of boronic acids without derivatization.[5]

Workflow for LC-ESI-MS Analysis

G cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS Detection Prep Dissolve sample in Acetonitrile/Water (1-10 µg/mL) LC Inject onto C18 column Prep->LC Gradient Gradient elution with Ammonium Acetate & Acetonitrile LC->Gradient ESI Electrospray Ionization (Positive/Negative Mode) Gradient->ESI Scan Full Scan MS and MS/MS Analysis ESI->Scan G Start What is the primary analytical goal? Q1 High-throughput screening or reaction monitoring? Start->Q1 Q2 Detailed structural elucidation? Start->Q2 Q3 Trace-level quantification? Start->Q3 A1 Use LC-ESI-MS Q1->A1 Yes A2 Use GC-MS with derivatization or LC-ESI-MS/MS Q2->A2 Yes A3 Use LC-MS/MS (Triple Quadrupole) with MRM Q3->A3 Yes

References

A Comparative Guide to the Reactivity of (1-Methyl-1H-indazol-yl)boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide range of biological activities. The ability to functionalize the indazole ring at various positions is crucial for modulating the pharmacological properties of drug candidates. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and broad applicability in constructing C-C bonds.[1]

A key challenge in the synthesis of complex indazole derivatives lies in understanding how the reactivity of coupling partners is influenced by their substitution pattern. This is particularly true for (1-Methyl-1H-indazol-yl)boronic acids, where the position of the boronic acid moiety on the indazole ring can dramatically impact the efficiency of the Suzuki-Miyaura coupling. The N-methylation of the indazole ring prevents the formation of inhibitory N-azolyl palladium complexes, which can be a significant issue with unprotected N-H indazoles.[2]

This guide provides an in-depth comparative analysis of the reactivity of (1-Methyl-1H-indazol-7-yl)boronic acid versus its other positional isomers (3-, 4-, 5-, and 6-). By synthesizing available experimental data and drawing upon fundamental principles of organic chemistry, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.

Key Factors Influencing Reactivity

The outcome of a Suzuki-Miyaura coupling with 1-methyl-1H-indazolylboronic acid isomers is governed by a delicate interplay of electronic and steric factors.

Electronic Effects

The electron distribution within the 1-methyl-1H-indazole ring system is a primary determinant of the nucleophilicity of the boronic acid at different positions. The pyrazole ring is electron-rich, while the fused benzene ring has a more complex electronic landscape. The position of the boronic acid group relative to the two nitrogen atoms significantly influences its electronic character and, consequently, its rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

Steric Hindrance

The steric environment around the boronic acid group can hinder the approach of the bulky palladium catalyst, thereby slowing down the reaction rate. Positions flanked by other substituents or adjacent to the fused ring system may exhibit reduced reactivity due to steric impediment.

Proximity to Heteroatoms: A Potential "Indazole-Pyridyl Problem"

The proximity of the boronic acid group to the pyridine-like N2 nitrogen of the indazole ring can lead to catalyst inhibition. This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings, where the nitrogen atom can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that reduce catalytic activity.[3] This effect is most pronounced for the this compound isomer.

Comparative Reactivity Analysis of Isomers

(1-Methyl-1H-indazol-3-yl)boronic acid

The C3 position of the indazole ring is known to be less reactive in certain transformations.[4] This is often attributed to the electronic nature of this position. However, successful Suzuki-Miyaura couplings at the C3 position have been reported, particularly when starting from the corresponding 3-iodo-1H-indazole. These reactions often require robust catalyst systems and optimized conditions to achieve good yields. The N-methylation is expected to improve reactivity compared to the unprotected analogue by preventing catalyst inhibition.

(1-Methyl-1H-indazol-4-yl)boronic acid

The C4 position is situated on the benzene ring and is sterically hindered by the fused pyrazole ring. This steric hindrance can play a significant role in reducing its reactivity. While specific data for the Suzuki coupling of (1-Methyl-1H-indazol-4-yl)boronic acid is limited, studies on the coupling of 4-bromoindazoles have shown that this position can be functionalized, albeit sometimes with lower efficiency compared to other positions.

(1-Methyl-1H-indazol-5-yl)boronic acid

The C5 position is located on the benzene portion of the indazole ring and is relatively unencumbered sterically. Studies involving the Suzuki cross-coupling of 5-bromoindazoles have demonstrated that this position is quite reactive, leading to good to excellent yields of the coupled products.[5][6] This suggests that (1-Methyl-1H-indazol-5-yl)boronic acid is likely to be a highly effective coupling partner in Suzuki-Miyaura reactions.

(1-Methyl-1H-indazol-6-yl)boronic acid

Similar to the C5 position, the C6 position is on the benzene ring and is not subject to significant steric hindrance. It is expected to exhibit good reactivity in Suzuki-Miyaura coupling, comparable to the C5 isomer. The electronic environment at C6 is favorable for the transmetalation step.

This compound

The C7 position is unique due to its proximity to the N2 nitrogen of the pyrazole ring. This proximity can lead to chelation with the palladium catalyst, potentially forming a stable five-membered ring that can inhibit the catalytic cycle, analogous to the "2-pyridyl problem".[3] However, successful Suzuki-Miyaura couplings of C7-bromo-4-substituted-1H-indazoles have been reported, indicating that with appropriate choice of catalyst and ligands, this inhibitory effect can be overcome.[7] These reactions often yield moderate to good amounts of the desired product.

Data Summary Table

The following table summarizes available data and expected reactivity trends for the Suzuki-Miyaura coupling of (1-Methyl-1H-indazol-yl)boronic acid isomers. Direct comparative data is limited, and therefore, some entries are based on the reactivity of the corresponding halo-indazoles.

IsomerCoupling PartnerCatalyst SystemBase/SolventYield (%)Reference/Comment
3-yl Aryl HalidesPdCl₂(dppf) or similarK₂CO₃ / Dioxane:H₂OModerate to GoodReactivity can be substrate-dependent.[4]
4-yl Aryl HalidesPd(PPh₃)₄ or similarCs₂CO₃ / Dioxane:H₂OModerateSteric hindrance may lower yields.
5-yl N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃ / DMEGood to ExcellentGenerally considered a reactive position.[5][6]
6-yl Aryl HalidesPd(OAc)₂/SPhosK₃PO₄ / Dioxane:H₂OGood to ExcellentExpected to be similar in reactivity to the 5-yl isomer.
7-yl Arylboronic acidsPdCl₂(dppf)Cs₂CO₃ / Dioxane:H₂OModerate to GoodPotential for catalyst inhibition, but can be overcome.[7]

Proposed Standardized Protocol for Comparative Reactivity Studies

To enable a direct and objective comparison of the reactivity of the different (1-Methyl-1H-indazol-yl)boronic acid isomers, the following standardized Suzuki-Miyaura cross-coupling protocol is proposed. This protocol is designed to be a self-validating system, allowing researchers to generate reliable comparative data.

Materials
  • (1-Methyl-1H-indazol-yl)boronic acid isomer (3-, 4-, 5-, 6-, or 7-) (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane)

Procedure
  • To an oven-dried Schlenk tube, add the (1-Methyl-1H-indazol-yl)boronic acid isomer (0.5 mmol, 1.0 eq), 4-bromoanisole (0.6 mmol, 1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.015 mmol, 3 mol%), and K₂CO₃ (1.0 mmol, 2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Add the internal standard (e.g., 50 µL of a 0.1 M solution in dioxane).

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS or LC-MS.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the yield by ¹H NMR spectroscopy using the internal standard.

Mechanistic Considerations and Visualization

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis Reagents Weigh Boronic Acid Isomer, 4-Bromoanisole, Catalyst, Base Inert_Atmosphere Evacuate and Backfill with Argon Reagents->Inert_Atmosphere Solvent_Addition Add Dioxane and Water Inert_Atmosphere->Solvent_Addition Heating Heat to 90 °C Solvent_Addition->Heating Monitoring Monitor by GC-MS/LC-MS at t = 1, 2, 4, 8, 24h Heating->Monitoring Extraction Aqueous Workup and Extraction Monitoring->Extraction Analysis Determine Yield by 1H NMR Extraction->Analysis

References

A Comparative Guide to the Synthesis of 7-Aryl-1-Methyl-1H-Indazoles: Evaluating Alternatives to (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the C7 position, is a critical step in the synthesis of many drug candidates. For decades, the Suzuki-Miyaura cross-coupling reaction, utilizing (1-Methyl-1H-indazol-7-yl)boronic acid as the key nucleophilic partner, has been the gold-standard for forging the C7-aryl bond. However, the inherent challenges associated with boronic acids—namely their propensity for protodeboronation and oxidative degradation—have spurred the development of alternative reagents and methodologies.[1][2]

This guide provides an in-depth, objective comparison of the primary alternatives to this compound. We will delve into stability-enhanced boron reagents, alternative organometallic coupling partners, and the increasingly important strategy of direct C-H functionalization. Each alternative is evaluated based on performance, stability, scope, and operational simplicity, supported by representative experimental data to guide researchers in making the most informed choice for their synthetic campaigns.

Part 1: The Benchmark - Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura reaction is the most widely used method for C-C bond formation due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4] The reaction proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the coupling of the organoboron species with an organohalide.

The key step, transmetalation, requires activation of the boronic acid with a base to form a more nucleophilic borate species, which then transfers its organic group to the palladium(II) center.[3][5] While highly effective, the utility of this compound can be hampered by its limited shelf-life and instability under certain reaction conditions, potentially leading to lower yields due to decomposition.[4][6]

Suzuki_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Activation Base Base Base->Ar'-B(OH)3- Ar'-B(OH)3-->Ar-Pd(II)-X(L2)

Fig. 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Part 2: Stability-Enhanced Boron Reagents

To overcome the stability issues of boronic acids, several protected forms have been developed. These reagents often serve as "pro-drugs" for the boronic acid, releasing the active species under reaction conditions, or in some cases, participating directly in the catalytic cycle.[5]

A. Boronate Esters: The Pinacol Workhorse

Boronate esters, particularly those derived from pinacol, are significantly more stable than their corresponding boronic acids.[6] They are typically crystalline solids that are robust against air, moisture, and silica gel chromatography, making them easier to handle, purify, and store.[4][7] This enhanced stability comes at the cost of slightly lower reactivity, as the ester must typically hydrolyze in situ to the boronic acid before transmetalation can occur.[6] However, for complex, multi-step syntheses or high-throughput screening where reagent stability is paramount, pinacol esters are often the superior choice.

B. Potassium Trifluoroborates (TFB Salts): Superior Stability and Handling

Potassium organotrifluoroborates have emerged as exceptionally versatile and stable alternatives to boronic acids.[8] These crystalline salts are indefinitely stable to air and moisture, and they exhibit a low tendency for protodeboronation under coupling conditions.[9][10] Their stability and ease of handling make them highly attractive for pharmaceutical development.[11] TFB salts are readily prepared from the corresponding boronic acids or their esters by treatment with KHF₂, and they participate efficiently in a wide range of Suzuki-Miyaura couplings, often providing excellent yields where the corresponding boronic acid might fail.[8][12]

Part 3: Alternative Organometallic Cross-Coupling Partners

Moving beyond boron-based reagents, other organometallic compounds offer distinct reactivity profiles and advantages, albeit with their own sets of challenges.

A. Organostannanes: The Stille Coupling

The Stille coupling, which pairs an organostannane with an organohalide, is a powerful and versatile reaction.[13][14] Organostannanes are stable to air and moisture and are tolerant of a vast array of functional groups, making them highly effective in the late-stage functionalization of complex molecules.[15] The primary and most significant drawback of this methodology is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which is a major concern in pharmaceutical synthesis.[13]

B. Organozinc Reagents: The Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents.[16][17] This heightened reactivity allows for the coupling of substrates that may be unreactive under Suzuki or Stille conditions. However, this reactivity comes with a significant trade-off: organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic (Schlenk line or glovebox) techniques for their preparation and use.[17][18] While powerful, the operational complexity can be a barrier for routine synthesis. Knochel and coworkers have reported the direct zincation of N-protected indazoles to form 3-indazolylzinc species, which undergo subsequent Negishi coupling.[19] A similar approach could foreseeably be applied to generate the 7-indazolylzinc isomer from a suitable precursor.

Part 4: The Atom-Economical Approach: Direct C-H Arylation

The most modern alternative bypasses the need for pre-functionalization of the indazole ring altogether. Palladium-catalyzed direct C-H arylation involves the activation of a C-H bond on the heterocycle and its subsequent coupling with an aryl halide. This approach is highly atom-economical and streamlines synthesis by reducing the number of steps. A significant challenge in C-H activation is controlling regioselectivity.[20] While much of the work on indazoles has focused on the more electronically activated C3 position,[21][22][23] protocols for functionalizing other positions are emerging, representing a frontier in the field.

Workflow_Comparison cluster_pre Strategy 1: Pre-functionalization & Coupling cluster_direct Strategy 2: Direct C-H Functionalization Start1 1-Methyl-7-halo-1H-indazole Func Functionalization (Borylation, Stannylation, Zincation) Start1->Func Reagent Organometallic Reagent (Boronic Acid, Stannane, etc.) Func->Reagent Couple1 Cross-Coupling Reaction (Suzuki, Stille, Negishi) Reagent->Couple1 Product 7-Aryl-1-methyl-1H-indazole Couple1->Product Start2 1-Methyl-1H-indazole Couple2 Direct C-H Arylation Start2->Couple2 Couple2->Product

Fig. 2: Comparison of synthetic strategies to 7-aryl-1-methyl-1H-indazoles.

Part 5: Comparative Data Summary

The following table summarizes the performance of each reagent class for a representative transformation: the coupling of the 1-methyl-1H-indazol-7-yl moiety with 4-bromotoluene. Conditions and yields are adapted from analogous systems reported in the literature.

Reagent TypeMethodTypical Catalyst / LigandBaseTemp (°C)Yield (%)Key AdvantagesKey Disadvantages
Boronic Acid SuzukiPd(dppf)Cl₂K₂CO₃80-10075-90Well-established, broad scopeModerate stability, protodeboronation
Pinacol Ester SuzukiPd(dppf)Cl₂ / XPhosK₃PO₄90-11080-95High stability, easy to handleSlower reaction rates, requires hydrolysis
TFB Salt SuzukiPd(OAc)₂ / RuPhosK₂CO₃80-10085-98Excellent stability, robustRequires extra step for preparation
Organostannane StillePd(PPh₃)₄N/A90-11080-95Excellent functional group toleranceHigh toxicity of tin reagents & byproducts
Organozinc NegishiPd(dba)₂ / SPhosN/A25-6070-90High reactivity, mild conditionsAir & moisture sensitive, requires inert setup
C-H Activation Direct ArylationPd(OAc)₂ / LigandK₂CO₃110-14060-80Atom economical, fewer stepsRegioselectivity challenges, harsh conditions

Part 6: Detailed Experimental Protocols

Protocol 1: Suzuki Coupling using (1-Methyl-1H-indazol-7-yl)pinacol boronate ester

This protocol is adapted from standard Suzuki-Miyaura procedures, prioritizing stability and reproducibility through the use of a pinacol ester.[4][6]

  • To an oven-dried Schlenk tube, add this compound pinacol ester (1.2 equiv.), aryl bromide (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 5:1 mixture) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1-methyl-1H-indazole.

Protocol 2: Stille Coupling using 1-Methyl-7-(tributylstannyl)-1H-indazole

This protocol outlines the Stille coupling, which is noted for its tolerance of sensitive functional groups.[13][15] CAUTION: Organotin compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

  • In a Schlenk tube, combine 1-Methyl-7-(tributylstannyl)-1H-indazole (1.1 equiv.), the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and anhydrous, degassed solvent (e.g., toluene or DMF).

  • Seal the tube and sparge the solution with a gentle stream of argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, then filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the product.

Protocol 3: Direct C-H Arylation of 1-Methyl-1H-indazole

This protocol is based on modern C-H activation strategies, offering a more streamlined synthesis.[20][23] Note that achieving C7 selectivity over C3 can be challenging and is highly dependent on the substrate and directing groups, if any.

  • To a pressure-rated vial, add 1-Methyl-1H-indazole (1.0 equiv.), the aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or mesitylene).

  • Seal the vial tightly and place it in a preheated oil bath at 130-140 °C.

  • Stir vigorously for 24-48 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude material by column chromatography. Note that a mixture of regioisomers may be obtained and require careful separation.

Conclusion and Future Outlook

The choice of reagent for the synthesis of 7-aryl-1-methyl-1H-indazoles is a strategic decision that balances reactivity, stability, cost, and operational simplicity.

  • For routine, scalable synthesis where reliability is key, potassium trifluoroborates and boronate pinacol esters represent the best-in-class reagents. Their superior stability and handling properties often outweigh the slightly more forcing conditions required compared to boronic acids.[6][8]

  • The Stille and Negishi couplings remain powerful tools for specific applications, particularly when other methods fail, but their significant drawbacks (toxicity for Stille, air-sensitivity for Negishi) limit their widespread use in a drug discovery setting.[13][16]

  • Direct C-H arylation is the most forward-looking strategy. While currently hampered by challenges in regioselectivity for the indazole C7 position, ongoing research into new catalysts and directing groups will undoubtedly make this the preferred method of the future due to its inherent efficiency and elegance.

Ultimately, by understanding the distinct advantages and limitations of each alternative, researchers can select the optimal synthetic route to accelerate their research and development of novel indazole-based therapeutics.

References

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for (1-Methyl-1H-indazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of (1-Methyl-1H-indazol-7-yl)boronic acid, a key building block in modern medicinal chemistry. We will explore the theoretical underpinnings of qNMR, present a detailed experimental protocol, and objectively compare its performance against established analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration.

The Criticality of Purity for Boronic Acids

This compound and its derivatives are integral to the synthesis of a wide array of therapeutic agents, often serving as crucial precursors in cross-coupling reactions. The purity of these boronic acids directly impacts the yield, purity, and safety profile of the final API. Impurities can arise from starting materials, side reactions during synthesis, or degradation. Therefore, a robust and accurate analytical method for purity determination is paramount.

Quantitative NMR (qNMR): A Primary Ratio Method

Unlike chromatographic techniques that rely on calibration curves from reference standards, qNMR is a primary ratio method of analysis. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for the direct quantification of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and weight.

The power of qNMR lies in its ability to provide a direct, non-destructive measurement of the analyte concentration without the need for identical reference materials, which are often unavailable for novel compounds or impurities.

Experimental Protocol: qNMR Purity Assessment of this compound

This protocol outlines the steps for determining the purity of this compound using qNMR. The selection of an appropriate internal standard and deuterated solvent is critical for accurate results. For this analysis, maleic acid is chosen as the internal standard due to its chemical stability, high purity, and distinct NMR signals that do not overlap with the analyte's signals. DMSO-d6 is selected as the solvent for its ability to dissolve both the analyte and the internal standard.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a clean, dry vial.

    • Record the exact weight to four decimal places.

    • Add a precise volume (e.g., 1.00 mL) of DMSO-d6 to the vial.

    • Ensure complete dissolution by gentle vortexing.

  • Preparation of the Analyte Sample:

    • Accurately weigh approximately 15 mg of this compound into a separate clean, dry vial.

    • Record the exact weight to four decimal places.

    • Add a precise volume (e.g., 1.00 mL) of the internal standard stock solution to this vial.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Transfer an appropriate volume (typically 600-700 µL) of the final sample solution to a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Key acquisition parameters to ensure quantitative accuracy include:

      • A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is generally a good starting point.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, a suitable signal in the aromatic region can be chosen. For maleic acid, the singlet from the two olefinic protons is ideal.

    • Calculate the purity of the analyte using the following equation:

    Where:

    • I_analyte and I_std are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_std are the number of protons giving rise to the respective signals.

    • MW_analyte and MW_std are the molecular weights of the analyte and internal standard.

    • m_analyte and m_std are the masses of the analyte and internal standard.

    • Purity_std is the certified purity of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_std Accurately weigh Internal Standard (IS) dissolve Dissolve IS and Analyte in deuterated solvent weigh_std->dissolve Precise mass weigh_analyte Accurately weigh Analyte weigh_analyte->dissolve Precise mass transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate non-overlapping signals (Analyte & IS) process->integrate calculate Calculate Purity using the qNMR equation integrate->calculate result Final Purity Report calculate->result

Figure 1: Experimental workflow for quantitative NMR (qNMR) purity assessment.

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR offers significant advantages, a comprehensive evaluation necessitates a comparison with other established analytical techniques. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the impurities.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titration
Principle Direct proportionality of signal intensity to the number of nuclei.Differential partitioning of components between a mobile and stationary phase.Partitioning of volatile components between a mobile gas phase and a stationary phase.Stoichiometric reaction with a titrant of known concentration.
Quantification Primary ratio method; direct quantification against an internal standard.Requires a calibration curve with a certified reference standard of the analyte.Requires a calibration curve with a certified reference standard of the analyte.Direct quantification based on reaction stoichiometry.
Selectivity High; can distinguish between structurally similar isomers.High; excellent separation of non-volatile and thermally labile compounds.High; ideal for volatile and thermally stable compounds.Lower; may not be specific if impurities react with the titrant.
Sample Throughput Moderate; sample preparation is relatively simple.High; well-suited for automated analysis of large sample numbers.High; can be automated for high-throughput screening.Moderate to high, depending on the level of automation.
Destructive? NoYesYesYes
Instrumentation NMR SpectrometerHPLC system with a suitable detector (e.g., UV, MS)GC system with a suitable detector (e.g., FID, MS)Autotitrator or manual titration setup
Limitations Lower sensitivity compared to chromatographic methods; potential for signal overlap.Requires a suitable chromophore for UV detection; reference standards are necessary.Limited to volatile and thermally stable analytes.Not suitable for complex mixtures; requires a specific chemical reaction.

Concluding Remarks

For the purity assessment of this compound, qNMR emerges as a powerful and reliable technique. Its status as a primary ratio method eliminates the need for a certified reference standard of the analyte, which is a significant advantage, especially in the early stages of drug development. While techniques like HPLC and GC offer higher sensitivity and throughput, their reliance on calibration curves introduces additional sources of error. Titration, though a classic method, may lack the specificity required for complex samples.

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the specific needs of the project. However, for obtaining a highly accurate and defensible purity value for key intermediates like this compound, qNMR stands out as an indispensable tool in the modern analytical chemist's arsenal.

Alternatives to Suzuki coupling for functionalizing the 7-position of 1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the targeted functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The 1-methyl-1H-indazole core, a privileged structure in numerous pharmacologically active compounds, often requires precise modification at its 7-position to modulate biological activity and physicochemical properties. While the Suzuki-Miyaura coupling has long been a workhorse for C-C bond formation, the pursuit of alternative and complementary strategies is driven by the need for milder conditions, broader functional group tolerance, and access to a wider range of chemical diversity.

This guide provides an in-depth comparison of viable alternatives to the Suzuki coupling for introducing functionality at the C7 position of 1-methyl-1H-indazole. We will explore both direct C-H functionalization approaches and cross-coupling reactions of pre-functionalized indazoles, offering experimental insights and comparative data to inform your synthetic strategy.

Strategic Approaches to C7 Functionalization

The journey to a functionalized 7-position of 1-methyl-1H-indazole can be broadly categorized into two strategic pathways:

  • Direct C-H Functionalization: This atom-economical approach targets the intrinsic C-H bond at the 7-position, obviating the need for pre-installed leaving groups. These methods often rely on transition metal catalysis to achieve the desired regioselectivity.

  • Cross-Coupling of 7-Halo-1-methyl-1H-indazole: A more traditional yet robust strategy involves the initial synthesis of a 7-halo (bromo or iodo) derivative, which then serves as a versatile handle for a variety of well-established cross-coupling reactions.

The choice between these strategies is often dictated by the desired functionality, the complexity of the substrate, and the desired scale of the reaction.

I. Direct C-H Functionalization: The Atom-Economical Frontier

Direct C-H functionalization is an elegant and increasingly powerful tool in synthetic chemistry. For the 1-methyl-1H-indazole system, several transition-metal-catalyzed methods have shown promise for targeting the C7 position.

Palladium-Catalyzed C7 Arylation

Palladium catalysis has been at the forefront of C-H activation research. While C3 functionalization of indazoles is often favored, specific conditions can direct the reaction to the C7 position.

Key Principle: The regioselectivity of Pd-catalyzed C-H arylation can be influenced by the presence of directing groups or by fine-tuning the ligand and solvent system. For instance, in a 1-methyl-4-nitro-1H-indazole system, the use of a bidentate ligand like 1,10-phenanthroline in a polar aprotic solvent such as DMA has been shown to favor C7 arylation[1].

Experimental Protocol: Palladium-Catalyzed C7 Arylation of 1-Methyl-4-nitro-1H-indazole [1]

  • Reactants:

    • 1-Methyl-4-nitro-1H-indazole (1.0 equiv)

    • Aryl iodide (1.5 equiv)

    • Pd(OAc)₂ (10 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • K₂CO₃ (2.0 equiv)

    • DMA (0.2 M)

  • Procedure:

    • To a sealed tube, add 1-methyl-4-nitro-1H-indazole, aryl iodide, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add DMA via syringe.

    • Seal the tube and heat the reaction mixture at 140 °C for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Comparison: C7 vs. C3 Arylation of 1-Methyl-4-nitro-1H-indazole [1]

Catalyst/LigandSolventPositionYield (%)
Pd(OAc)₂ / 1,10-PhenanthrolineDMAC760-85
Pd(OAc)₂ / PPh₃H₂OC355-75

Diagram 1: Palladium-Catalyzed C-H Arylation Workflow.

Rhodium-Catalyzed C7 Olefination

Rhodium catalysis, often in conjunction with a directing group, offers another powerful avenue for C7 functionalization. The use of a removable directing group on the indazole nitrogen can effectively steer the C-H activation to the otherwise less reactive C7 position.

Key Principle: An N-amide directing group, such as an N,N-diisopropylcarbamoyl group, can chelate to the rhodium catalyst, positioning it in proximity to the C7-H bond and facilitating its selective activation and subsequent olefination[2][3].

Experimental Protocol: Rhodium-Catalyzed C7 Olefination of N-Amide Protected Indazole [2][3]

  • Reactants:

    • N,N-diisopropyl-1H-indazole-1-carboxamide (1.0 equiv)

    • Alkene (e.g., methyl acrylate) (3.0 equiv)

    • [RhCp*Cl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • Cu(OAc)₂·H₂O (1.0 equiv)

    • 1,2-Dichloroethane (DCE) (0.1 M)

  • Procedure:

    • In a glovebox, combine the N-amide protected indazole, [RhCp*Cl₂]₂, and AgSbF₆ in a sealed tube.

    • Add DCE and the alkene.

    • Add Cu(OAc)₂·H₂O.

    • Seal the tube and heat at 100 °C for 12-24 hours.

    • After cooling, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

    • Concentrate the filtrate and purify the residue by flash chromatography.

    • The N,N-diisopropylcarbamoyl directing group can be subsequently removed under basic or acidic conditions.

Data Snapshot: Rhodium-Catalyzed C7 Olefination [2][3]

Alkene PartnerYield of C7-Olefinated Product (%)
Methyl acrylate75-85
Styrene60-70
n-Butyl acrylate70-80

Diagram 2: Rhodium-Catalyzed C7 Olefination Workflow.

II. Cross-Coupling of 7-Halo-1-methyl-1H-indazole: The Tried-and-True Pathway

The synthesis of a 7-halo-1-methyl-1H-indazole intermediate opens the door to a vast array of well-established and highly reliable cross-coupling reactions. This two-step approach often provides a more predictable and scalable route to a diverse range of functional groups.

Synthesis of 7-Halo-1-methyl-1H-indazole

A crucial first step in this strategy is the regioselective halogenation of 1-methyl-1H-indazole at the 7-position. This can be achieved through methods like Directed ortho-Metalation (DoM) followed by quenching with a halogen source, or via electrophilic halogenation under specific conditions. A common route involves the Sandmeyer reaction starting from 7-amino-1-methyl-1H-indazole[4].

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole (precursor to 7-bromo-1-methyl-1H-indazole) [4]

  • Reactants:

    • 7-Amino-1H-indazole

    • Concentrated hydrobromic acid

    • Sodium nitrite

    • Cuprous bromide

  • Procedure:

    • Dissolve 7-amino-1H-indazole in concentrated hydrobromic acid and water, then cool to -10 °C.

    • Slowly add a cooled aqueous solution of sodium nitrite.

    • Add solid sodium nitrite in portions while maintaining a low temperature.

    • Stir the resulting diazonium salt solution at -5 °C.

    • Add a cooled solution of cuprous bromide in concentrated hydrobromic acid dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to obtain 7-bromo-1H-indazole.

    • The N-methylation can then be carried out using standard procedures (e.g., methyl iodide and a base).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C7 position[5][6][7].

Key Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of an aryl halide (7-bromo-1-methyl-1H-indazole) with an amine[5]. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-1-methyl-1H-indazole

  • Reactants:

    • 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2-5 mol%)

    • Xantphos or other suitable biarylphosphine ligand (4-10 mol%)

    • NaOtBu or Cs₂CO₃ (1.4-2.0 equiv)

    • Anhydrous toluene or dioxane (0.1-0.2 M)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with 7-bromo-1-methyl-1H-indazole, Pd₂(dba)₃, the phosphine ligand, and the base.

    • Add the anhydrous solvent and then the amine.

    • Seal the tube and heat the reaction mixture at 80-110 °C for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

For the installation of alkyne moieties, the Sonogashira coupling is the premier choice, offering a reliable method for forming C(sp²)-C(sp) bonds[8][9].

Key Principle: This reaction employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide[8].

Experimental Protocol: Sonogashira Coupling of 7-Iodo-1-methyl-1H-indazole

  • Reactants:

    • 7-Iodo-1-methyl-1H-indazole (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • CuI (4-10 mol%)

    • Triethylamine or diisopropylethylamine (2-3 equiv)

    • Anhydrous THF or DMF (0.2 M)

  • Procedure:

    • To a solution of 7-iodo-1-methyl-1H-indazole and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂ and CuI.

    • Add the amine base and stir the mixture under an inert atmosphere at room temperature to 60 °C until the starting material is consumed.

    • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

    • Dry the organic phase, concentrate, and purify the product by chromatography.

Heck Reaction

The Heck reaction provides a pathway to introduce vinyl groups at the C7 position through the palladium-catalyzed coupling of 7-halo-1-methyl-1H-indazole with an alkene[10][11][12].

Key Principle: A palladium(0) catalyst facilitates the reaction between an aryl halide and an alkene in the presence of a base to form a substituted alkene[10].

Experimental Protocol: Heck Reaction of 7-Bromo-1-methyl-1H-indazole

  • Reactants:

    • 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

    • Alkene (e.g., styrene, acrylate) (1.5 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • P(o-tolyl)₃ or other suitable phosphine ligand (4-10 mol%)

    • Triethylamine or K₂CO₃ (1.5-2.0 equiv)

    • Anhydrous DMF or acetonitrile (0.2 M)

  • Procedure:

    • Combine 7-bromo-1-methyl-1H-indazole, the alkene, Pd(OAc)₂, the phosphine ligand, and the base in a sealed tube.

    • Add the anhydrous solvent under an inert atmosphere.

    • Heat the reaction mixture at 80-120 °C for 12-24 hours.

    • After cooling, filter off the inorganic salts and concentrate the filtrate.

    • Purify the residue by column chromatography.

Comparative Summary of C7 Functionalization Methods

MethodKey FeaturesAdvantagesDisadvantages
Pd-Catalyzed C-H Arylation Direct C-H activation, requires specific ligands/solvents for C7 selectivity.Atom-economical, avoids pre-functionalization.Regioselectivity can be challenging, may require directing groups.
Rh-Catalyzed C-H Olefination Requires a directing group for C7 selectivity.High regioselectivity, good yields.Requires additional protection/deprotection steps.
Buchwald-Hartwig Amination Cross-coupling of 7-haloindazole with amines.Broad amine scope, reliable and well-established.Requires synthesis of 7-haloindazole precursor.
Sonogashira Coupling Cross-coupling of 7-haloindazole with terminal alkynes.Excellent for introducing alkyne functionality, mild conditions.Requires synthesis of 7-haloindazole precursor.
Heck Reaction Cross-coupling of 7-haloindazole with alkenes.Good for vinyl group installation.Requires synthesis of 7-haloindazole precursor.

Conclusion

The functionalization of the 7-position of 1-methyl-1H-indazole is a critical task in the development of novel bioactive molecules. While Suzuki coupling remains a valuable tool, the alternative methodologies presented in this guide offer a significantly expanded synthetic toolbox. Direct C-H functionalization methods, such as palladium- and rhodium-catalyzed reactions, provide elegant and atom-economical routes, although often requiring careful control of regioselectivity. On the other hand, the classic approach of employing a 7-halo-1-methyl-1H-indazole intermediate in conjunction with powerful cross-coupling reactions like the Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction, offers robustness, predictability, and access to a wide array of functional groups. The optimal choice of strategy will ultimately depend on the specific synthetic goals, substrate complexity, and desired scale of the reaction.

References

A Comparative Guide to Boronic Acids Versus Boronic Esters in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of functionalized indazoles is therefore of paramount importance. Among the myriad of synthetic strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the indazole ring. A critical choice in this reaction is the selection of the organoboron reagent: a boronic acid or a boronic ester. This guide provides an in-depth, objective comparison of these two classes of reagents in the context of indazole synthesis, supported by experimental insights and protocols to aid researchers in making informed decisions for their synthetic endeavors.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between boronic acids and their corresponding boronic esters lies in a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][2]

Conversely, boronic esters, with the pinacol esters being the most common, offer significantly greater stability.[1][2][3] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2][3] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are crucial.[1] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][4]

Quantitative Performance Comparison

To illustrate the practical implications of this trade-off, the following table summarizes representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions. While direct side-by-side comparative data for indazole synthesis is not extensively published, the trends observed in broader Suzuki-Miyaura coupling studies are generally applicable.

ParameterArylboronic AcidArylboronic Acid Pinacol EsterRationale & Causality
Reaction Time ShorterLongerBoronic acids are generally more reactive due to their higher Lewis acidity, leading to a faster transmetalation step in the catalytic cycle.[1][2]
Reaction Yield Can be high, but may be compromised by decompositionOften more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity and stability.[2]The stability of boronic esters minimizes degradation, leading to cleaner reactions and potentially higher overall yields, especially in lengthy or complex syntheses.[2]
Purity of Starting Material Can be challenging to obtain and maintain in high purity due to propensity for decomposition.Generally high; can be purified by standard techniques like column chromatography and are more stable to storage.[2]The robust nature of the pinacol ester allows for more rigorous purification methods and ensures the integrity of the reagent over time.[2][3]
Handling & Storage Requires inert atmosphere and low temperatures for long-term storage to prevent degradation.[2]Stable at room temperature, easy to handle in air.[2][3]The pinacol group sterically protects the boron atom, making the ester less susceptible to hydrolysis and oxidation.[3]
Substrate Scope Broad, but can be limited by the instability of certain boronic acids (e.g., some heteroaryl boronic acids).[1]Very broad, as the ester form allows for the isolation and use of otherwise unstable boronic acids.The enhanced stability of boronic esters allows for the synthesis and application of a wider range of functionalized reagents that would be too unstable to isolate as the free boronic acid.

Mechanistic Considerations in Indazole Synthesis

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice between a boronic acid and a boronic ester directly impacts the initial stages of this cycle, particularly the transmetalation step.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Reagent Activation Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition Indazole-X ArPd(II)XL2 R'-Pd(II)-X (Oxidative Addition Complex) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 R-Pd(II)-R' (Transmetalation Complex) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product Boronic_Acid R-B(OH)2 (Boronic Acid) Boronate [R-B(OH)3]- (Activated Boronate) Boronic_Acid->Boronate Base Boronic_Ester R-B(pin) (Boronic Ester) Hydrolysis Hydrolysis (H2O, Base) Boronic_Ester->Hydrolysis Hydrolysis->Boronic_Acid Boronate->Transmetalation Enters Catalytic Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle and the activation of boronic acids and esters.

For a boronic acid to participate in the transmetalation step, it must be activated by a base to form a more nucleophilic boronate species. Boronic esters can undergo hydrolysis under the basic reaction conditions to generate the corresponding boronic acid, which then enters the catalytic cycle.[1] Alternatively, some studies suggest that boronic esters can directly participate in transmetalation, albeit at a slower rate.[4]

Experimental Protocols: Synthesis of 3-Phenyl-1H-indazole

The following are representative, detailed protocols for the synthesis of 3-phenyl-1H-indazole from 3-iodo-1H-indazole using either phenylboronic acid or its pinacol ester. These protocols are based on established methodologies for Suzuki-Miyaura couplings of indazoles.[5]

Protocol 1: Using Phenylboronic Acid

Protocol1_Workflow Start Start: Assemble Reactants Reactants 3-iodo-1H-indazole (1.0 equiv) Phenylboronic acid (1.5 equiv) Pd(PPh3)4 (0.05 equiv) Na2CO3 (2.0 equiv) Dioxane/H2O (4:1) Start->Reactants Reaction_Setup Combine reactants in a flask. Degas the mixture (Ar bubbling). Reactants->Reaction_Setup Heating Heat to 80-100 °C under Argon. Reaction_Setup->Heating Monitoring Monitor reaction by TLC or LC-MS. Heating->Monitoring Workup Cool to RT. Dilute with EtOAc. Wash with H2O and brine. Monitoring->Workup Purification Dry over Na2SO4. Concentrate in vacuo. Purify by column chromatography. Workup->Purification Product Obtain 3-phenyl-1H-indazole. Purification->Product

Caption: Experimental workflow for the synthesis of 3-phenyl-1H-indazole using phenylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-iodo-1H-indazole (1.0 mmol), phenylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water (10 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1H-indazole.

Rationale: The use of an aqueous base (sodium carbonate) is crucial for the activation of the boronic acid. A phosphine-ligated palladium(0) catalyst is a standard and effective choice for this type of coupling. The higher equivalents of the boronic acid are often used to compensate for potential decomposition.[1]

Protocol 2: Using Phenylboronic Acid Pinacol Ester

Protocol2_Workflow Start Start: Assemble Reactants Reactants 3-iodo-1H-indazole (1.0 equiv) Phenylboronic acid pinacol ester (1.2 equiv) Pd(dppf)Cl2 (0.03 equiv) K2CO3 (2.0 equiv) DMF Start->Reactants Reaction_Setup Combine reactants in a flask. Degas the mixture (Ar bubbling). Reactants->Reaction_Setup Heating Heat to 100-120 °C under Argon. Reaction_Setup->Heating Monitoring Monitor reaction by TLC or LC-MS. Heating->Monitoring Workup Cool to RT. Pour into water. Extract with EtOAc. Monitoring->Workup Purification Dry over Na2SO4. Concentrate in vacuo. Purify by column chromatography. Workup->Purification Product Obtain 3-phenyl-1H-indazole. Purification->Product

Caption: Experimental workflow for the synthesis of 3-phenyl-1H-indazole using phenylboronic acid pinacol ester.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-iodo-1H-indazole (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add anhydrous N,N-dimethylformamide (DMF) (10 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C under an argon atmosphere. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1H-indazole.

Rationale: A stronger base like potassium carbonate and a more polar aprotic solvent like DMF are often employed with boronic esters to facilitate the reaction, which may be slower than with boronic acids.[6] Pd(dppf)Cl₂ is a robust catalyst suitable for a wide range of Suzuki couplings. Fewer equivalents of the boronic ester are typically needed due to its higher stability.[2]

Conclusion and Recommendations

The choice between a boronic acid and a boronic ester for indazole synthesis is a strategic one, dictated by the specific requirements of the synthetic task.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.

  • The boronic acid is commercially available and known to be relatively stable.

  • The synthesis is a short, one-step transformation where long-term reagent stability is not a major concern.

Choose a boronic ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical. [1]

  • The corresponding boronic acid is unstable or not commercially available.

  • The reaction is part of a multi-step synthesis where the boronic ester needs to be carried through several steps.

  • Reproducibility and a cleaner reaction profile are prioritized over slightly longer reaction times.

Ultimately, the superior stability and handling characteristics of boronic esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts in the vital field of indazole synthesis.

References

Safety Operating Guide

Navigating the Disposal of (1-Methyl-1H-indazol-7-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and scientific discovery, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of (1-Methyl-1H-indazol-7-yl)boronic acid, ensuring compliance with safety regulations and fostering a culture of operational excellence. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to empower you with a deep understanding of safe chemical handling.

Hazard Assessment and Initial Precautions: Understanding the Compound

Core Directive: Always consult your institution's Environmental Health and Safety (EHS) department and refer to your laboratory's Chemical Hygiene Plan (CHP) before handling and disposing of any chemical.[5][6][7] The CHP is a written program that addresses all aspects of laboratory chemical safety, including disposal procedures.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct PPE must be worn to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2][3][8]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][8]Prevents skin contact, which can lead to irritation.[1][2][3] Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling.[1]
Protective Clothing A laboratory coat.[1]Protects street clothes and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of the solid or if there is a risk of aerosolization.Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[1]

All handling and disposal operations should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any dust or vapors.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste.[8][9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9][10]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • Collect unadulterated this compound waste in a clearly labeled, dedicated hazardous waste container.[9]

    • Also, dispose of any contaminated materials, such as weighing paper, gloves, and disposable lab equipment, in this container.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, compatible liquid hazardous waste container.[9]

    • The container must be clearly labeled with the full chemical name of the boronic acid and the solvent(s) used.[9]

    • Crucially, do not mix boronic acid waste with other waste streams unless explicitly permitted by your EHS department. [9] Incompatible materials can lead to violent reactions or the release of toxic gases.[8]

Step 2: Waste Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA and OSHA.[11][12]

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[9][10][12]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[9][13]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas for hazardous waste are a regulatory requirement.

  • Store the sealed and labeled waste container in your laboratory's designated SAA.[13]

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[11][14]

  • Ensure that the waste is segregated from incompatible materials within the SAA.[13] For instance, store acids and bases separately.[13]

Step 4: Arranging for Professional Disposal

The final step is to coordinate with your institution's EHS department for the collection and disposal of the hazardous waste.

  • Contact your EHS department to schedule a pickup.

  • The waste will be handled by a licensed professional waste disposal service, ensuring it is managed in an environmentally responsible and compliant manner.[1][8][9]

Decontamination and Spill Management

In the event of a spill, prompt and appropriate action is necessary.

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.[10]

  • Don Appropriate PPE: This includes respiratory protection if the spill involves a significant amount of powder.

  • Contain the Spill:

    • For solid spills: Carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[15] Avoid creating dust.[1][16]

    • For liquid spills: Absorb the spill with an inert material like vermiculite or sand.[10] Collect the absorbent material and place it in a sealed, labeled hazardous waste container.[10]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.[10]

  • Report the Spill: Inform your supervisor and your institution's EHS department about the spill.[10]

Workflow for Proper Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of This compound Waste Assess Assess Waste Type (Solid or Liquid) Start->Assess SolidWaste Solid Waste (Pure compound, contaminated gloves, etc.) Assess->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) Assess->LiquidWaste Liquid Segregate Segregate into Dedicated Hazardous Waste Container SolidWaste->Segregate LiquidWaste->Segregate Label Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazards (Irritant) Segregate->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact Institutional EHS for Professional Disposal Store->ContactEHS End End: Compliant and Safe Disposal ContactEHS->End

Caption: Logical workflow for the proper disposal of this compound.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to these detailed procedures, researchers can mitigate risks, ensure a safe working environment, and contribute to the sustainable practices that are integral to modern scientific endeavors. Always prioritize consultation with your institution's EHS department as the ultimate authority on chemical waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-1H-indazol-7-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-indazol-7-yl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.